molecular formula C24H38N2O B575432 PB28 CAS No. 172906-90-0

PB28

货号: B575432
CAS 编号: 172906-90-0
分子量: 370.6 g/mol
InChI 键: PHRCDWVPTULQMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PB28 is a member of the class of tetralins that is tetralin that is substituted by 3-(4-cyclohexylpiperazin-1-yl)propyl and methoxy groups at positions 1 and 5, respectively. It is a sigma 2 (sigma2) receptor agonist (Ki = 0.68 nM) and exhibits antineoplastic and anti SARS-CoV-2 activities. It has a role as an anticoronaviral agent, an antineoplastic agent, an apoptosis inducer and a sigma-2 receptor agonist. It is an aromatic ether, a member of piperazines and a member of tetralins.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

172906-90-0

分子式

C24H38N2O

分子量

370.6 g/mol

IUPAC 名称

1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine

InChI

InChI=1S/C24H38N2O/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3

InChI 键

PHRCDWVPTULQMT-UHFFFAOYSA-N

规范 SMILES

COC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PB28, a Sigma-2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28, a cyclohexylpiperazine derivative, is a high-affinity sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist that has garnered significant interest for its potent anti-proliferative and cytotoxic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these functions. The information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound and the broader field of sigma-2 receptor modulation for therapeutic purposes.

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its agonistic activity at the sigma-2 receptor. The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is often found in a complex with the progesterone receptor membrane component 1 (PGRMC1). While initially thought to be the same entity, current evidence indicates that the sigma-2 receptor and PGRMC1 are distinct proteins that can form a functional complex.[1][2][3][4][5] this compound's interaction with the sigma-2 receptor initiates a cascade of intracellular events, culminating in cell cycle arrest and apoptosis, primarily through caspase-independent pathways.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding affinity and cellular effects of this compound.

Table 1: this compound Receptor Binding Affinity (Ki)

Cell LineSigma-2 Receptor (nM)Sigma-1 Receptor (nM)Reference(s)
MCF70.2813.0[7]
MCF7 ADR0.1710.0[7]
Rat Liver0.68-[8]
Guinea Pig Brain-0.38[8]

Table 2: this compound-Induced Effects on Cell Viability and Apoptosis

| Cell Line | IC50 (48h, nM) | Apoptosis Increase (Annexin V) | Caspase-3/7 Activation | Reference(s) | |---|---|---|---| | MCF7 | 25 | ~15% (at IC50) | No significant activation |[6][7] | | MCF7 ADR | 15 | ~15% (at IC50) | No significant activation |[6][7] |

Table 3: this compound Effects on Cell Cycle and P-glycoprotein Expression

Cell LineCell Cycle ArrestP-gp Expression Reduction (48h)Reference(s)
MCF7G0/G1 phase accumulation (~20%)~60%[6][7]
MCF7 ADRG0/G1 phase accumulation (~20%)~90%[6][7]

Signaling Pathways

This compound's engagement with the sigma-2 receptor triggers multiple downstream signaling pathways that contribute to its anti-cancer effects.

Induction of ROS and Mitochondrial Dysfunction

A key event following this compound treatment is the generation of reactive oxygen species (ROS).[9][10] This increase in ROS leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential.[9] This mitochondrial stress is a central mediator of the subsequent apoptotic cascade.

ROS_Mitochondrial_Dysfunction This compound This compound Sigma2R Sigma-2 Receptor (TMEM97/PGRMC1 complex) This compound->Sigma2R Agonist Binding ROS ↑ Reactive Oxygen Species (ROS) Sigma2R->ROS Mito Mitochondrial Dysfunction ROS->Mito Induces Apoptosis Apoptosis Mito->Apoptosis Initiates

Caption: this compound-induced ROS production and mitochondrial dysfunction pathway.

PI3K/Akt/mTOR Pathway Inhibition

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[11][12][13][14] This pathway is a critical regulator of cell growth, proliferation, and survival. By suppressing the phosphorylation of key components like Akt and mTOR, this compound effectively halts pro-survival signals, further contributing to its anti-proliferative effects.

PI3K_Akt_mTOR_Pathway This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Sigma2R->Inhibition PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibition->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Caspase-Independent Apoptosis

The primary mode of cell death induced by this compound is through a caspase-independent apoptotic pathway.[6][7] This is supported by findings that show a lack of significant activation of executioner caspases-3 and -7 following this compound treatment.[7] The apoptotic process is likely initiated by the aforementioned mitochondrial dysfunction and ROS production.

Caspase_Independent_Apoptosis Mito_Dysfunction Mitochondrial Dysfunction AIF Apoptosis-Inducing Factor (AIF) Mito_Dysfunction->AIF Release EndoG Endonuclease G Mito_Dysfunction->EndoG Release DNA_Frag DNA Fragmentation AIF->DNA_Frag EndoG->DNA_Frag Apoptosis Caspase-Independent Apoptosis DNA_Frag->Apoptosis

Caption: Caspase-independent apoptotic pathway initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., MCF7, MCF7 ADR)

    • Cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][17]

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[17]

    • Measure the absorbance at 570 nm using a microplate reader.[16]

    • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow Start Seed Cells Treat Treat with this compound Start->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (4h) Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)[18]

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at the desired concentration (e.g., IC50) for 24 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[19]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[19]

    • Incubate for 15 minutes at room temperature in the dark.[19]

    • Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[19]

Annexin_V_Assay_Workflow Start Treat Cells with this compound Harvest Harvest Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V/PI Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

  • Materials:

    • Cancer cell lines

    • This compound

    • Caspase-3/7 activity assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)[20][21]

    • Lysis buffer

    • Fluorometer or spectrophotometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells according to the kit manufacturer's protocol.

    • Add the caspase substrate (e.g., Z-DEVD-R110 for caspase-3/7) to the cell lysate.[22]

    • Incubate at 37°C for 1-2 hours.[22]

    • Measure the fluorescence (e.g., excitation 485 nm, emission 530 nm) or absorbance (400-405 nm for colorimetric assays).[22]

    • Quantify caspase activity relative to an untreated control.

Caspase_Assay_Workflow Start Treat Cells with this compound Lyse Lyse Cells Start->Lyse Add_Substrate Add Caspase Substrate Lyse->Add_Substrate Incubate Incubate (1-2h) Add_Substrate->Incubate Measure Measure Fluorescence or Absorbance Incubate->Measure

Caption: Workflow for the caspase activity assay.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify the levels of key proteins in the PI3K/Akt/mTOR pathway.

  • Materials:

    • Cancer cell lines

    • This compound

    • Lysis buffer with protease and phosphatase inhibitors[23]

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and blotting apparatus

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse cells and quantify protein concentration.[23][24]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[25]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.[23]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[23]

    • Detect protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Cell Treatment & Lysis SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Antibody_Inc Antibody Incubation Block->Antibody_Inc Detect Detection Antibody_Inc->Detect

Caption: Workflow for Western blot analysis.

Conclusion

This compound exerts its potent anti-cancer effects through a multi-faceted mechanism of action centered on its agonism of the sigma-2 receptor. This leads to the induction of oxidative stress, mitochondrial dysfunction, and inhibition of the pro-survival PI3K/Akt/mTOR pathway, ultimately resulting in caspase-independent apoptosis. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for further investigation and development of this compound and other sigma-2 receptor agonists as potential therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis and Characterization of PB28, a High-Affinity Sigma Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine). This compound is a potent and well-characterized sigma (σ) receptor ligand, exhibiting high affinity for both σ₁ and σ₂ subtypes, with a functional profile of a σ₁ receptor antagonist and a σ₂ receptor agonist.[1][2] This document details the synthetic pathway, methods for its characterization, and summarizes its significant pharmacological properties, including its anticancer and antiviral activities. All quantitative data are presented in structured tables for clarity, and key experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Synthesis

The synthesis of this compound, as described by Berardi et al. (2004), involves a multi-step process culminating in the alkylation of 1-cyclohexylpiperazine with a suitable tetralin-containing propyl halide.[3] While the full experimental details from the primary literature are paramount for exact replication, the general synthetic workflow is outlined below. A key precursor, 1-cyclohexylpiperazine, can be synthesized according to patented methodologies.[4]

Synthesis of Key Intermediate: 1-Cyclohexylpiperazine

A common method for the synthesis of 1-cyclohexylpiperazine involves the reaction of a cyclohexyl halide with 1-Boc-piperazine, followed by deprotection of the Boc group.[4]

Step 1: N-Alkylation of 1-Boc-piperazine

  • To a reaction vessel, add cyclohexyl bromide, an organic solvent such as anhydrous acetonitrile, 1-Boc-piperazine, and an inorganic base like potassium carbonate.[4]

  • The mixture is heated to reflux for approximately 2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure to yield 4-Boc-1-cyclohexylpiperazine.[4]

Step 2: Deprotection of 4-Boc-1-cyclohexylpiperazine

  • The resulting 4-Boc-1-cyclohexylpiperazine is treated with an acid (e.g., hydrochloric acid) in an organic solvent (e.g., methanol or ethanol) and heated to reflux.[4]

  • After the reaction is complete, the solvent is evaporated. The residue is then triturated with isopropanol and filtered to obtain solid 1-cyclohexylpiperazine hydrochloride.[4]

  • The hydrochloride salt is dissolved in water, and the pH is adjusted to 12-14 with an inorganic base (e.g., sodium hydroxide). The free base is extracted with a suitable organic solvent, which is then evaporated to yield crude 1-cyclohexylpiperazine.[4]

  • The crude product is purified by reduced pressure distillation to obtain pure 1-cyclohexylpiperazine.[4]

Final Synthesis of this compound

The final step involves the coupling of 1-cyclohexylpiperazine with a 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl halide derivative. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine ring displaces the halide.

A detailed, step-by-step protocol for this final stage and the synthesis of the tetralin precursor would be found in the experimental section of Berardi F, et al. J Med Chem. 2004;47(9):2308-17.[3]

Physicochemical and Pharmacological Characterization

This compound has been extensively characterized using a variety of in vitro and in vivo assays to determine its binding affinity, functional activity, and pharmacological effects.

Binding Affinity

The affinity of this compound for σ₁ and σ₂ receptors, as well as other receptors, has been determined through radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the concentration of the ligand required to inhibit 50% of the radioligand binding.

Receptor/SiteTissue/Cell LineRadioligandKᵢ (nM)Reference
σ₁ Guinea Pig Brain--INVALID-LINK---Pentazocine0.68[1]
σ₂ Rat Liver[³H]DTG0.38[1]
σ₁ MCF7 Cells--INVALID-LINK---Pentazocine13.0[5]
σ₂ MCF7 Cells[³H]DTG0.28[5]
σ₁ MCF7 ADR Cells--INVALID-LINK---Pentazocine10.0[5]
σ₂ MCF7 ADR Cells[³H]DTG0.17[5]
5-HT₁ₐ Rat Cortex[³H]8-OH-DPAT135[1]
D₂ Rat Striatum[³H]Spiperone>10,000[1]
α₁ Rat Cortex[³H]Prazosin280[1]
α₂ Rat Cortex[³H]Clonidine>10,000[1]
ORL1 CHO cells[³H]Nociceptin>10,000[1]
EBP Rat Liver[³H]Ifenprodil17.5[1]
In Vitro Cytotoxicity

The antiproliferative and cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values are summarized below.

Cell LineCancer TypeAssayDurationIC₅₀ / EC₅₀ (nM)Reference
MCF7 Breast AdenocarcinomaMTT48 hours25[2]
MCF7 ADR Doxorubicin-Resistant Breast AdenocarcinomaMTT48 hours15[2]
C6 Rat GliomaMTT48 hours27[3]
SK-N-SH Human NeuroblastomaMTT48 hours25[3]
Panc02 Mouse PancreaticMTT24 hours22.8[6]
KCKO Mouse PancreaticMTT24 hours21.6[6]
MIAPaCa-2 Human PancreaticMTT24 hours34.1[6]
AsPC1 Human PancreaticMTT24 hours>100,000[6]
Panc-1 Human PancreaticMTT24 hours>100,000[6]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways, primarily stemming from its interaction with σ₁ and σ₂ receptors located at the endoplasmic reticulum (ER).

Anticancer Mechanism

As a σ₂ receptor agonist, this compound induces a novel form of caspase-independent apoptosis in cancer cells.[2][7] This pathway is initiated by the disruption of intracellular calcium homeostasis, leading to mitochondrial dysfunction and cell death.

Antiviral (Anti-SARS-CoV-2) Mechanism

This compound has demonstrated potent antiviral activity against SARS-CoV-2.[1] It is hypothesized that this compound, by binding to σ receptors at the ER, interferes with the function of the viral non-structural protein 6 (NSP6). NSP6 is known to manipulate the host cell's autophagy pathway to facilitate viral replication.[8][9] By modulating this interaction, this compound disrupts the formation of autophagosomes, thereby inhibiting viral propagation.

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from standard methodologies for determining the binding affinity of a compound for σ₁ and σ₂ receptors.

Materials:

  • Tissue homogenates (e.g., guinea pig brain for σ₁, rat liver for σ₂) or cell membrane preparations.

  • Radioligands: --INVALID-LINK---Pentazocine (for σ₁) and [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) (for σ₂).

  • Non-labeled ligands for non-specific binding determination (e.g., Haloperidol).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare assay tubes containing the membrane preparation, radioligand at a concentration near its Kₔ, and varying concentrations of the test compound (this compound).

  • For σ₂ assays, include a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to mask the σ₁ sites.

  • For determination of non-specific binding, a separate set of tubes should contain a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol).

  • Incubate the tubes at the appropriate temperature and duration (e.g., 120 minutes at 37°C for σ₁).

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Kᵢ value of the test compound.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well microtiter plates.

  • Cell culture medium.

  • Test compound (this compound) at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours). Include untreated cells as a control.

  • After incubation, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of σ₁ and σ₂ receptors. Its synthesis is achievable through established organic chemistry methods, and its characterization relies on standard in vitro assays. The compound's potent and distinct activities as a σ₁ antagonist and σ₂ agonist have led to its investigation as a potential therapeutic agent in oncology and virology. Its ability to induce caspase-independent apoptosis in cancer cells and interfere with viral replication highlights novel mechanisms that can be exploited for drug development. This guide provides a foundational resource for researchers interested in exploring the synthesis, characterization, and application of this compound.

References

Unraveling the Multifaceted Role of PB28 in Cellular Signaling and Viability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PB28, a synthetic small molecule, has emerged as a significant tool in cellular and cancer research. Identified as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist, this compound exhibits potent anti-proliferative and cytotoxic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the function of this compound in cell lines, detailing its mechanism of action, impact on key signaling pathways, and its potential as a therapeutic agent. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's cellular functions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Functions of this compound in Cell Lines

This compound exerts its primary effects on cancer cells through the modulation of sigma receptors, leading to a cascade of events that ultimately inhibit cell growth and induce cell death. Its principal functions include:

  • Inhibition of Cell Proliferation: this compound effectively halts the proliferation of various cancer cell lines.

  • Induction of Caspase-Independent Apoptosis: A key feature of this compound's mechanism is the induction of programmed cell death through a pathway that does not rely on caspases, a family of proteases central to conventional apoptosis.

  • Cell Cycle Arrest: this compound causes an accumulation of cells in the G0/G1 phase of the cell cycle, preventing their progression to DNA synthesis and mitosis.

  • Modulation of P-glycoprotein (P-gp): this compound has been shown to downregulate the expression of P-gp, a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. This activity enhances the efficacy of conventional chemotherapeutic agents.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 48hReference
MCF7Breast Adenocarcinoma25[1][2]
MCF7 ADR (Doxorubicin-resistant)Breast Adenocarcinoma15[1][2]
786-ORenal CancerNot specified[3]
ACHNRenal CancerNot specified[3]
C6Rat GliomaNot specified[4]
SK-N-SHHuman NeuroblastomaNot specified[4]

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis in Breast Cancer Cell Lines

Cell LineTreatment% of Cells in G0/G1 Phase% of Apoptotic Cells (Annexin V positive)Reference
MCF7Control56 ± 3%Not specified[1]
This compound (IC50)71 ± 3%~15% increase after 1 day[1][2]
MCF7 ADRControl57 ± 2%Not specified[1]
This compound (IC50)79 ± 3%~15% increase after 1 day[1][2]

Table 3: Effect of this compound on P-glycoprotein (P-gp) Expression and Doxorubicin Accumulation

Cell LineThis compound-induced P-gp ReductionThis compound-induced Doxorubicin AccumulationReference
MCF7~60%~50%[2]
MCF7 ADR~90%~75%[2]

Signaling Pathways Modulated by this compound

This compound's cellular effects are mediated through its interaction with key signaling pathways, primarily the sphingolipid and calcium signaling pathways.

Sphingolipid Signaling Pathway and Caspase-Independent Apoptosis

This compound's activity as a σ2 receptor agonist is linked to the induction of apoptosis through the sphingolipid pathway. This process is characterized by an increase in the levels of ceramide, a pro-apoptotic lipid, and is notably independent of caspase activation.[1][2] The precise mechanism by which σ2 receptor activation by this compound leads to increased ceramide synthesis is an area of ongoing investigation.

G This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Agonist Unknown Downstream Effectors (Mechanism under investigation) Sigma2R->Unknown Ceramide ↑ Ceramide Levels Unknown->Ceramide Apoptosis Caspase-Independent Apoptosis Ceramide->Apoptosis

This compound-induced Sphingolipid-mediated Apoptosis
Calcium Signaling Pathway

This compound has been shown to abolish the release of calcium (Ca2+) from the endoplasmic reticulum (ER) by inhibiting both inositol 1,4,5-trisphosphate (InsP3) receptors and ryanodine receptors.[5] This disruption of intracellular calcium homeostasis is a key event in the signaling cascade initiated by this compound. The downstream effectors of this altered calcium signaling are currently being elucidated.

G cluster_ER Endoplasmic Reticulum InsP3R InsP3 Receptor Ca_Release Ca²⁺ Release InsP3R->Ca_Release RyR Ryanodine Receptor RyR->Ca_Release This compound This compound This compound->InsP3R Inhibits This compound->RyR Inhibits Downstream Downstream Signaling Ca_Release->Downstream Modulates

This compound's Inhibition of ER Calcium Release
PI3K-AKT-mTOR Signaling Pathway

In renal cancer cell lines, this compound has been found to suppress cell proliferation and invasion by regulating the PI3K-AKT-mTOR signaling pathway.[3] This suggests a broader mechanism of action for this compound that may be cell-type specific.

G This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R PI3K PI3K Sigma2R->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Invasion mTOR->Proliferation

This compound's Regulation of the PI3K-AKT-mTOR Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

G Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate (48h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Read Read absorbance at 570 nm Add_Solvent->Read

MTT Assay Workflow

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and incubate for 48 hours.[1]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.

G Start Treat cells with this compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Apoptosis Assay Workflow

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration and for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6][7]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

G Start Treat cells with this compound Harvest Harvest and fix cells (e.g., with 70% ethanol) Start->Harvest Wash Wash cells with PBS Harvest->Wash Treat_RNase Treat with RNase A Wash->Treat_RNase Stain Stain with Propidium Iodide Treat_RNase->Stain Analyze Analyze by flow cytometry Stain->Analyze

References

PB28's Role in Caspase-Independent Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclohexylpiperazine derivative PB28 is a potent and selective sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist that has demonstrated significant antitumor activity.[1][2][3] A compelling aspect of its mechanism is the induction of a caspase-independent apoptotic pathway, a feature of particular interest for overcoming resistance to conventional chemotherapeutics that rely on caspase-dependent cell death. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound-induced caspase-independent apoptosis. It consolidates key data into structured tables and visualizes complex pathways and workflows to support further research and drug development efforts in oncology.

Introduction to this compound and Caspase-Independent Apoptosis

This compound is a small molecule ligand that exhibits high binding affinity for the σ2 receptor, which is notably overexpressed in a variety of cancer cell lines, making it a promising target for antitumor agents.[1][4] Its cytotoxic effects are mediated through a unique cell death program that circumvents the classical caspase cascade.[1][3]

Caspase-independent apoptosis is a form of programmed cell death that does not rely on the activation of caspase proteases, the central executioners of conventional apoptosis.[5] This pathway is often initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like Apoptosis-Inducing Factor (AIF).[5][6] AIF translocates to the nucleus, where it induces large-scale DNA fragmentation and chromatin condensation, leading to cell death.[6][7] The ability of compounds like this compound to trigger this pathway is significant, as it offers a potential therapeutic strategy for tumors that have developed resistance to caspase-dependent apoptosis through mutations or downregulation of key pathway components.

The Proposed Signaling Pathway of this compound

The antitumor action of this compound is initiated by its binding to the σ2 receptor, triggering a cascade of intracellular events that culminate in cell death. The proposed pathway involves the endoplasmic reticulum and mitochondria, highlighting a complex interplay between organelles.

2.1 Receptor Binding and Calcium Homeostasis Disruption As a σ2 receptor agonist, this compound's primary action is to engage its target on the cell membrane and endoplasmic reticulum (ER). Pharmacological studies have shown that σ2 receptor agonists can promote the depletion of Ca2+ from ER and mitochondrial stores.[1] Specifically, this compound has been shown to inhibit calcium release from the ER by blocking inositol 1,4,5-trisphosphate (InsP3) receptors and ryanodine receptors.[8] This disruption of intracellular calcium homeostasis is a critical early stress signal that is relayed to the mitochondria.

2.2 Mitochondrial Perturbation and AIF Release The altered calcium signaling and other downstream effects of σ2 receptor activation lead to mitochondrial stress. While the precise role of Bcl-2 family proteins in this compound-induced apoptosis is still under investigation, these proteins are the master regulators of mitochondrial integrity.[9][10] It is hypothesized that the stress signals initiated by this compound converge at the mitochondria, leading to MOMP. This permeabilization allows for the release of intermembrane space proteins, most notably AIF, into the cytosol.[5][6] The release of AIF is a hallmark of caspase-independent cell death.[11]

2.3 Nuclear Translocation and Execution of Apoptosis Once in the cytosol, AIF translocates to the nucleus.[6][7] There, it facilitates chromatin condensation and large-scale DNA fragmentation, executing the final stages of apoptosis without the involvement of caspases.[1][6] This is corroborated by experimental findings where this compound treatment induces apoptosis without a corresponding activation of executioner caspases like caspase-3 and caspase-7.[1]

G cluster_0 cluster_1 Plasma Membrane / ER cluster_2 Cytosol cluster_3 Mitochondrion cluster_4 Nucleus cluster_5 This compound This compound Sigma2R Sigma-2 Receptor (σ2R) This compound->Sigma2R Binds (Agonist) Ca_Disruption Disruption of ER Ca2+ Homeostasis Sigma2R->Ca_Disruption Induces Mito_Stress Mitochondrial Stress Ca_Disruption->Mito_Stress Causes AIF_cyto AIF (Cytosolic) AIF_nuc AIF (Nuclear) AIF_cyto->AIF_nuc Translocates MOMP MOMP Mito_Stress->MOMP Leads to MOMP->AIF_cyto Releases AIF_mito AIF (Mitochondrial) DNA_Frag Large-Scale DNA Fragmentation AIF_nuc->DNA_Frag Causes Apoptosis Caspase-Independent Apoptosis DNA_Frag->Apoptosis G cluster_assays Parallel Assays cluster_analysis Data Acquisition & Analysis start Start: Cancer Cell Culture (e.g., MCF7, MCF7 ADR) treat This compound Treatment (Varying Concentrations & Durations) start->treat mtt MTT Assay (Cell Viability) treat->mtt annexin Annexin V / PI Staining (Apoptosis Detection) treat->annexin caspase Caspase-3/7 Assay (Caspase Activity) treat->caspase cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle mtt_read Spectrophotometry (Absorbance Reading) mtt->mtt_read flow_cytometry Flow Cytometry annexin->flow_cytometry fluoro_read Fluorometry (Fluorescence Reading) caspase->fluoro_read cell_cycle->flow_cytometry end Endpoint: Characterization of this compound Effects (IC50, % Apoptosis, Cell Cycle Phase, Caspase Activity) mtt_read->end flow_cytometry->end fluoro_read->end

References

PB28: A Comprehensive Technical Guide to a Versatile Sigma Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PB28, a high-affinity sigma receptor ligand that has emerged as a critical research tool in pharmacology and drug discovery. Initially synthesized in the mid-1990s, this compound exhibits a dual pharmacodynamic profile, acting as a potent sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist. This unique characteristic has positioned this compound as a valuable probe for elucidating the physiological and pathophysiological roles of sigma receptors. This document details the discovery and chemical properties of this compound, its mechanism of action, and its diverse applications in biomedical research, with a particular focus on its anti-neoplastic and antiviral properties. Comprehensive tables of its binding affinities and functional potencies are presented, alongside detailed experimental protocols for its characterization and use. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its molecular interactions.

Discovery and Development

This compound, with the chemical name 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, was first synthesized and characterized by Berardi and colleagues in 1996 as part of a series of ω-(tetralin-1-yl)-n-alkylamine derivatives.[1] The primary objective of its development was to explore the structure-activity relationships of ligands targeting sigma and 5-HT1A receptors. This compound emerged as a compound with exceptionally high affinity for both sigma-1 and sigma-2 receptors. Subsequent studies have extensively characterized its pharmacological profile, revealing its potent and dualistic activity as a σ2 receptor agonist and a σ1 receptor antagonist.[1][2][3] This profile has made it an invaluable tool for investigating the distinct and overlapping functions of these two receptor subtypes.

Physicochemical Properties

PropertyValueReference
IUPAC Name 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine[1]
Molecular Formula C24H38N2O
Molecular Weight 370.58 g/mol
CAS Number 172906-90-0 (dihydrochloride)

Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (IC50/EC50) of this compound for sigma receptors and its effects on various cancer cell lines.

Table 1: Sigma Receptor Binding Affinities of this compound

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Sigma-1--INVALID-LINK---PentazocineGuinea Pig Brain0.38[4]
Sigma-2[3H]DTGRat Liver0.68[4]
Sigma-1--INVALID-LINK---PentazocineMCF7 Cells13.0[2]
Sigma-2[3H]DTGMCF7 Cells0.28[2]
Sigma-1--INVALID-LINK---PentazocineMCF7 ADR Cells10.0[2]
Sigma-2[3H]DTGMCF7 ADR Cells0.17[2]

Table 2: Antiproliferative and Cytotoxic Effects of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50/EC50 (µM)Reference
MCF7Breast CancerMTT~10 (48h)[2]
MCF7 ADRDoxorubicin-Resistant Breast CancerMTT~10 (48h)[2]
786-ORenal CancerCCK-8Not specified[5]
ACHNRenal CancerCCK-8Not specified[5]
PC3Prostate CancerNot specifiedNot specified[6]
HT-22Hippocampal MouseNot specifiedNot specified[6]
Panc02Pancreatic CancerNot specified>100[6]
KP02Pancreatic CancerNot specified>100[6]
KCKOPancreatic CancerNot specifiedNot specified[6]
MIAPaCa-2Pancreatic CancerNot specifiedNot specified[6]
BxPC3Pancreatic CancerNot specifiedNot specified[6]
AsPC-1Pancreatic CancerNot specified>100[6]
Panc-1Pancreatic CancerNot specified>100[6]

Mechanism of Action and Signaling Pathways

This compound's biological effects are primarily mediated through its interaction with sigma-1 and sigma-2 receptors.

Sigma-2 Receptor Agonism

As a sigma-2 receptor agonist, this compound has been shown to induce antiproliferative and apoptotic effects in various cancer cell lines.[2][5] One of the key downstream signaling pathways affected by this compound-mediated sigma-2 receptor activation is the PI3K/AKT/mTOR pathway.[5][7] Activation of the sigma-2 receptor by this compound leads to a decrease in the phosphorylation of key components of this pathway, ultimately inhibiting cell proliferation, migration, and invasion.[5][7]

PB28_Sigma2_Signaling This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Agonist PI3K PI3K Sigma2R->PI3K Inhibits (decreased phosphorylation) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Invasion mTOR->Proliferation

This compound-mediated Sigma-2 Receptor Signaling Pathway.
Sigma-1 Receptor Antagonism

The antagonistic activity of this compound at the sigma-1 receptor contributes to its overall pharmacological profile. The sigma-1 receptor is a molecular chaperone at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses. By antagonizing the sigma-1 receptor, this compound can interfere with these processes. The precise downstream consequences of sigma-1 receptor antagonism by this compound are context-dependent and are an active area of research. In some cellular systems, this antagonism is thought to contribute to the cytotoxic effects observed in cancer cells.

PB28_Sigma1_Antagonism This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Antagonist Ca_signaling Ca2+ Signaling Sigma1R->Ca_signaling Cell_Stress Cellular Stress Response Sigma1R->Cell_Stress Cell_Function Modulation of Cellular Function Ca_signaling->Cell_Function Cell_Stress->Cell_Function

Mechanism of this compound as a Sigma-1 Receptor Antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound has been described by Berardi et al. in the Journal of Medicinal Chemistry, 1996, 39 (1), pp 176–182. Researchers should refer to this publication for the detailed synthetic route and characterization data.

Sigma-2 Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for sigma-2 receptor binding assays using [3H]1,3-di-o-tolylguanidine ([3H]DTG).[8][9][10][11]

Materials:

  • Rat liver membranes (or other tissue/cell homogenates expressing sigma-2 receptors)

  • [3H]DTG (specific activity ~30-60 Ci/mmol)

  • (+)-Pentazocine (for masking sigma-1 receptors)

  • This compound or other competing ligands

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold assay buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.4 mg/mL.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or unlabeled ligand (for competition assays) or 10 µM non-radioactive DTG (for non-specific binding).

    • 50 µL of 100 nM (+)-pentazocine to mask sigma-1 receptors.

    • 50 µL of [3H]DTG (final concentration ~5 nM).

    • 50 µL of membrane homogenate (approximately 20 µg of protein).

  • Incubation: Incubate the plate at room temperature (25°C) for 120 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked GF/B filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (25°C, 120 min) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation ([3H]DTG, Ligands) Reagent_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Ki calculation) Counting->Data_Analysis

Radioligand Binding Assay Workflow.
MTT Cell Viability Assay

This protocol is a standard method for assessing the effect of this compound on cancer cell viability.[12][13][14]

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in a final volume of 200 µL per well. Include vehicle-treated control wells.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Measurement and Analysis Cell_Seeding Cell Seeding (96-well plate) Drug_Treatment This compound Treatment Cell_Seeding->Drug_Treatment Cell_Incubation Incubation (24-72h) Drug_Treatment->Cell_Incubation MTT_Incubation MTT Addition & Incubation (2-4h) Cell_Incubation->MTT_Incubation Solubilization Formazan Solubilization MTT_Incubation->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

MTT Cell Viability Assay Workflow.

Applications in Research

This compound has proven to be a versatile tool in several areas of biomedical research:

  • Oncology: Due to its ability to induce apoptosis and inhibit proliferation in a variety of cancer cell lines, this compound is extensively used to study the role of sigma-2 receptors in cancer biology and as a potential lead compound for the development of novel anticancer agents.[2][5][6] Its ability to modulate P-glycoprotein also suggests its potential in overcoming multidrug resistance in cancer therapy.[2]

  • Neuroscience: While less explored than its anticancer properties, the high affinity of this compound for sigma receptors, which are abundant in the central nervous system, makes it a useful tool for investigating the role of these receptors in neurological and psychiatric disorders.

  • Virology: Recently, this compound has gained significant attention for its potent antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.[3] It has been shown to be significantly more potent than hydroxychloroquine in in vitro assays, highlighting a potential new therapeutic avenue for viral infections.[3]

Conclusion

This compound is a well-characterized and potent sigma receptor modulator with a unique pharmacological profile. Its dual activity as a sigma-2 receptor agonist and a sigma-1 receptor antagonist has made it an indispensable research tool for dissecting the complex biology of sigma receptors. The extensive data on its binding affinities, functional effects, and involvement in key signaling pathways, as detailed in this guide, provide a solid foundation for its continued use in cancer research, neuroscience, and virology. The detailed experimental protocols included herein should facilitate the adoption and standardization of its use in laboratories worldwide, paving the way for new discoveries and potential therapeutic applications.

References

PB28: A Technical Guide to its Sigma-1 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PB28, a cyclohexylpiperazine derivative, is a high-affinity ligand for both sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][2] It functions as a potent antagonist at the σ1 receptor while simultaneously acting as an agonist at the σ2 receptor.[1][2] This dual activity has positioned this compound as a valuable pharmacological tool for investigating the roles of sigma receptors in various physiological and pathological processes, including cancer, neurological disorders, and viral infections.[1][3][4] This technical guide provides an in-depth overview of the experimental evidence supporting the sigma-1 receptor antagonist activity of this compound, detailing the methodologies of key experiments, presenting quantitative data in a structured format, and illustrating the underlying signaling pathways.

Quantitative Data: Binding Affinity and Functional Activity

The interaction of this compound with the sigma-1 receptor has been quantified through various binding and functional assays. The following tables summarize the key quantitative data from the literature.

Table 1: this compound Binding Affinity for Sigma-1 and Sigma-2 Receptors

Receptor SubtypeTissue/Cell LineRadioligandKᵢ (nM)Reference
Sigma-1Guinea Pig Brain(+)-[³H]Pentazocine0.83[1]
Sigma-1MCF7(+)-[³H]Pentazocine13.0[5]
Sigma-1MCF7 ADR(+)-[³H]Pentazocine10.0[5]
Sigma-2Rat Liver[³H]DTG0.15[1]
Sigma-2MCF7[³H]DTG0.28[5]
Sigma-2MCF7 ADR[³H]DTG0.17[5]

Table 2: this compound Functional Activity (IC₅₀ Values)

AssayCell LineEffectIC₅₀ (nM)Reference
Cell Growth Inhibition (48h)MCF7Inhibition25[5]
Cell Growth Inhibition (48h)MCF7 ADRInhibition15[5]
Cell Growth Inhibition (48h)C6 GliomaInhibitionNot specified (nM range)[3]
Cell Growth Inhibition (48h)SK-N-SH NeuroblastomaInhibitionNot specified (nM range)[3]

Experimental Protocols

The characterization of this compound's sigma-1 antagonist activity has been established through a series of well-defined experimental protocols.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This assay determines the binding affinity of this compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Guinea pig brain membrane homogenates (source of sigma-1 receptors)[1]

    • (+)-[³H]Pentazocine (radioligand)[5]

    • This compound (test compound)

    • 50 mM Tris-HCl buffer (pH 8.0)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a reaction tube, add guinea pig brain membrane homogenate, a fixed concentration of (+)-[³H]pentazocine, and varying concentrations of this compound.

    • Incubate the mixture at 37°C for 150 minutes to allow for competitive binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of (+)-[³H]pentazocine (IC₅₀).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay: Inhibition of Bradykinin-Induced Calcium Mobilization

This assay assesses the functional antagonism of this compound at the sigma-1 receptor by measuring its ability to block the increase in intracellular calcium ([Ca²⁺]ᵢ) induced by the B₂ bradykinin receptor agonist, bradykinin.[1]

  • Materials:

    • Human neuroblastoma SK-N-SH cells or other suitable cell lines expressing sigma-1 receptors.[3]

    • Fura-2 AM (calcium-sensitive fluorescent dye)

    • Bradykinin

    • This compound

    • Hanks' Balanced Salt Solution (HBSS)

    • Fluorescence spectrophotometer or imaging system

  • Procedure:

    • Culture SK-N-SH cells on coverslips.

    • Load the cells with Fura-2 AM by incubating them in HBSS containing the dye.

    • Wash the cells to remove extracellular Fura-2 AM.

    • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

    • Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) to determine the resting [Ca²⁺]ᵢ.

    • Pre-incubate the cells with this compound for a specified period.

    • Stimulate the cells with bradykinin to induce an increase in [Ca²⁺]ᵢ.

    • Continuously record the fluorescence ratio to monitor the changes in [Ca²⁺]ᵢ.

    • Compare the bradykinin-induced calcium response in the presence and absence of this compound to determine the inhibitory effect.

Signaling Pathways and Mechanisms of Action

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates a variety of signaling pathways.[3][6] The antagonist activity of this compound at the sigma-1 receptor disrupts these signaling cascades, leading to its observed cellular effects.

Inhibition of IP₃ Receptor-Mediated Calcium Release

The sigma-1 receptor is known to interact with and stabilize the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel responsible for releasing calcium from the ER.[3][6] Agonist stimulation of G-protein coupled receptors, such as the bradykinin B₂ receptor, leads to the production of IP₃, which then binds to the IP₃R and triggers calcium release. By acting as an antagonist, this compound is hypothesized to prevent the stabilizing interaction between the sigma-1 receptor and the IP₃R, thereby inhibiting IP₃-mediated calcium mobilization.[1]

cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R binds PLC PLC B2R->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 generates S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R stabilizes Ca_release Ca²⁺ Release IP3R->Ca_release mediates This compound This compound This compound->S1R antagonizes IP3->IP3R binds & activates Downstream Downstream Cellular Effects Ca_release->Downstream

Caption: this compound antagonism of the sigma-1 receptor inhibits IP₃R-mediated calcium release.

Experimental Workflow for Assessing Sigma-1 Antagonism

The following diagram illustrates the logical flow of experiments used to characterize this compound as a sigma-1 receptor antagonist.

start Start: Characterize this compound binding_assay Radioligand Binding Assay (Sigma-1 & Sigma-2) start->binding_assay determine_ki Determine Ki values (High affinity for S1R) binding_assay->determine_ki functional_assay Functional Assay: Calcium Mobilization determine_ki->functional_assay stimulate_cells Stimulate cells with Bradykinin functional_assay->stimulate_cells inhibit_with_this compound Pre-incubate with this compound functional_assay->inhibit_with_this compound measure_ca Measure intracellular Ca²⁺ increase stimulate_cells->measure_ca conclusion Conclusion: this compound is a Sigma-1 Receptor Antagonist measure_ca->conclusion inhibit_with_this compound->stimulate_cells then measure_inhibition Measure inhibition of Ca²⁺ increase inhibit_with_this compound->measure_inhibition measure_inhibition->conclusion

Caption: Experimental workflow for characterizing this compound as a sigma-1 receptor antagonist.

Conclusion

The data presented in this technical guide provide a comprehensive overview of the sigma-1 receptor antagonist activity of this compound. Through detailed experimental protocols, including radioligand binding assays and functional assessments of intracellular calcium mobilization, this compound has been consistently shown to bind with high affinity to the sigma-1 receptor and functionally antagonize its activity. The elucidation of its mechanism of action, particularly its role in modulating IP₃ receptor-mediated calcium signaling, provides a solid foundation for its use as a research tool and as a potential lead compound in drug development. The structured presentation of quantitative data and the visualization of signaling pathways and experimental workflows are intended to facilitate a deeper understanding of this compound's pharmacology for researchers and scientists in the field.

References

Pharmacological profile of PB28 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Profile of PB28 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound dihydrochloride, a cyclohexylpiperazine derivative, is a synthetic ligand that has garnered significant interest for its dual activity at sigma (σ) receptors.[1][2] It is characterized as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[1][3][4] This unique pharmacological profile has led to its investigation in multiple therapeutic areas, most notably as a potential antitumor and antiviral agent.[1][5] The overexpression of σ2 receptors in numerous tumor cell lines makes them an attractive target for cancer therapy.[1][6] Furthermore, the interaction of sigma receptors with SARS-CoV-2 viral proteins has highlighted this compound as a promising candidate for antiviral drug development.[2][7] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding affinities, functional activities, and the molecular pathways it modulates.

Data Presentation: Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified across various experimental systems. The following tables summarize the key binding affinity and functional activity data.

Table 1: Receptor Binding Affinity of this compound

TargetLigand ActionKᵢ (nM)Test SystemReference(s)
Sigma-2 (σ2) Receptor Agonist0.68-[1][3][4]
0.8-[8]
0.28MCF-7 cell membranes[3][4][9]
0.17MCF-7 ADR cell membranes[3][4]
Sigma-1 (σ1) Receptor Antagonist0.38-[1][3][4]
15.2-[8]
13.0MCF-7 cell membranes[3][4][9]
10.0MCF-7 ADR cell membranes[3][4]
hERG Channel ->1000-[9]
H2A/H2B Histone Dimer -0.50 (IC₅₀)Reconstituted H2A/H2B dimer[2]

Table 2: In Vitro Functional Activity and Cytotoxicity of this compound

ActivityIC₅₀ / EC₅₀Cell Line / TissueReference(s)
Cell Growth Inhibition (IC₅₀) 25 nMMCF-7 (Human Breast Adenocarcinoma)[1][3][9]
15 nMMCF-7 ADR (Doxorubicin-Resistant)[1][3][9]
Cytotoxicity (EC₅₀) >100 µMPanc-1, KP02, AsPC1 (Pancreatic Cancer)[2]
Antiviral Activity (IC₉₀) 278 nMVero E6 (SARS-CoV-2 Infectivity)[9]
Functional Inhibition (EC₅₀) 2.62 µMGuinea Pig Bladder (Electrically evoked twitch)[3][4][8]
3.96 µMGuinea Pig Ileum (Electrically evoked twitch)[3][4][8]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several cellular pathways. Its primary mechanism involves acting as a σ2 receptor agonist and a σ1 receptor antagonist.

Antitumor Activity

In cancer cells, this compound's agonism at the σ2 receptor and antagonism at the σ1 receptor initiate a cascade of events leading to cell death.[10][11] This process is notably caspase-independent.[3][10] Key downstream effects include the generation of reactive oxygen species (ROS) and mitochondrial superoxide, leading to increased oxidative stress.[2] this compound also induces lysosomal membrane permeabilization (LMP).[2] In renal cancer cells, this compound has been shown to suppress cell proliferation and invasion by inhibiting the PI3K-AKT-mTOR signaling pathway.[12] Furthermore, this compound can enter the cell nucleus and bind to the H2A/H2B histone dimer, suggesting a potential role in modulating chromatin structure and gene expression.[2] A significant aspect of its antitumor profile is its ability to reduce the expression of P-glycoprotein (P-gp), a key protein in multidrug resistance, thereby synergizing with conventional chemotherapeutics like doxorubicin.[3][9][10]

G This compound This compound Dihydrochloride s2 σ2 Receptor Agonism This compound->s2 s1 σ1 Receptor Antagonism This compound->s1 nucleus Nuclear Entry This compound->nucleus pgp ↓ P-glycoprotein (P-gp) Expression This compound->pgp ros ↑ ROS & Mitochondrial Superoxide Generation s2->ros lmp ↑ Lysosomal Membrane Permeabilization (LMP) s2->lmp pi3k ↓ PI3K-AKT-mTOR Pathway s2->pi3k apoptosis Caspase-Independent Apoptosis s1->apoptosis histone Binds H2A/H2B Histone Dimer nucleus->histone gene_exp Modulation of Gene Expression histone->gene_exp ros->apoptosis lmp->apoptosis pi3k->apoptosis growth_inhibit Inhibition of Cell Growth & Cytotoxicity apoptosis->growth_inhibit synergy Synergy with Anthracyclines pgp->synergy

Caption: Antitumor signaling pathways modulated by this compound.
Antiviral Activity

The antiviral properties of this compound came to prominence during research into host-virus protein interactions for SARS-CoV-2.[2] Sigma receptors were identified as host proteins that interact with viral proteins, and this compound was found to be a potent inhibitor of SARS-CoV-2 replication, approximately 20-fold more active than hydroxychloroquine in in-vitro assays.[2][7][9] The proposed mechanism involves this compound binding to the inositol trisphosphate (InsP3) receptor in the endoplasmic reticulum, which may interfere with the autophagosome production that the virus modulates for its replication.[2][13] Its activity is likely mediated through its antagonism of the σ1 receptor.[5][14]

G cluster_host Host Cell Virus SARS-CoV-2 nsp6 Viral Protein (NSP6) Virus->nsp6 expresses HostCell Host Cell s1_receptor σ1 Receptor autophagy Modulation of Autophagy s1_receptor->autophagy regulates nsp6->s1_receptor interacts with er Endoplasmic Reticulum (ER) replication Viral Replication autophagy->replication promotes This compound This compound This compound->s1_receptor antagonizes G start Start: Tumor Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of this compound seed->treat incubate Incubate for 24-48 hours treat->incubate assay Perform Assay incubate->assay mtt MTT Assay: Measure Viability assay->mtt caspase Fluorescent Assay: Measure Caspase 3/7 assay->caspase pgp Western Blot/FACS: Measure P-gp assay->pgp ros Fluorescent Probes: Measure ROS assay->ros analysis Data Analysis mtt->analysis caspase->analysis pgp->analysis ros->analysis ic50 Calculate IC50 analysis->ic50 apoptosis Determine Apoptosis Mechanism analysis->apoptosis pgp_level Quantify P-gp Modulation analysis->pgp_level ros_level Quantify Oxidative Stress analysis->ros_level end End: Characterize Activity ic50->end apoptosis->end pgp_level->end ros_level->end

References

In-Depth Technical Guide: PB28 and its Effects on Intracellular Calcium Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PB28, a high-affinity sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist, has emerged as a significant modulator of intracellular calcium ([Ca2+]i) homeostasis. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental protocols related to the influence of this compound on intracellular calcium signaling. The primary mechanism involves the direct inhibition of calcium release from the endoplasmic reticulum (ER) through the inositol 1,4,5-trisphosphate (InsP3) and ryanodine receptors. This document consolidates key findings and methodologies to support further research and drug development efforts targeting pathways involving this compound and calcium signaling.

Introduction to this compound

This compound, a cyclohexylpiperazine derivative, is a well-characterized ligand for sigma receptors, exhibiting high affinity for the σ2 subtype and lower affinity for the σ1 subtype.[1] Sigma receptors are expressed in various tissues, with notable overexpression in tumor cell lines.[1] The modulation of these receptors by ligands like this compound has been shown to influence a range of cellular processes, including cell growth, apoptosis, and critically, intracellular calcium signaling.[2][3]

Mechanism of Action on Intracellular Calcium Levels

The principal effect of this compound on intracellular calcium is the inhibition of its release from the endoplasmic reticulum, a major intracellular calcium store.[2] This action is not a result of this compound directly altering basal intracellular calcium levels, but rather its ability to abolish the calcium spikes typically induced by various stimuli.[2]

The primary targets of this compound within the calcium signaling cascade are the inositol 1,4,5-trisphosphate receptors (InsP3Rs) and ryanodine receptors (RyRs) , both of which are channels that mediate the release of calcium from the ER.[2]

  • Inhibition of InsP3-Mediated Calcium Release: this compound directly inhibits InsP3 receptors. This has been demonstrated in experiments where this compound abolishes the cytosolic calcium increases evoked by agonists like carbachol and histamine, which act via the production of InsP3.[2] The effect persists even in permeabilized cells where InsP3 is directly administered, indicating a direct action on the receptor itself.[2]

  • Inhibition of Ryanodine Receptor-Mediated Calcium Release: this compound also abolishes the increase in cytosolic calcium induced by caffeine, a known activator of ryanodine receptors.[2] This suggests that this compound also interferes with the function of this second major class of ER calcium release channels.

The following diagram illustrates the signaling pathway through which this compound exerts its inhibitory effects on intracellular calcium release.

PB28_Calcium_Signaling cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R InsP3 Receptor (IP3R) IP3->IP3R Binds & Activates Ca_ion Ca²⁺ This compound This compound This compound->IP3R Inhibits RyR Ryanodine Receptor (RyR) This compound->RyR Inhibits ER_Ca Ca²⁺ Store IP3R->ER_Ca Releases RyR->ER_Ca Releases ER_Ca->Ca_ion

This compound Signaling Pathway

Quantitative Data on this compound's Effects

ParameterCell LineValueReference
σ2 Receptor Affinity (Ki) MCF70.15 ± 0.02 nM[1]
MCF7 ADR0.18 ± 0.03 nM[1]
σ1 Receptor Affinity (Ki) MCF715.2 ± 1.8 nM[1]
MCF7 ADR20.5 ± 2.5 nM[1]
Inhibition of Cell Growth (IC50) MCF7In nanomolar range[1]
MCF7 ADRIn nanomolar range[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments investigating the effects of this compound on intracellular calcium levels, primarily conducted in the human neuroblastoma cell line SK-N-SH.[2][3]

Measurement of Intracellular Calcium ([Ca2+]i) with Fura-2 AM

This protocol describes the measurement of [Ca2+]i in intact cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • SK-N-SH cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum

  • Fura-2 acetoxymethyl ester (Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Agonists (e.g., Carbachol, Histamine)

  • This compound

  • Fluorescence imaging system capable of excitation at 340 nm and 380 nm, and emission at 510 nm.

Procedure:

  • Cell Culture: Culture SK-N-SH cells in DMEM with 10% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2. For imaging experiments, seed cells onto glass coverslips.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.

    • Wash the cells once with HBSS.

    • Incubate the cells in the loading buffer for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of the dye.

  • This compound Incubation: Incubate the Fura-2-loaded cells with the desired concentration of this compound for 45 minutes prior to agonist stimulation.

  • Fluorescence Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (340/380 nm).

    • Apply the agonist (e.g., carbachol or histamine) and record the change in the fluorescence ratio over time.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Calcium Release Assay in Permeabilized Cells

This protocol allows for the direct assessment of this compound's effect on InsP3-mediated calcium release from the ER by introducing InsP3 directly into the cytosol of permeabilized cells.

Materials:

  • SK-N-SH cells

  • Permeabilization buffer (e.g., containing KCl, HEPES, MgCl2, ATP, and an ATP-regenerating system)

  • Saponin

  • Inositol 1,4,5-trisphosphate (InsP3)

  • Calcium-sensitive fluorescent indicator (e.g., Fluo-4, as Fura-2 may leak from permeabilized cells)

  • This compound

  • Confocal microscope or fluorescence plate reader.

Procedure:

  • Cell Preparation: Culture SK-N-SH cells on glass-bottom dishes.

  • Permeabilization:

    • Wash the cells with a buffer mimicking cytosolic ionic composition.

    • Briefly expose the cells to a low concentration of saponin (e.g., 25-50 µg/mL) in the permeabilization buffer to selectively permeabilize the plasma membrane while leaving the ER membrane intact.

    • Wash away the saponin-containing buffer.

  • This compound Incubation: Incubate the permeabilized cells with the desired concentration of this compound.

  • Measurement of Calcium Release:

    • Add the calcium indicator to the permeabilization buffer.

    • Establish a baseline fluorescence.

    • Add a known concentration of InsP3 to the buffer to induce calcium release from the ER.

    • Monitor the change in fluorescence intensity over time.

The following diagram outlines the general workflow for these experiments.

Experimental_Workflow cluster_intact Intact Cell Assay cluster_permeabilized Permeabilized Cell Assay A1 Culture SK-N-SH cells on coverslips A2 Load cells with Fura-2 AM A1->A2 A3 Incubate with this compound (45 min) A2->A3 A4 Stimulate with Agonist (Carbachol/Histamine) A3->A4 A5 Measure [Ca²⁺]i change (Fluorescence Microscopy) A4->A5 B1 Culture SK-N-SH cells on glass-bottom dishes B2 Permeabilize plasma membrane with Saponin B1->B2 B3 Incubate with this compound B2->B3 B4 Stimulate with IP3 B3->B4 B5 Measure Ca²⁺ release (Fluorescence) B4->B5

Experimental Workflow

Conclusion

This compound is a potent modulator of intracellular calcium signaling, acting as an inhibitor of calcium release from the endoplasmic reticulum. Its mechanism of action involves the direct inhibition of both InsP3 and ryanodine receptors. This technical guide has provided an overview of the signaling pathways involved, a summary of the available quantitative data, and detailed experimental protocols for investigating these effects. Further research, particularly to elucidate precise dose-response relationships for calcium inhibition, will be valuable for the development of therapeutic strategies targeting sigma receptors and associated calcium signaling pathways.

References

The Cyclohexylpiperazine Derivative PB28: A Technical Guide to its Interaction with Sigma Receptors in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of PB28, a synthetic cyclohexylpiperazine derivative, and its specific interactions with sigma-1 (σ1) and sigma-2 (σ2) receptors within the central nervous system. This compound exhibits a dualistic activity, functioning as a σ1 receptor antagonist and a σ2 receptor agonist.[1][2][3] This document details its binding affinities, the experimental protocols used for its characterization, and its modulation of key neuronal signaling pathways. Quantitative data are presented in tabular format for clarity, and complex biological and experimental processes are visualized through detailed diagrams to facilitate understanding.

Pharmacological Profile of this compound

This compound is a high-affinity ligand for both sigma receptor subtypes, demonstrating a notable selectivity profile.[3][4] It was initially developed in the 1990s and has since become a valuable tool for investigating the physiological roles of sigma receptors.[3] Its characterization reveals a higher affinity for the σ2 receptor, for which it acts as an agonist, and a slightly lower but still potent affinity for the σ1 receptor, where it functions as an antagonist.[1][5][6]

Binding Affinity Data

The binding affinity of this compound for σ1 and σ2 receptors has been determined in various tissues and cell lines through radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's affinity; a lower Ki value indicates a higher affinity.

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)Reference
Sigma-2 (σ2) Rat Liver[3H]DTG0.68[6]
Sigma-2 (σ2) MCF-7 Cells[3H]DTG0.28[4][5]
Sigma-2 (σ2) MCF-7/ADR Cells[3H]DTG0.17[5]
Sigma-1 (σ1) Guinea Pig Brain--INVALID-LINK---Pentazocine0.38[6]
Sigma-1 (σ1) MCF-7 Cells--INVALID-LINK---Pentazocine13.0[4][5]
Sigma-1 (σ1) MCF-7/ADR Cells--INVALID-LINK---Pentazocine10.0[5]

Note: Data presented are derived from multiple studies and experimental conditions may vary.

Selectivity Profile

This compound displays selectivity for sigma receptors over other receptor systems, including the human ether-a-go-go (hERG) channel, for which it has a Ki of >1,000 nM, suggesting a lower risk of cardiac side effects compared to some other compounds.[3][4]

Key Experimental Protocols

The characterization of this compound's interaction with sigma receptors relies on established in vitro and ex vivo experimental methodologies.

Radioligand Binding Assay

This assay is fundamental for quantifying the binding affinity of a ligand to its receptor.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a radioligand, and the inhibition constant (Ki) of a competing non-radiolabeled ligand (e.g., this compound).

Methodology:

  • Membrane Preparation:

    • Tissues (e.g., guinea pig brain for σ1, rat liver for σ2) or cultured cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[3][7]

    • The homogenate is centrifuged at low speed to remove debris.[7]

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes containing the receptors.[7]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[7] Protein concentration is determined using a standard method like the BCA assay.[7]

  • Binding Reaction:

    • A fixed concentration of a selective radioligand is used (--INVALID-LINK---pentazocine for σ1, [3H]DTG for σ2).[8][9]

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.

    • The reaction mixture, containing membranes, radioligand, and the test compound, is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]

    • Non-specific binding is determined in parallel incubations containing a high concentration of a known sigma ligand to saturate all specific binding sites.[10]

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[7] This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.[7]

  • Quantification and Data Analysis:

    • The radioactivity trapped on the filters is measured using a scintillation counter.[7]

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • For competition assays, IC50 values (the concentration of this compound that inhibits 50% of the specific radioligand binding) are determined by non-linear regression analysis.

    • Ki values are then calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue or Cell Culture Homogenize Homogenization in Lysis Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Resuspend Membrane Pellet Centrifuge2->Pellet ProteinAssay Protein Quantification (BCA) Pellet->ProteinAssay Incubate Incubate: - Membranes - Radioligand ([3H]L) - this compound (Test Ligand) ProteinAssay->Incubate Input Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Input CurveFit Non-linear Regression (IC50) Calculate->CurveFit ChengPrusoff Cheng-Prusoff Equation (Ki) CurveFit->ChengPrusoff

Fig 1. Experimental workflow for a radioligand binding assay.
Functional Activity Assay (Isolated Organ Bath)

To determine whether this compound acts as an agonist or antagonist, functional assays are employed.

Objective: To assess the functional effect of this compound on sigma receptor-mediated physiological responses.

Methodology:

  • Tissue Preparation:

    • Tissues rich in both σ1 and σ2 receptors, such as the guinea pig ileum or bladder, are dissected and mounted in an organ bath.[3]

    • The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Stimulation and Recording:

    • The tissue is subjected to electrical field stimulation to induce contractions, which are measured and recorded using an isometric force transducer.[3]

    • Sigma receptor agonists are known to inhibit these electrically evoked contractions.[3]

  • Drug Application:

    • Increasing concentrations of this compound are added to the organ bath to generate a cumulative concentration-response curve.

    • To differentiate between σ1 and σ2 activity, experiments can be conducted in a medium where σ1 receptors are desensitized by a high concentration of a selective σ1 agonist.[3]

  • Data Analysis:

    • The inhibitory effect of this compound on contractions is quantified, and EC50 values (the concentration producing 50% of the maximal effect) are calculated.

    • An inhibitory effect suggests agonist activity. In the case of this compound, it demonstrates agonist activity at σ2 receptors.[3]

Interaction with Sigma-1 (σ1) Receptors in the Brain

The σ1 receptor is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[11][12] It plays a crucial role in regulating cellular stress responses and neuronal function.[2][11]

σ1 Receptor Signaling

The σ1 receptor is not a classic G-protein coupled receptor or ion channel. Instead, it translocates within the cell and modulates the function of various "client" proteins.[11] Key signaling functions include:

  • Calcium Signaling Modulation: The σ1 receptor interacts directly with the inositol 1,4,5-trisphosphate (IP3) receptor at the ER, stabilizing it and regulating the release of Ca2+ from intracellular stores into the cytoplasm.[12] This modulation is critical for neuronal excitability and synaptic plasticity.

  • Ion Channel Regulation: It can directly interact with and modulate the activity of various voltage-gated ion channels (e.g., Na+, K+, Ca2+ channels), thereby influencing neuronal firing rates.[13]

  • Neurotrophic Factor Signaling: Activation of the σ1 receptor can promote the secretion of Brain-Derived Neurotrophic Factor (BDNF) and enhance its signaling through the TrkB receptor, a pathway vital for neuronal survival, growth, and synaptic plasticity.[13]

  • ER Stress Response: As a chaperone protein, it helps to mitigate ER stress, a condition implicated in many neurodegenerative diseases.[12][14]

This compound as a σ1 Receptor Antagonist

As an antagonist, this compound binds to the σ1 receptor but does not activate it. This action blocks the binding of endogenous or exogenous agonists, thereby inhibiting the downstream signaling functions of the receptor. The antagonistic activity of this compound at σ1 receptors has been functionally confirmed in studies where it was shown to induce antiproliferative and cytotoxic effects in certain cell lines.[3]

G cluster_er Endoplasmic Reticulum (ER) cluster_pm Plasma Membrane S1R Sigma-1 Receptor (Chaperone) IP3R IP3 Receptor S1R->IP3R Stabilizes IonChannel Voltage-Gated Ion Channels S1R->IonChannel Modulates BDNF BDNF S1R->BDNF Promotes Secretion Ca_Release Ca2+ Release IP3R->Ca_Release Neuronal_Excitability Neuronal Excitability IonChannel->Neuronal_Excitability TrkB TrkB Receptor Neuroprotection Neuroprotection & Synaptic Plasticity TrkB->Neuroprotection Agonist σ1 Agonist (e.g., Endogenous Ligand) Agonist->S1R Activates This compound This compound This compound->S1R Binds & Blocks (Antagonist) BDNF->TrkB Activates G cluster_er Endoplasmic Reticulum / Lysosome S2R Sigma-2 Receptor (TMEM97) NPC1 NPC1 S2R->NPC1 Regulates Ca_Release Ca2+ Release from ER S2R->Ca_Release Induces PI3K PI3K-AKT-mTOR Pathway S2R->PI3K Inhibits Neuronal_Signaling Modulation of Neuronal Signaling S2R->Neuronal_Signaling Cholesterol Cholesterol Homeostasis NPC1->Cholesterol This compound This compound This compound->S2R Binds & Activates (Agonist)

References

Methodological & Application

Application Notes and Protocols for PB28 Treatment in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of PB28, a sigma-1 antagonist and sigma-2 agonist, in preclinical pancreatic cancer models. The following sections detail the cytotoxic effects of this compound on various pancreatic cancer cell lines, its mechanism of action, and step-by-step experimental protocols for in vitro and in vivo studies.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and antiproliferative effects of this compound have been evaluated across a panel of human and murine pancreatic cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized below. A moderate cytotoxic effect is observed in most cell lines, with some exceptions showing higher resistance.[1][2]

Cell LineSpeciesCancer TypeEC50 / IC50 (µM)Assay TypeReference
BxPC3HumanPancreatic AdenocarcinomaModerateNot Specified[1][2]
Panc02MurinePancreatic AdenocarcinomaModerateNot Specified[1][2]
MIAPaCa-2HumanPancreatic CarcinomaModerateNot Specified[2]
AsPC-1HumanPancreatic Adenocarcinoma> 100Not Specified[1][2]
Panc-1HumanPancreatic Carcinoma> 100Not Specified[1][2]
KP02Not SpecifiedNot Specified> 100Not Specified[1][2]

Mechanism of Action

This compound exerts its anticancer effects in pancreatic cancer models primarily through the induction of cell death pathways initiated at the lysosome and mitochondria. As a sigma-2 receptor agonist, this compound treatment leads to lysosomal membrane permeabilization (LMP). This disruption of the lysosomal integrity is a critical early event.[1][2] Subsequently, there is an increase in mitochondrial superoxide generation, a form of reactive oxygen species (ROS), which contributes to cellular stress and damage.[1][2] Notably, in several pancreatic cancer cell lines, this compound-induced cell death is independent of caspase-3 activation, suggesting a non-classical apoptotic pathway.[1][2]

Signaling Pathway Diagram

PB28_Mechanism This compound Signaling Pathway in Pancreatic Cancer This compound This compound Sigma2R Sigma-2 Receptor (Agonist Action) This compound->Sigma2R LMP Lysosomal Membrane Permeabilization (LMP) Sigma2R->LMP Mito_Superoxide Mitochondrial Superoxide Generation (ROS Increase) LMP->Mito_Superoxide Cell_Death Caspase-Independent Cell Death Mito_Superoxide->Cell_Death

This compound mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in pancreatic cancer models.

In Vitro Experimental Workflow

Experimental_Workflow In Vitro Evaluation of this compound cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Viability Assays cluster_mechanism Mechanism of Action Assays Cell_Culture Culture Pancreatic Cancer Cells (e.g., BxPC-3, Panc-1) PB28_Treatment Treat cells with a range of this compound concentrations Cell_Culture->PB28_Treatment MTT_Assay MTT Assay (Viability) PB28_Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) PB28_Treatment->LDH_Assay LMP_Assay Lysosomal Membrane Permeabilization Assay (Acridine Orange) PB28_Treatment->LMP_Assay MitoSOX_Assay Mitochondrial Superoxide Assay (MitoSOX Red) PB28_Treatment->MitoSOX_Assay

References

Application Notes and Protocols: PB28 as a Pharmacological Tool for Sigma-2 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28, a cyclohexylpiperazine derivative, is a high-affinity ligand for sigma receptors, exhibiting a notable selectivity profile that makes it an invaluable pharmacological tool for the investigation of sigma-2 (σ₂) receptor function. It acts as a σ₂ receptor agonist and a sigma-1 (σ₁) receptor antagonist.[1] The overexpression of σ₂ receptors in a variety of tumor cell lines has positioned this compound as a significant agent in cancer research, where it has been shown to induce cytotoxicity, inhibit cell proliferation, and modulate key signaling pathways.[2][3] These application notes provide detailed protocols for the use of this compound in characterizing σ₂ receptor binding, evaluating its effects on cell viability and apoptosis, and investigating its influence on cellular signaling pathways.

Data Presentation

Table 1: Binding Affinity and Selectivity of this compound
Receptor SubtypeTissue/Cell LineKᵢ (nM)Reference
Sigma-2 (σ₂) ** Rat Liver0.68[1]
MCF70.28[1]
MCF7 ADR0.17[1]
Sigma-1 (σ₁) **Guinea Pig Brain0.38[1]
MCF713.0[1]
MCF7 ADR10.0[1]
Table 2: In Vitro Anti-proliferative Activity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (nM)Exposure TimeReference
MCF7 Breast Adenocarcinoma2548 hours[1]
MCF7 ADR Doxorubicin-resistant Breast Adenocarcinoma1548 hours[1]
C6 Rat Glioma2,100Not Specified[2]
SK-N-SH Human Neuroblastoma8,300Not Specified[2]
786-O Renal CancerDose-dependent inhibitionNot Specified[4]
ACHN Renal CancerDose-dependent inhibitionNot Specified[4]
Panc-1 Pancreatic Cancer>100,000Not Specified[2]
KP02 Pancreatic Cancer>100,000Not Specified[2]
AsPC1 Pancreatic Cancer>100,000Not Specified[2]

Experimental Protocols

Radioligand Binding Assay for Sigma-2 Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of this compound for the σ₂ receptor using competitive binding with a radiolabeled ligand, such as [³H]DTG.

Materials:

  • This compound

  • [³H]1,3-di-o-tolyl-guanidine ([³H]DTG)

  • (+)-Pentazocine (for masking σ₁ receptors)

  • Rat liver membrane homogenates (or other tissue/cell preparations expressing σ₂ receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in binding buffer.

  • In a 96-well plate, add rat liver membrane homogenate (typically 30-60 µg of protein).

  • Add a fixed concentration of (+)-pentazocine (e.g., 100 nM) to each well to saturate and block the σ₁ receptors.

  • Add the various concentrations of this compound to the wells.

  • Add a fixed concentration of [³H]DTG (e.g., 5 nM) to initiate the competitive binding.

  • For non-specific binding control wells, add a high concentration of a non-radiolabeled ligand (e.g., 10 µM DTG).

  • Incubate the plate at room temperature for 90-120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DTG) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF7, MCF7 ADR)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF7)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 25 nM for MCF7) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and quadrants.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic/necrotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺). Studies have shown this compound induces a caspase-independent apoptosis.[5]

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF7)

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound (e.g., 25 nM for MCF7) for the desired duration (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA, ensuring that PI only stains DNA.

  • Analyze the samples on a flow cytometer.

  • The DNA content will be proportional to the PI fluorescence intensity. Analyze the data using cell cycle analysis software to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases. This compound has been shown to induce a G₀/G₁ phase arrest in MCF7 cells.[5][6]

Mandatory Visualizations

signaling_pathway This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Agonist PI3K PI3K Sigma2R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Invasion Invasion mTOR->Invasion

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., MCF7, 786-O) PB28_Treatment 2. This compound Treatment (Varying Concentrations & Times) Cell_Culture->PB28_Treatment Viability_Assay 3a. Cell Viability Assay (MTT) PB28_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI) PB28_Treatment->Apoptosis_Assay Cell_Cycle_Assay 3c. Cell Cycle Analysis (Flow Cytometry) PB28_Treatment->Cell_Cycle_Assay Western_Blot 3d. Western Blot (PI3K/Akt/mTOR) PB28_Treatment->Western_Blot Xenograft 1. Xenograft Model (e.g., Renal Cancer Cells in Nude Mice) PB28_Admin 2. This compound Administration Xenograft->PB28_Admin Tumor_Measurement 3. Tumor Growth Monitoring PB28_Admin->Tumor_Measurement Analysis 4. Endpoint Analysis (Tumor Weight, IHC) Tumor_Measurement->Analysis

Caption: Experimental workflow for evaluating this compound's anticancer effects.

References

Application Notes and Protocols: In Vitro Application of PB28 for Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 is a synthetic small molecule that acts as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[1][2] The σ2 receptor is overexpressed in a variety of tumor cells, including neuroblastoma, making it a promising target for anticancer therapies.[1] In vitro studies have demonstrated that this compound exhibits antiproliferative and cytotoxic effects in human neuroblastoma cell lines, such as SK-N-SH.[3] The primary mechanisms of action include the induction of caspase-independent apoptosis, cell cycle arrest, and modulation of intracellular calcium homeostasis.[2][4] These application notes provide a comprehensive overview of the in vitro use of this compound for neuroblastoma research, including detailed experimental protocols and a summary of its biological effects.

Biological Activity of this compound in Neuroblastoma

This compound exerts its anti-cancer effects in neuroblastoma cells through several mechanisms:

  • Induction of Apoptosis: this compound is known to induce a caspase-independent apoptotic pathway.[2] This is a significant advantage as it can bypass resistance mechanisms that rely on the inhibition of caspases.

  • Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation.[2]

  • Disruption of Calcium Homeostasis: As a σ2 receptor agonist, this compound has been shown to abolish the release of calcium (Ca2+) from the endoplasmic reticulum in SK-N-SH neuroblastoma cells.[4] This disruption of intracellular calcium signaling is a key event in the induction of cell death.

  • Modulation of P-glycoprotein (P-gp): While extensively studied in breast cancer, this compound has been shown to reduce the expression of P-gp, a key protein involved in multidrug resistance.[2] This suggests a potential role for this compound in sensitizing neuroblastoma cells to conventional chemotherapeutic agents.

Quantitative Data Summary

The following tables summarize the quantitative effects of sigma-2 receptor agonists, including compounds structurally related to this compound, on neuroblastoma cell lines. It is important to note that specific IC50 and quantitative apoptosis/cell cycle data for this compound in neuroblastoma is limited in publicly available literature; therefore, data from related compounds are provided as a reference.

Cell LineCompoundAssayParameterValueReference
SK-N-SHPB221CytotoxicityIC503.64 µM[5]
SK-N-SHMAM03055ACell Viability (MTT)EC50 (24h)8.26 ± 0.30 µM
SK-N-SHMAM03055ACell Viability (MTT)EC50 (48h)1.35 ± 0.32 µM

Table 1: Cytotoxicity and Cell Viability Data for Sigma-2 Receptor Agonists in Neuroblastoma Cell Lines.

Cell LineTreatmentObservationReference
Breast Cancer (MCF7)This compound (1-day exposure)~15% increase in apoptosis
SK-N-SHMAM03055A (30 µM)Time-dependent cleavage of pro-apoptotic BID
Cell LineTreatmentEffectReference
Breast Cancer (MCF7 & MCF7/ADR)This compound (1-2 days exposure)~20% increase in G0-G1 phase fraction

Experimental Protocols

Cell Culture

The human neuroblastoma cell line SK-N-SH is a suitable model for studying the in vitro effects of this compound.

  • Culture Medium: Eagle’s Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on neuroblastoma cells.

  • Cell Seeding: Seed SK-N-SH cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Cell Seeding and Treatment: Seed SK-N-SH cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the cell cycle distribution of neuroblastoma cells.

  • Cell Seeding and Treatment: Seed SK-N-SH cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Cell Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: Culture SK-N-SH Neuroblastoma Cells treat Treat cells with varying concentrations of this compound start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle analyze Analyze Data (IC50, % Apoptosis, Cell Cycle Distribution) viability->analyze apoptosis->analyze cell_cycle->analyze end_node End analyze->end_node

Caption: Experimental workflow for evaluating this compound in neuroblastoma cells.

This compound Signaling Pathway

signaling_pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Agonist ER Endoplasmic Reticulum Sigma2R->ER Modulates Apoptosis Caspase-Independent Apoptosis Sigma2R->Apoptosis Induces CellCycleArrest G0/G1 Cell Cycle Arrest Sigma2R->CellCycleArrest Induces Ca_release Inhibition of Ca2+ Release ER->Ca_release Ca_release->Apoptosis Leads to

Caption: Proposed signaling pathway of this compound in neuroblastoma cells.

References

Application Notes and Protocols for Studying P-glycoprotein Modulation Using PB28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 is a high-affinity sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist that has demonstrated potent anti-proliferative and cytotoxic effects in various cancer cell lines.[1][2] A key mechanism contributing to its anticancer activity is its ability to modulate P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a crucial ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[2][3] Overexpression of P-gp leads to the efflux of chemotherapeutic drugs, reducing their intracellular concentration and efficacy.[4][5]

These application notes provide detailed protocols for utilizing this compound as a tool to study P-gp modulation, including its effects on P-gp expression and function. The provided methodologies are essential for researchers investigating mechanisms of drug resistance and developing novel strategies to overcome it.

Mechanism of Action of this compound in P-gp Modulation

This compound primarily modulates P-gp by downregulating its expression in cancer cells in a concentration- and time-dependent manner.[1][3] This leads to an increased intracellular accumulation of P-gp substrates, such as the chemotherapeutic drug doxorubicin, thereby enhancing their cytotoxic effects.[3] While the precise signaling pathway linking σ2 receptor activation by this compound to P-gp downregulation is still under investigation, evidence suggests the involvement of the PI3K/AKT/mTOR pathway.[6][7] Activation of the σ2 receptor by this compound has been shown to decrease the phosphorylation of key components of this pathway, which is known to regulate P-gp expression.[5][6][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound and its effect on P-glycoprotein.

Table 1: Binding Affinity and Cellular Activity of this compound

ParameterCell LineValueReference
σ2 Receptor Affinity (Ki) MCF70.28 nM[3]
MCF7 ADR0.17 nM[3]
σ1 Receptor Affinity (Ki) MCF713.0 nM[3]
MCF7 ADR10.0 nM[3]
Cell Growth Inhibition (IC50, 48h) MCF725 nM[1]
MCF7 ADR15 nM[1]
C6 (rat glioma)0.45 µM[2]
SK-N-SH (human neuroblastoma)0.31 µM[2]

Table 2: this compound-Mediated Downregulation of P-glycoprotein Expression

Cell LineThis compound ConcentrationTreatment DurationP-gp Expression Reduction (%)Reference
MCF7 15-100 nM1 day~25-35%[3]
15-100 nM2 days~30-60%[3]
MCF7 ADR 15-100 nM1 day~50-60%[3]
15-100 nM2 days~60-90%[3]
HCT-15 10 µM (IC50)2 days~50%[3]

Experimental Protocols

This section provides detailed protocols for key experiments to study the effect of this compound on P-gp modulation.

Protocol 1: Western Blot Analysis of P-gp Expression

This protocol details the immunodetection of P-gp in cell lysates to quantify changes in its expression levels following treatment with this compound.

Materials:

  • P-gp overexpressing (e.g., MCF7/ADR) and parental (e.g., MCF7) cell lines

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against P-glycoprotein (e.g., C219 or UIC2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) for desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plates, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Calcein-AM Retention Assay for P-gp Function

This fluorescence-based assay measures the intracellular accumulation of calcein, a fluorescent substrate of P-gp, to assess the inhibitory effect of this compound on P-gp transport activity.

Materials:

  • P-gp overexpressing and parental cell lines

  • This compound

  • Calcein-AM

  • Positive control P-gp inhibitor (e.g., Verapamil, Zosuquidar)

  • Phenol red-free cell culture medium or assay buffer

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound and the positive control inhibitor in phenol red-free medium.

    • Remove the culture medium from the wells and add the inhibitor solutions. Include a vehicle control.

    • Pre-incubate the cells with the inhibitors for 30-60 minutes at 37°C.

  • Calcein-AM Loading:

    • Prepare a 2x working solution of Calcein-AM (final concentration typically 0.25-1 µM) in phenol red-free medium.

    • Add an equal volume of the Calcein-AM solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Plate Reader:

      • Wash the cells twice with ice-cold PBS.

      • Add 100 µL of PBS to each well.

      • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • Flow Cytometer:

      • Gently detach the cells and transfer to FACS tubes.

      • Wash the cells by centrifugation and resuspend in ice-cold PBS.

      • Analyze the intracellular fluorescence in the appropriate channel (e.g., FITC).

  • Data Analysis:

    • Calculate the percentage of P-gp inhibition by comparing the fluorescence in this compound-treated cells to the vehicle control and the positive control.

Protocol 3: Rhodamine 123 Efflux Assay

This assay measures the efflux of Rhodamine 123, another fluorescent P-gp substrate, to determine the functional activity of P-gp in the presence of this compound.

Materials:

  • P-gp overexpressing and parental cell lines

  • This compound

  • Rhodamine 123

  • Positive control P-gp inhibitor (e.g., Verapamil)

  • Assay buffer (e.g., HBSS or serum-free medium)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to the cell suspension to a final concentration of 0.5-1 µg/mL.

    • Incubate for 30-60 minutes at 37°C to allow for substrate loading.

  • Efflux and Inhibition:

    • Wash the cells twice with ice-cold assay buffer to remove extracellular Rhodamine 123.

    • Resuspend the cells in fresh assay buffer containing different concentrations of this compound or the positive control inhibitor. Include a vehicle control.

    • Incubate for 30-60 minutes at 37°C to allow for efflux.

  • Fluorescence Measurement:

    • Place the samples on ice to stop the efflux.

    • Analyze the intracellular fluorescence of the cell population using a flow cytometer.

  • Data Analysis:

    • Compare the mean fluorescence intensity of this compound-treated cells to the vehicle control. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Protocol 4: Doxorubicin Accumulation Assay

This protocol quantifies the intracellular accumulation of the chemotherapeutic drug doxorubicin, which is a P-gp substrate and naturally fluorescent, in the presence of this compound.

Materials:

  • P-gp overexpressing and parental cell lines

  • This compound

  • Doxorubicin

  • Assay buffer (e.g., complete PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Pre-treat cells with this compound at various concentrations for a specified duration (e.g., 48 hours) to induce downregulation of P-gp.

  • Doxorubicin Incubation:

    • Harvest the pre-treated cells and resuspend them in assay buffer.

    • Add doxorubicin (e.g., 5-10 µM) to the cell suspension.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Preparation and Analysis:

    • Wash the cells once with ice-cold PBS to remove extracellular doxorubicin.

    • Resuspend the cells in fresh PBS.

    • Analyze the intracellular doxorubicin fluorescence using a flow cytometer (excitation ~480 nm, emission ~560-590 nm).

  • Data Analysis:

    • Compare the mean fluorescence intensity of this compound-treated cells to that of untreated control cells to determine the increase in doxorubicin accumulation.

Protocol 5: P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis rate of P-gp in isolated cell membranes in the presence of this compound. It helps to determine if this compound directly interacts with the ATPase function of P-gp.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)

  • This compound

  • P-gp substrate activator (e.g., Verapamil)

  • P-gp inhibitor (e.g., Sodium Orthovanadate)

  • ATP

  • Assay buffer

  • Reagents for detecting inorganic phosphate (Pi) or a commercial P-gp ATPase assay kit (e.g., Pgp-Glo™ Assay System)

  • Luminometer or spectrophotometer

Procedure (using a commercial kit as an example):

  • Reagent Preparation:

    • Prepare reagents according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well white plate, add P-gp membranes to the assay buffer.

    • Add this compound at various concentrations.

    • Include control wells: untreated (basal activity), verapamil (stimulated activity), and sodium orthovanadate (inhibited activity).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding MgATP.

    • Incubate at 37°C for the time specified in the kit protocol (e.g., 40 minutes).

  • Signal Detection:

    • Stop the reaction and add the detection reagent.

    • Incubate at room temperature for 20 minutes to allow the luminescent signal to develop.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the change in luminescence relative to the controls to determine the effect of this compound on P-gp ATPase activity. A decrease in the verapamil-stimulated signal suggests inhibition.

Visualizations

experimental_workflow cluster_expression P-gp Expression Analysis cluster_function P-gp Functional Assays cluster_accumulation Drug Accumulation Assay exp_treatment Cell Treatment with this compound exp_lysis Cell Lysis & Protein Quantification exp_treatment->exp_lysis exp_sds SDS-PAGE & Western Blot exp_lysis->exp_sds exp_detection Immunodetection of P-gp exp_sds->exp_detection func_inhibitor Pre-incubation with this compound func_substrate Substrate Loading (Calcein-AM/Rhodamine 123) func_inhibitor->func_substrate func_measurement Fluorescence Measurement func_substrate->func_measurement acc_pretreatment Cell Pre-treatment with this compound acc_doxo Doxorubicin Incubation acc_pretreatment->acc_doxo acc_flow Flow Cytometry Analysis acc_doxo->acc_flow

Caption: Experimental workflow for studying P-gp modulation by this compound.

signaling_pathway cluster_inhibition Inhibitory Effect of this compound This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R binds & activates PI3K PI3K Sigma2R->PI3K inhibits Sigma2R->PI3K AKT AKT PI3K->AKT activates P_AKT p-AKT PI3K->P_AKT mTOR mTOR AKT->mTOR activates AKT->P_AKT phosphorylation P_mTOR p-mTOR AKT->P_mTOR mTOR->P_mTOR phosphorylation TranscriptionFactors Transcription Factors (e.g., NF-κB) P_mTOR->TranscriptionFactors MDR1_gene MDR1 Gene Transcription P_mTOR->MDR1_gene TranscriptionFactors->MDR1_gene promotes Pgp P-glycoprotein (P-gp) Expression MDR1_gene->Pgp

Caption: Proposed signaling pathway for this compound-mediated P-gp downregulation.

References

Application Notes and Protocols: PB28 Dose-Response Studies in Human Glioma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 is a potent and high-affinity sigma-2 (σ2) receptor agonist that has demonstrated significant antiproliferative and cytotoxic effects in various cancer cell lines. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in many types of tumors, including glioblastoma, making it a promising target for cancer therapy. These application notes provide a summary of the dose-response effects of this compound in glioma cells and detailed protocols for key experimental assays to evaluate its efficacy.

Data Presentation: Quantitative Effects of this compound and Analogs on Glioma Cell Viability

While specific dose-response data for this compound in human glioma cell lines is limited in publicly available literature, the following table summarizes the available data for this compound in a murine glioma cell line and for a closely related analog, PB221, in a human glioma cell line. This information provides a valuable starting point for designing experiments in other human glioma cell lines such as T98G and A172.

CompoundCell LineAssayExposure TimeIC50 / EC50Citation
This compound ALTS1C1 (murine astrocytoma)MTT3 days11.78 µM[1]
PB221 U87 (human glioma)MTT3 daysNot explicitly stated, but shown to increase mitochondrial superoxide[1]
This compound C6 (rat glioma)Not specifiedNot specifiedAntiproliferative EC50 ~ 0.4 µM, Cytotoxic EC50 ~ 12 µM[2]

Note: The IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of a biological process, while the EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

The following are detailed protocols for essential assays to determine the dose-response effects of this compound on human glioma cells.

Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on human glioma cells.

Materials:

  • Human glioma cell lines (e.g., U87MG, T98G, A172)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the glioma cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Glioma Cells in 96-well plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_this compound Add this compound dilutions incubate_24h->add_this compound incubate_treatment Incubate (24, 48, 72h) add_this compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

MTT Assay Workflow Diagram

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human glioma cells treated with this compound as described above.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with various concentrations of this compound for the desired time in 6-well plates.

    • Harvest the cells by trypsinization and collect any floating cells from the medium.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Apoptosis_Assay_Workflow Apoptosis Assay Experimental Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat cells with this compound harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_reagents Add Annexin V-FITC & PI resuspend->add_reagents incubate Incubate for 15 min add_reagents->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry quantify Quantify cell populations flow_cytometry->quantify

Apoptosis Assay Workflow Diagram

Signaling Pathway of this compound-Induced Apoptosis in Glioma Cells

This compound, as a sigma-2 receptor agonist, is proposed to induce apoptosis in glioma cells through a pathway involving mitochondrial dysfunction. The binding of this compound to the sigma-2 receptor (TMEM97) at the endoplasmic reticulum can lead to an increase in intracellular calcium levels and the generation of reactive oxygen species (ROS), particularly mitochondrial superoxide. This oxidative stress can trigger the intrinsic apoptotic pathway, which may be caspase-dependent or independent, ultimately leading to cell death. In some cancer types, this compound has also been shown to influence the PI3K-AKT-mTOR pathway.[3]

PB28_Signaling_Pathway Proposed Signaling Pathway of this compound in Glioma Cells This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R binds ER Endoplasmic Reticulum Sigma2R->ER located at Ca_release Ca2+ Release Sigma2R->Ca_release induces PI3K_AKT PI3K/AKT/mTOR Pathway Inhibition Sigma2R->PI3K_AKT may inhibit Mitochondrion Mitochondrion Ca_release->Mitochondrion signals to ROS Mitochondrial Superoxide (ROS) Production Mitochondrion->ROS generates Apoptosis Apoptosis ROS->Apoptosis triggers PI3K_AKT->Apoptosis leads to

This compound Signaling Pathway Diagram

Conclusion

This compound shows promise as a therapeutic agent for glioblastoma by targeting the overexpressed sigma-2 receptor. The provided protocols offer a framework for researchers to conduct dose-response studies and elucidate the mechanisms of this compound-induced cell death in human glioma cell lines. Further investigation is warranted to establish the precise signaling pathways and to evaluate the in vivo efficacy of this compound for the treatment of glioblastoma.

References

Application Notes and Protocols for In Vivo Studies with PB28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 is a synthetic small molecule that acts as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[1][2][3] The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is overexpressed in a variety of proliferating tumor cells, making it an attractive target for cancer therapy.[4][5] this compound has demonstrated cytotoxic effects in numerous cancer cell lines, inducing cell death through mechanisms that include apoptosis, autophagy, and the generation of reactive oxygen species.[1][2] Notably, this compound has been shown to inhibit the PI3K-AKT-mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival that is often dysregulated in cancer.[5][6] Furthermore, this compound may play a role in overcoming multidrug resistance by modulating the expression of P-glycoprotein.[7]

These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the anti-cancer efficacy of this compound using a renal cancer xenograft model. Detailed protocols for key experimental procedures are included to ensure reproducibility and accurate data interpretation.

Key Signaling Pathway

This compound has been demonstrated to suppress tumor growth by inhibiting the PI3K-AKT-mTOR signaling pathway.[5][6] Activation of this pathway is a common event in cancer, leading to increased cell proliferation and survival.[8]

PI3K_AKT_mTOR_Pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R activates PI3K PI3K Sigma2R->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints acclimatization Acclimatization (1 week) inoculation Tumor Cell Inoculation acclimatization->inoculation tumor_growth Tumor Growth (to ~100-150 mm³) inoculation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Initiation (e.g., 21 days) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Endpoint Criteria Met (e.g., tumor volume >1500 mm³) monitoring->endpoint euthanasia Euthanasia & Tumor/Tissue Collection endpoint->euthanasia

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following PB28 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 is a synthetic small molecule that acts as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[1] Emerging research has highlighted its potential as an anti-cancer agent due to its ability to induce a unique form of programmed cell death, or apoptosis, in various cancer cell lines. Notably, this induced apoptosis is characterized as being caspase-independent, distinguishing it from many classical chemotherapeutic agents.[1]

These application notes provide a comprehensive guide for researchers utilizing flow cytometry to quantify and analyze apoptosis in cancer cells following treatment with this compound. This document includes detailed experimental protocols for cell preparation, staining, and flow cytometric analysis, as well as a summary of expected quantitative outcomes and a visualization of the proposed signaling pathway.

Data Presentation

The induction of apoptosis by this compound is both dose- and time-dependent. Below are representative data summarizing the expected percentage of apoptotic cells as determined by Annexin V/Propidium Iodide (PI) staining and flow cytometry.

Table 1: Dose-Dependent Apoptosis in MCF-7 Human Breast Cancer Cells

This compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive) after 48h
0 (Control)~5%
6~20%
12~35%
24~50%

Note: Data are representative and may vary depending on cell line, passage number, and experimental conditions.

Table 2: Time-Dependent Apoptosis in LoVo Human Colon Cancer Cells with 24 µM this compound

Treatment Duration (hours)Percentage of Apoptotic Cells (Annexin V positive)
0 (Control)~4%
24~25%
48~50%
72~65%

Note: Data are representative and may vary depending on cell line, passage number, and experimental conditions.

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol outlines the steps for treating a cancer cell line (e.g., MCF-7 or LoVo) with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, LoVo)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 6-well or 12-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed the cancer cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-70% confluency).

  • Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 6, 12, 24 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol describes the staining procedure for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells from Protocol 1

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (user-prepared or from a kit)

  • Cold PBS

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and save it.

    • Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

    • Combine the detached cells with the saved culture medium.

    • For suspension cells, directly collect the cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI to the cell suspension.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Protocol 3: Flow Cytometry Analysis

This protocol provides the general steps for acquiring and analyzing the stained cells using a flow cytometer.

Materials:

  • Stained cells from Protocol 2

  • Flow cytometer equipped with appropriate lasers and filters for the chosen fluorochromes (e.g., blue laser for FITC and PI).

  • Compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

  • Flow cytometry analysis software.

Procedure:

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Set up the appropriate voltage and compensation settings using the single-stained compensation controls to minimize spectral overlap between the FITC and PI channels.

  • Data Acquisition:

    • Acquire data for the unstained control sample to set the baseline fluorescence.

    • Acquire data for the single-stained controls.

    • Acquire data for the experimental samples (vehicle control and this compound-treated samples), collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.

  • Data Analysis (Gating Strategy):

    • Create a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the main cell population and exclude debris.

    • From the gated cell population, create a dot plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis).

    • Establish four quadrants based on the fluorescence of the control samples:

      • Lower-Left Quadrant (Annexin V- / PI-): Live cells

      • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis)

    • Calculate the percentage of cells in each quadrant for each sample.

Mandatory Visualizations

G

Caption: Proposed signaling pathway of this compound-induced caspase-independent apoptosis.

G

Caption: Experimental workflow for analyzing this compound-induced apoptosis by flow cytometry.

G

Caption: Logical relationships in Annexin V/PI flow cytometry analysis.

References

Application Notes and Protocols for Western Blot Analysis of the PI3K-AKT-mTOR Pathway in Response to PB28 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes including growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in a variety of cancers, making it a key target for the development of novel therapeutics. The compound PB28, a sigma-2 receptor agonist and sigma-1 receptor antagonist, has demonstrated anti-proliferative and cytotoxic effects in several cancer cell lines. Recent studies have indicated that this compound exerts its anti-tumor effects by inhibiting the PI3K-AKT-mTOR signaling pathway, leading to decreased phosphorylation of its key components.[1][2]

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on the PI3K-AKT-mTOR pathway. This document includes a detailed protocol for cell treatment, protein extraction, and immunoblotting, as well as templates for data presentation and visualization to facilitate experimental design and interpretation.

Signaling Pathway Overview

The PI3K-AKT-mTOR pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs). This activation leads to the phosphorylation and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT and phosphoinositide-dependent kinase 1 (PDK1). Full activation of AKT requires phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473). Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR, a central regulator of cell growth and protein synthesis.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 P AKT AKT PIP3->AKT pAKT p-AKT (Thr308, Ser473) AKT->pAKT P mTORC1 mTORC1 pAKT->mTORC1 pmTOR p-mTOR (Ser2448) mTORC1->pmTOR P S6K S6K pmTOR->S6K EBP1 4E-BP1 pmTOR->EBP1 pS6K p-S6K S6K->pS6K P Proliferation Cell Proliferation, Growth, Survival pS6K->Proliferation pEBP1 p-4E-BP1 EBP1->pEBP1 P pEBP1->Proliferation This compound This compound This compound->pAKT Inhibition

Quantitative Data Summary

The following table summarizes the key antibodies and expected outcomes for Western blot analysis of the PI3K-AKT-mTOR pathway following treatment with this compound. Densitometry analysis of the resulting bands should be performed to quantify the changes in protein phosphorylation.

Target ProteinPhosphorylation SiteAntibody TypeExpected Result with this compound Treatment
AKTSerine 473Phospho-specificDecreased phosphorylation
AKT-TotalNo significant change
mTORSerine 2448Phospho-specificDecreased phosphorylation
mTOR-TotalNo significant change
S6 Ribosomal ProteinSerine 235/236Phospho-specificDecreased phosphorylation
S6 Ribosomal Protein-TotalNo significant change
4E-BP1Threonine 37/46Phospho-specificDecreased phosphorylation
4E-BP1-TotalNo significant change
GAPDH / β-Actin-Loading ControlNo significant change

Experimental Protocols

A. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line (e.g., renal cancer cell lines 786-O or ACHN) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment: Once the cells reach the desired confluency, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).

B. Protein Extraction and Quantification
  • Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Cell Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

C. Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples and a molecular weight marker onto a sodium dodecyl sulfate-polyacrylamide gel (e.g., 4-12% gradient gel).

  • Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, anti-total-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.

  • Stripping and Re-probing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with a different primary antibody (e.g., for total protein or a loading control).

Experimental Workflow

Western_Blot_Workflow A Cell Seeding & Culture B This compound Treatment A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Signal Detection (ECL) I->J K Data Analysis (Densitometry) J->K

Data Analysis and Interpretation

Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band. A further normalization to a loading control (e.g., GAPDH or β-actin) can also be performed. The results should be presented as a fold change relative to the vehicle-treated control. A decrease in the ratio of phosphorylated protein to total protein in this compound-treated samples compared to the control indicates an inhibitory effect of this compound on the PI3K-AKT-mTOR pathway. Statistical analysis, such as a Student's t-test or ANOVA, should be performed to determine the significance of the observed changes.

References

Application Notes and Protocols for Radioligand Binding Assay of PB28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 is a high-affinity ligand that demonstrates significant binding to both sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][2] Its characterization is crucial for understanding its pharmacological profile and potential therapeutic applications. Radioligand binding assays are fundamental in determining the affinity (Ki), dissociation constant (Kd), and receptor density (Bmax) of ligands like this compound. This document provides detailed protocols for conducting radioligand binding assays for this compound with sigma-1 and sigma-2 receptors, along with an overview of the associated signaling pathways.

Data Presentation: Binding Affinity of this compound

The following table summarizes the binding affinities of this compound for sigma-1 and sigma-2 receptors, as determined by in vitro radioligand binding assays.

ReceptorRadioligandTissue SourceKi (nM)
Sigma-1 --INVALID-LINK---PentazocineGuinea Pig Brain0.38
Sigma-2 [3H]DTGRat Liver0.15

Table 1: Binding affinities of this compound for sigma-1 and sigma-2 receptors. Data sourced from Berardi et al., 2009a as cited in Abate et al., 2020.[1]

Experimental Protocols

Membrane Preparation

This protocol describes the preparation of cell membranes from tissue sources rich in sigma-1 and sigma-2 receptors.

Materials:

  • Tissue (e.g., Guinea Pig Brain for σ1, Rat Liver for σ2)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge

  • Dounce homogenizer

  • Bradford or BCA Protein Assay Kit

Procedure:

  • Excise and weigh the desired tissue on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final membrane pellet in a suitable volume of Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

  • Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound.

Materials:

  • Prepared cell membranes

  • Radioligand:

    • For σ1: --INVALID-LINK---Pentazocine

    • For σ2: [3H]1,3-di(2-tolyl)guanidine ([3H]DTG)

  • This compound (unlabeled competitor)

  • Non-specific binding control: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, radioligand, and membrane suspension.

    • Non-specific Binding (NSB): Haloperidol (10 µM), radioligand, and membrane suspension.

    • Competitive Binding: Serial dilutions of this compound, radioligand, and membrane suspension.

  • The final assay volume should be consistent across all wells (e.g., 200 µL). The final concentration of the radioligand should be close to its Kd value.

  • Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes). Incubation times and temperatures may need optimization.[3]

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation fluid to each vial and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow for this compound cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., Guinea Pig Brain/Rat Liver) Centrifuge1 Low-Speed Centrifugation (1,000 x g) Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (40,000 x g) Supernatant1->Centrifuge2 Membrane_Pellet Resuspend Membrane Pellet Centrifuge2->Membrane_Pellet Protein_Assay Protein Concentration Determination Membrane_Pellet->Protein_Assay Storage Store at -80°C Protein_Assay->Storage Assay_Setup Assay Setup in 96-well Plate (Total, NSB, Competition) Storage->Assay_Setup Incubation Incubation (e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Inhibition Curve Data_Processing->Curve_Fitting IC50_Determination Determine IC50 Curve_Fitting->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow for this compound radioligand binding assay.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface that modulates calcium signaling and cellular stress responses.[4][5]

Sigma1_Signaling Sigma-1 Receptor Signaling cluster_er Endoplasmic Reticulum cluster_stimuli Stimuli cluster_downstream Downstream Effects S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates BiP BiP/GRP78 S1R->BiP Associates with ROS Modulation of Reactive Oxygen Species S1R->ROS Cell_Survival Promotion of Cell Survival S1R->Cell_Survival Neurite_Outgrowth Neurite Outgrowth S1R->Neurite_Outgrowth Ca_Signaling Calcium Signaling (Ca2+ release from ER) IP3R->Ca_Signaling Ligands Agonist Ligands (e.g., (+)-Pentazocine) Ligands->S1R Activates Stress Cellular Stress (e.g., ER Stress) Stress->S1R Induces Dissociation from BiP

Caption: Key pathways of Sigma-1 receptor signaling.

Sigma-2 Receptor Signaling Pathway

The sigma-2 receptor, identified as TMEM97, is involved in cholesterol homeostasis and cell proliferation.[6][7]

Sigma2_Signaling Sigma-2 Receptor Signaling cluster_er_membrane Endoplasmic Reticulum Membrane cluster_ligands Ligands cluster_downstream_effects Downstream Cellular Processes S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Interacts with Cholesterol Cholesterol Homeostasis S2R->Cholesterol Cell_Proliferation Regulation of Cell Proliferation S2R->Cell_Proliferation Apoptosis Induction of Apoptosis (in cancer cells) S2R->Apoptosis Calcium Calcium Signaling S2R->Calcium PB28_agonist This compound (Agonist) PB28_agonist->S2R Binds to

Caption: Overview of Sigma-2 receptor signaling pathways.

References

Troubleshooting & Optimization

Optimizing PB28 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of PB28, a sigma-2 receptor agonist, for cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

A1: this compound is a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[1][2] In cancer cell lines, its primary mechanism involves inducing cell growth inhibition, cell cycle arrest at the G0-G1 phase, and caspase-independent apoptosis.[1][3][4] this compound has also been shown to suppress cell proliferation and invasion by regulating the PI3K-AKT-mTOR signaling pathway.[5][6]

Q2: In which types of cancer cell lines has this compound shown activity?

A2: this compound has demonstrated anti-tumor activity in a variety of cancer cell lines, including breast (MCF7, MCF7dx), renal (786-O, ACHN), pancreatic, rat glioma (C6), and human neuroblastoma (SK-N-SH) cells.[1][3][5][7]

Q3: What is a typical effective concentration range for this compound in cell culture?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Generally, concentrations in the nanomolar (nM) to low micromolar (µM) range are used. For example, the half-maximal inhibitory concentration (IC50) for cell growth in MCF7 and MCF7 ADR breast cancer cells after 48 hours is 25 nM and 15 nM, respectively.[2] For inhibiting invasion and migration in renal cancer cells, concentrations of 5 µM to 10 µM have been used.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How does this compound affect P-glycoprotein (P-gp) expression?

A4: this compound has been shown to reduce the expression of P-glycoprotein (P-gp), an efflux pump associated with multidrug resistance.[3][4] This suggests that this compound could be used to sensitize cancer cells to conventional chemotherapeutic drugs.[8]

Q5: Is this compound-induced apoptosis dependent on caspases?

A5: No, studies have shown that this compound induces a caspase-independent apoptosis in cell lines such as MCF7 and MCF7dx.[1][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound on cell viability or proliferation. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 value for your cell line. Refer to the data tables below for reported effective concentrations in various cell lines.
Insufficient Incubation Time: The treatment duration may be too short to induce a measurable effect.Increase the incubation time. Effects on cell growth have been observed after 24 to 48 hours of treatment.[2][3]
Low Sigma-2 Receptor Expression: The cell line may not express the sigma-2 receptor at a high enough level for this compound to be effective.Verify the expression of the sigma-2 receptor (TMEM97) in your cell line using techniques like Western blotting or qPCR.
High levels of cell death, even at low concentrations. High Sensitivity of the Cell Line: Some cell lines may be exceptionally sensitive to this compound.Lower the concentration range in your dose-response experiments. Start with concentrations in the low nanomolar or even picomolar range.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control.
Inconsistent or variable results between experiments. This compound Stock Solution Degradation: The this compound stock solution may have degraded over time or due to improper storage.Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Cell Culture Inconsistency: Variations in cell passage number, confluency, or overall cell health can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase at the start of the experiment.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound for Cell Growth Inhibition

Cell LineCancer TypeIncubation TimeIC50
MCF7Breast Adenocarcinoma48 hours25 nM[2]
MCF7 ADR (doxorubicin-resistant)Breast Adenocarcinoma48 hours15 nM[2]
HCT-15Colon Carcinoma48 hours10 µM[3]

Table 2: Effective Concentrations of this compound for Other Biological Effects

Cell LineEffectConcentrationIncubation Time
786-O, ACHNInhibition of Invasion5 µM[6]48 hours
786-O, ACHNInhibition of Migration10 µM[6]24 hours
Caki-1Sensitization to Cisplatin10 µM[6]24 hours
ACHNSensitization to Cisplatin20 µM[6]24 hours

Table 3: Cytotoxicity of this compound

Cell LineAssayCC50Incubation Time
Vero E6CCK-850.64 µM[9]48 hours
STCCK-838.79 µM[9]48 hours
HCT-8CCK-863.35 µM[9]48 hours

Experimental Protocols

1. Protocol for Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be determined based on expected efficacy (e.g., 0.01 nM to 100 µM). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

2. Protocol for Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

PB28_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R binds to PI3K PI3K Sigma2R->PI3K inhibits Apoptosis Caspase-Independent Apoptosis Sigma2R->Apoptosis induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Mechanistic Studies A 1. Cell Seeding (96-well plate) B 2. This compound Dose-Response Treatment (e.g., 0.1 nM - 100 µM) A->B C 3. Incubation (24-72 hours) B->C D 4. Cell Viability Assay (e.g., MTT, CCK-8) C->D E 5. Determine IC50 D->E F 6. Treat cells with optimized This compound concentration (e.g., IC50) E->F Use IC50 for further experiments G 7. Apoptosis Assay (Annexin V/PI) F->G H 8. Cell Cycle Analysis F->H I 9. Western Blot for Signaling Proteins (p-AKT, p-mTOR) F->I

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Experiment Start: Treat cells with this compound Decision1 Observe expected biological effect? Start->Decision1 Success Experiment Successful: Proceed with analysis Decision1->Success Yes NoEffect No/Low Effect Decision1->NoEffect No HighToxicity High Cell Death Decision1->HighToxicity Too much IncreaseConc Increase this compound concentration and/or incubation time NoEffect->IncreaseConc CheckReceptor Verify Sigma-2 receptor expression NoEffect->CheckReceptor IncreaseConc->Start DecreaseConc Decrease this compound concentration HighToxicity->DecreaseConc CheckSolvent Run solvent control HighToxicity->CheckSolvent DecreaseConc->Start

Caption: Troubleshooting decision tree for this compound experiments.

References

PB28 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PB28, a high-affinity sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound dihydrochloride in experimental settings. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound, specifically a cyclohexylpiperazine derivative, that acts as a potent and selective ligand for sigma receptors. It functions as a high-affinity agonist for the sigma-2 (σ2) receptor and an antagonist for the sigma-1 (σ1) receptor. Its activity, particularly its ability to inhibit the PI3K-Akt-mTOR signaling pathway, makes it a subject of interest in cancer research and other fields.[1]

Q2: What is the common form of this compound used in research?

A2: In most experimental contexts, this compound is used as its dihydrochloride salt (this compound dihydrochloride). This salt form generally exhibits improved solubility and stability in aqueous solutions compared to the free base.

Q3: What are the recommended solvents for dissolving this compound dihydrochloride?

A3: this compound dihydrochloride is soluble in water and methanol.[2] It is also soluble in DMSO. For aqueous solutions, gentle warming and sonication may be required to achieve complete dissolution.

Q4: How should I store this compound in its solid form and in solution?

A4: In its solid, crystalline form, this compound dihydrochloride should be stored desiccated at +4°C.[3] Stock solutions in DMSO can be stored at -20°C for up to two months.[4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Solubility Issues

Researchers may occasionally face challenges with the solubility of this compound dihydrochloride. This guide provides a systematic approach to identify and resolve these issues.

Issue 1: this compound dihydrochloride does not fully dissolve in water.
  • Possible Cause 1: Insufficient Temperature. The solubility of this compound dihydrochloride in water is enhanced by gentle heating.

    • Solution: Warm the solution to 60°C while stirring or vortexing.[5] Be cautious not to overheat, as this could potentially degrade the compound.

  • Possible Cause 2: Concentration Exceeds Maximum Solubility. Attempting to prepare a solution at a concentration higher than its maximum solubility will result in undissolved material.

    • Solution: Refer to the solubility data table below. Do not exceed the maximum recommended concentration for the chosen solvent. If a higher concentration is required, consider using a different solvent system.

  • Possible Cause 3: Particulate Matter. The vial may contain insoluble impurities.

    • Solution: After attempting to dissolve the compound with appropriate heating and sonication, centrifuge the solution to pellet any insoluble matter. Carefully collect the supernatant for your experiment.

Issue 2: Precipitation is observed after the solution cools down.
  • Possible Cause: Supersaturation. The compound may have dissolved at a higher temperature but precipitated out as the solution returned to room temperature.

    • Solution: Prepare the stock solution at a slightly lower concentration. Alternatively, the working solution can be prepared from the warm stock solution and used immediately. If the experiment allows, maintaining a slightly elevated temperature might keep the compound in solution.

Issue 3: Inconsistent results in biological assays.
  • Possible Cause 1: Incomplete Dissolution. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended.

    • Solution: Always ensure complete dissolution of your stock solution before preparing working dilutions. Visually inspect the solution for any particulate matter.

  • Possible Cause 2: Solvent Effects. The solvent used to dissolve this compound may have its own biological effects, especially at higher concentrations.

    • Solution: Prepare a vehicle control (the same concentration of the solvent used for this compound) in your experiments to account for any solvent-induced effects. Keep the final solvent concentration in your assays as low as possible (typically <0.5% for DMSO).

  • Possible Cause 3: Instability in Aqueous Media. The stability of this compound in aqueous buffers at physiological pH over long incubation periods may be a factor.

    • Solution: Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. Avoid prolonged storage of diluted aqueous solutions.

Quantitative Solubility Data

The following table summarizes the solubility of this compound dihydrochloride in common laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Conditions
Water8.87 - 920 - 20.29Gentle warming and/or sonication required.[3][5]
DMSO>5 - >10>11.27Solutions should be freshly prepared daily. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[5]
MethanolSolubleNot specified-
EthanolInformation not readily availableInformation not readily availableIt is advisable to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Dihydrochloride Stock Solution in Water
  • Weigh out the required amount of this compound dihydrochloride (Molecular Weight: 443.5 g/mol ). For 1 mL of a 10 mM solution, you will need 4.435 mg.

  • Add the weighed compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, purified water (e.g., 1 mL).

  • Gently warm the solution to approximately 60°C in a water bath or heating block.

  • Vortex or sonicate the solution intermittently until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Allow the solution to cool to room temperature. If precipitation occurs, the solution may be supersaturated. Consider preparing a slightly more dilute stock.

  • Use the freshly prepared solution immediately or aliquot and store at -20°C for short-term storage.

Protocol 2: General Procedure for Cell-Based Assays
  • Thaw a frozen aliquot of your this compound dihydrochloride stock solution (e.g., in DMSO) at room temperature.

  • Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including a vehicle control, and is at a non-toxic level (typically <0.5%).

  • Add the diluted this compound solutions or vehicle control to your cells and incubate for the desired period.

  • Proceed with your downstream analysis (e.g., cell viability assay, western blotting).

Visualizing this compound's Mechanism and Experimental Workflow

To further aid in the understanding of this compound's application, the following diagrams illustrate its signaling pathway, a recommended workflow for solubility testing, and a troubleshooting decision tree.

PB28_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R binds & activates PI3K PI3K Sigma2R->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: this compound signaling pathway, illustrating its inhibitory effect on the PI3K/Akt/mTOR cascade.

Solubility_Workflow start Start: Weigh this compound dihydrochloride add_solvent Add chosen solvent (e.g., Water, DMSO) start->add_solvent vortex Vortex/Sonicate at Room Temperature add_solvent->vortex check_dissolution1 Completely Dissolved? vortex->check_dissolution1 warm Gently warm to 40-60°C check_dissolution1->warm No solution_ready Solution Ready for Use check_dissolution1->solution_ready Yes check_dissolution2 Completely Dissolved? warm->check_dissolution2 check_dissolution2->solution_ready Yes troubleshoot Proceed to Troubleshooting Guide check_dissolution2->troubleshoot No

Caption: Experimental workflow for dissolving this compound dihydrochloride.

Troubleshooting_Tree start Issue: this compound not dissolving check_solvent Solvent used? start->check_solvent water Water check_solvent->water Water dmso DMSO check_solvent->dmso DMSO check_temp Did you warm the solution? water->check_temp check_dmso_quality Is the DMSO new/anhydrous? dmso->check_dmso_quality warm_solution Warm to 60°C check_temp->warm_solution No check_concentration Is concentration below max solubility? check_temp->check_concentration Yes use_new_dmso Use freshly opened DMSO check_dmso_quality->use_new_dmso No check_dmso_quality->check_concentration Yes reduce_concentration Reduce concentration check_concentration->reduce_concentration No still_issues Still issues? Consider small-scale solubility test in other solvents. check_concentration->still_issues Yes

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Troubleshooting PB28 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PB28. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating immediately after I add it to my aqueous buffer/media. What's happening?

Answer: This is a common issue for hydrophobic molecules like this compound. When a concentrated stock solution, typically made in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted rapidly into an aqueous medium, the compound can "crash out" of solution because it exceeds its solubility limit in the final aqueous environment. This leads to the formation of a precipitate, which will make the effective concentration of your compound unknown and unreliable for experiments.

Q2: What is the recommended solvent and procedure for preparing a this compound stock solution?

Answer: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media.

For a detailed methodology, please refer to the Experimental Protocols section below for Protocol 1: Preparation of a this compound Stock Solution in DMSO.

Q3: How should I store my this compound stock and working solutions?

Answer: Proper storage is critical to maintaining the integrity of this compound.

Solution TypeSolventStorage TemperatureDurationBest Practices
Primary Stock Anhydrous DMSO-20°C or -80°CUp to 3-6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.
Working Solutions Aqueous Buffer/Media2-8°C (short-term)< 24 hoursPrepare fresh before each experiment. Aqueous solutions are less stable.
Q4: My solution was initially clear, but a precipitate formed over time. What causes this delayed precipitation?

Answer: Delayed precipitation can be caused by several factors:

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of the compound.

  • pH Shift: A change in the pH of your medium over time can alter the ionization state of this compound, affecting its solubility.

  • Slow Crystallization: The initially formed solution may be supersaturated, and over time, the compound slowly crystallizes out.

  • Interactions: this compound may interact with components in complex media (e.g., proteins in serum), leading to aggregation.

To mitigate this, always prepare aqueous working solutions of this compound immediately before use.

Q5: What key factors can affect the chemical stability of this compound in my experiments?

Answer: The stability of small molecules like this compound in solution is influenced by several physicochemical factors:

  • pH: The solubility and stability of compounds with ionizable groups are often pH-dependent. Extreme pH values can catalyze degradation reactions like hydrolysis.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can cause photodegradation. It is advisable to handle this compound in amber vials or protect it from light.

  • Oxidation: Dissolved oxygen can lead to oxidative degradation. Using freshly prepared buffers can minimize this.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving stability issues with this compound.

Problem: this compound Precipitation Observed

Use the following workflow to troubleshoot precipitation issues.

G start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock check_dilution How was the working solution prepared? check_stock->check_dilution Yes sol_stock Action: Re-dissolve stock. Use sonication/gentle warming. Use anhydrous DMSO. check_stock->sol_stock No check_final_conc What is the final concentration of this compound? check_dilution->check_final_conc sol_dilution Action: Prepare fresh. Add stock dropwise to vortexing buffer. Avoid direct dilution. check_dilution->sol_dilution check_buffer What are the buffer conditions (pH, Temp)? check_final_conc->check_buffer sol_conc Action: Lower the final working concentration. check_final_conc->sol_conc sol_buffer Action: Optimize buffer pH. Warm buffer to RT or 37°C before adding stock. check_buffer->sol_buffer

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol details the steps for correctly dissolving this compound to create a stable, high-concentration stock solution.

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion polypropylene or glass vial

    • Vortex mixer

    • Sonicator (water bath)

  • Procedure:

    • Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound and add it to the sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If any particulate matter remains, place the vial in a sonicator water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.

    • Aliquot the stock solution into single-use volumes in sterile, low-adhesion tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the critical step of diluting the DMSO stock into your final experimental buffer or medium to avoid precipitation.

G start Start: Thaw 10 mM This compound DMSO Stock warm_buffer 1. Warm aqueous buffer/ medium to RT or 37°C start->warm_buffer vortex 2. Vigorously vortex the aqueous buffer warm_buffer->vortex add_stock 3. Add this compound stock dropwise into the vortex vortex->add_stock use_now 4. Use the freshly prepared solution immediately add_stock->use_now end Experiment Ready use_now->end

Caption: Workflow for preparing aqueous working solutions.

Key Considerations:

  • Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally ≤0.1%, to avoid solvent effects on cells. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Rate of Addition: Adding the stock solution slowly into a rapidly mixing aqueous solution is crucial for preventing localized high concentrations that lead to precipitation.

This compound Signaling Pathway

This compound, as a sigma-2 (σ2) receptor agonist, has been shown to inhibit the proliferation and invasion of cancer cells by modulating key intracellular signaling pathways. One of the critical pathways affected is the PI3K-AKT-mTOR pathway, which is a central regulator of cell growth, survival, and metabolism and is often overactivated in cancer.

The inhibitory action of this compound on this pathway contributes to its anti-tumor effects.

G This compound This compound S2R Sigma-2 Receptor (TMEM97) This compound->S2R Agonist PI3K PI3K S2R->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Invasion & Survival mTOR->Proliferation

Caption: this compound-mediated inhibition of the PI3K-AKT-mTOR pathway.

Technical Support Center: PB28 Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and identify off-target effects of PB28 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a synthetic small molecule that acts as a high-affinity ligand for sigma receptors. It is characterized as a sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[1] Its high affinity for these receptors makes it a valuable tool for studying their roles in various physiological and pathological processes, including cancer.[2][3]

Q2: What are the known off-target effects of this compound?

Beyond its primary interactions with sigma receptors, this compound has been shown to exhibit off-target effects, which can influence experimental outcomes. The two most well-characterized off-target activities are:

  • Inhibition of Calcium Signaling: this compound can directly inhibit inositol 1,4,5-trisphosphate (InsP3) receptors and ryanodine receptors in the endoplasmic reticulum, leading to a reduction in intracellular calcium release.[2]

  • Modulation of the PI3K-AKT-mTOR Pathway: this compound has been observed to suppress the PI3K-AKT-mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[4]

It is also important to note that due to its lipophilic nature, this compound may exhibit non-specific binding to other cellular components, particularly at higher concentrations.

Q3: At what concentrations are off-target effects of this compound likely to be observed?

Off-target effects are generally concentration-dependent. While this compound exhibits subnanomolar affinity for its primary sigma receptor targets, its off-target interactions typically occur at higher concentrations. As a general guideline, it is recommended to use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing the risk of off-target binding. A thorough dose-response experiment is crucial to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Issue 1: Unexpected or inconsistent experimental results.

Possible Cause: Off-target effects of this compound may be contributing to the observed phenotype, confounding the interpretation of the results.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to verify that this compound is binding to its intended sigma receptor targets at the concentrations used in your experiment.

    • Include a positive control compound with a known and selective interaction with sigma receptors to validate your assay.

  • Assess Off-Target Engagement:

    • Calcium Signaling: Measure changes in intracellular calcium levels in response to this compound treatment using a fluorescent calcium indicator (e.g., Fura-2, Fluo-4). Compare the this compound-induced changes to those elicited by known inhibitors of InsP3 and ryanodine receptors.

    • PI3K-AKT-mTOR Pathway: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K-AKT-mTOR pathway (e.g., AKT, mTOR, S6K) following this compound treatment.

  • Implement Control Experiments:

    • Pharmacological Controls:

      • Use a structurally distinct sigma-2 agonist and sigma-1 antagonist to confirm that the observed effect is specific to sigma receptor modulation and not a this compound-specific off-target effect.

      • Employ a negative control compound that is structurally similar to this compound but has low affinity for sigma receptors.

    • Genetic Controls:

      • Utilize cell lines with genetic knockout or knockdown of the sigma-1 and sigma-2 receptors (SIGMAR1 and TMEM97, respectively). If the effect of this compound persists in these cells, it is likely due to an off-target interaction.

Issue 2: High background or non-specific effects observed.

Possible Cause: The concentration of this compound used may be too high, leading to increased non-specific binding and off-target effects.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the minimal effective concentration of this compound required to elicit the desired on-target effect. Use a concentration range that spans several orders of magnitude.

  • Optimize Incubation Time: Shorter incubation times can sometimes reduce the extent of off-target effects. Conduct a time-course experiment to identify the optimal incubation period.

  • Review Compound Purity: Ensure the purity of your this compound stock. Impurities could contribute to unexpected biological activity.

Data Presentation

Table 1: Binding Affinities of this compound for Primary and Off-Target Proteins

TargetLigand InteractionKi (nM)Assay ConditionsReference
Sigma-1 ReceptorAntagonist0.38 - 15.4Radioligand binding assay (guinea pig brain)[5]
Sigma-2 ReceptorAgonist0.68 - 4.7Radioligand binding assay (rat liver)[5]
InsP3 ReceptorInhibitorNot ReportedFunctional assay (calcium release)[2]
Ryanodine ReceptorInhibitorNot ReportedFunctional assay (calcium release)[2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a framework for assessing the engagement of this compound with its target proteins in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer (with protease and phosphatase inhibitors)

  • Equipment for heating (e.g., thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified duration.

  • Heating: Aliquot the cell suspension into separate tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes). Include an unheated control.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., sigma-1 or sigma-2 receptor) using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Generation of Sigma Receptor Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the general steps for creating sigma receptor knockout cell lines to serve as negative controls.

Materials:

  • Cell line of interest

  • CRISPR-Cas9 system components (Cas9 nuclease, guide RNAs targeting SIGMAR1 or TMEM97)

  • Transfection reagent

  • Single-cell cloning supplies

  • Genomic DNA extraction kit

  • PCR reagents

  • Sequencing services

  • Antibodies for target protein validation (Western blot)

Procedure:

  • Guide RNA Design: Design and synthesize guide RNAs (gRNAs) that specifically target the exons of the SIGMAR1 (sigma-1) or TMEM97 (sigma-2) gene.

  • Transfection: Transfect the target cells with the Cas9 nuclease and the designed gRNAs.

  • Single-Cell Cloning: Isolate and expand individual cells into clonal populations.

  • Screening: Screen the clonal populations for the presence of the desired genetic modification (insertion/deletion) by PCR and Sanger sequencing of the target locus.

  • Validation: Confirm the absence of the target protein expression in the knockout clones by Western blotting.

Visualizations

PB28_Signaling_Pathways cluster_primary Primary Targets cluster_off_target Off-Target Effects This compound This compound Sigma-1 R Sigma-1 R This compound->Sigma-1 R Antagonist Sigma-2 R Sigma-2 R This compound->Sigma-2 R Agonist InsP3R/RyR InsP3R/RyR This compound->InsP3R/RyR Inhibition PI3K PI3K This compound->PI3K Inhibition Ca2+ Release Ca2+ Release InsP3R/RyR->Ca2+ Release Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation/Survival Cell Proliferation/Survival mTOR->Cell Proliferation/Survival Regulates

Caption: this compound signaling pathways, including primary and off-target interactions.

Troubleshooting_Workflow Start Unexpected Results Dose_Response Perform Dose-Response Start->Dose_Response Controls Implement Controls Dose_Response->Controls Target_Engagement Confirm On-Target Engagement (CETSA) Controls->Target_Engagement Off_Target_Assay Assess Off-Target Activity Target_Engagement->Off_Target_Assay Analyze Results Consistent with On-Target? Off_Target_Assay->Analyze Conclusion_On_Target On-Target Effect Analyze->Conclusion_On_Target Yes Conclusion_Off_Target Off-Target Effect Likely Analyze->Conclusion_Off_Target No

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

How to determine the optimal incubation time for PB28

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PB28, a sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist.

Troubleshooting Guides

Problem 1: Inconsistent or No Drug Effect Observed
Possible Cause Solution
Incorrect Incubation Time The optimal incubation time for this compound is highly dependent on the cell type and the specific assay being performed. Refer to the Data Presentation section for recommended incubation times from published studies. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific experimental conditions.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. IC50 values can vary significantly between cell lines. For example, in MCF7 and MCF7 ADR breast cancer cells, the IC50 was in the nanomolar range after a 48-hour incubation[1].
This compound Degradation Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over long incubation periods should be considered, as the composition of the media can impact compound stability[2][3].
Cell Line Sensitivity The expression levels of σ1 and σ2 receptors can vary between cell lines, affecting their sensitivity to this compound. It is advisable to characterize the sigma receptor expression in your cell line of interest.
Solubility Issues This compound is a hydrophobic molecule. Ensure it is fully dissolved in the stock solution before diluting it into your aqueous cell culture medium. To avoid precipitation, consider serial dilutions and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
Problem 2: High Background or Off-Target Effects
Possible Cause Solution
Non-Specific Binding To confirm that the observed effects are mediated by sigma receptors, include control experiments. These can include using a known inactive enantiomer or a structurally similar but inactive compound. Additionally, using cell lines with known high and low expression of sigma receptors can help validate the specificity of the response. For binding assays, non-specific binding can be determined using a high concentration of an unlabeled ligand[4].
Off-Target Effects This compound, like many pharmacological agents, may have off-target effects. It has been shown to inhibit the Kv2.1 potassium channel independently of sigma receptors[5]. To investigate potential off-target effects, consider using structurally different sigma receptor ligands that elicit the same biological response. Another approach is to use genetic tools like siRNA or CRISPR/Cas9 to knock down the sigma receptors and observe if the effect of this compound is diminished[3][6][7].
Vehicle Control Issues The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. Ensure that all experiments include a vehicle control with the same final concentration of the solvent as the this compound-treated samples.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual-ligand that acts as a high-affinity agonist for the sigma-2 (σ2) receptor and an antagonist for the sigma-1 (σ1) receptor[1]. The σ2 receptor is often overexpressed in proliferating cancer cells, and its activation by agonists like this compound can induce apoptosis (programmed cell death)[6]. As a σ1 antagonist, this compound can inhibit the signaling pathways regulated by the σ1 receptor.

Q2: What is a typical incubation time for this compound in cell culture experiments?

A2: The optimal incubation time varies depending on the cell line and the assay. For determining the half-maximal inhibitory concentration (IC50) in breast cancer cell lines (MCF7 and MCF7 ADR), a 48-hour incubation has been used[1]. For apoptosis induction in the same cell lines, a 24-hour (1-day) exposure was sufficient[1]. In SK-N-SH neuroblastoma cells, a shorter incubation of 45 minutes was enough to observe effects on calcium release[8]. It is strongly recommended to perform a time-course experiment for your specific system.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. To maintain its stability, it is best to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to modulate several signaling pathways. As a σ2 agonist, it can induce apoptosis and inhibit cell proliferation. Studies have shown its involvement in the PI3K-AKT-mTOR signaling pathway in renal cancer, where it leads to decreased phosphorylation of key components of this pathway[9]. Additionally, this compound has been shown to inhibit calcium release from the endoplasmic reticulum in neuroblastoma cells[8].

Q5: Are there any known off-target effects of this compound?

A5: Yes, like many small molecule inhibitors, this compound can have off-target effects. One study has reported that this compound can inhibit the Kv2.1 potassium channel in a manner that is independent of both σ1 and σ2 receptors[5]. When interpreting your results, it is important to consider the possibility of off-target effects and to use appropriate controls to validate the role of sigma receptors in the observed phenomena.

Data Presentation

Table 1: Recommended Incubation Times for this compound in Various Assays
Cell Line(s)AssayThis compound ConcentrationIncubation TimeReference
MCF7, MCF7 ADR (Breast Cancer)IC50 Determination (MTT Assay)0.01 - 100 nM48 hours[1][10]
MCF7, MCF7 ADR (Breast Cancer)Apoptosis (Annexin V)IC50 concentration24 hours[1][10]
MCF7, MCF7 ADR (Breast Cancer)Cell Cycle AnalysisIC50 concentration24 - 48 hours[10]
SK-N-SH (Neuroblastoma)Calcium ReleaseNot specified45 minutes[8]
786-O, ACHN (Renal Cancer)Cell Proliferation, Migration, InvasionNot specifiedNot specified[9]
HEK293 (with Kv2.1)Kv2.1 Current Inhibition10 µMNot specified[5]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., IC50 value) for the determined incubation time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis of PI3K-AKT-mTOR Pathway
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

PB28_Signaling_Pathway cluster_sigma_receptors Sigma Receptors cluster_downstream_effects Downstream Effects This compound This compound Sigma2 σ2 Receptor This compound->Sigma2 Agonist Sigma1 σ1 Receptor This compound->Sigma1 Antagonist PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Inhibition Sigma2->PI3K_AKT_mTOR Ca_Release Inhibition of Ca2+ Release Sigma2->Ca_Release Cell_Proliferation Decreased Cell Proliferation PI3K_AKT_mTOR->Cell_Proliferation Apoptosis Apoptosis Ca_Release->Apoptosis Cell_Proliferation->Apoptosis Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treat_this compound Treat with this compound (Dose-Response) Adherence->Treat_this compound Incubate Incubate (e.g., 48 hours) Treat_this compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability

References

Technical Support Center: Addressing PB28-Induced Cytotoxicity in Control Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity in control (non-cancerous) cells during experiments with the sigma-2 receptor agonist, PB28. This guide provides troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to help you mitigate these off-target effects and ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist. It is widely investigated for its anti-cancer properties, which are linked to its ability to inhibit cell growth and induce apoptosis in various tumor cell lines.[1][2] The sigma-2 receptor is often overexpressed in proliferating cancer cells compared to normal, quiescent tissues, providing a basis for its selective action.[3][4][5]

Q2: Why am I observing cytotoxicity in my control cells treated with this compound?

A2: While this compound shows preferential activity in cancer cells, off-target cytotoxicity in control cells can occur. This can be attributed to several factors:

  • High Concentrations: The concentrations required to achieve a therapeutic window in cancer cells might be above the toxic threshold for some non-cancerous cell lines.

  • Sigma-2 Receptor Expression: Although generally lower than in tumor cells, some normal cell types may express sufficient levels of the sigma-2 receptor to elicit a cytotoxic response.

  • Off-Target Effects: this compound can influence cellular pathways independent of the sigma-2 receptor, such as inducing oxidative stress and disrupting calcium homeostasis, which can lead to cell death in any cell type if the stimulus is strong enough.

Q3: What are the common signs of this compound-induced cytotoxicity in control cells?

A3: Signs of cytotoxicity can manifest in several ways:

  • A decrease in cell viability and proliferation, often measured by MTT or similar metabolic assays.

  • Visible changes in cell morphology, such as cell rounding, detachment from the culture plate, and membrane blebbing.

  • Increased membrane permeability, which can be quantified by an LDH release assay.

  • Induction of apoptosis, detectable by Annexin V staining and analysis of caspase activation.

Q4: Is the cytotoxicity observed always due to apoptosis?

A4: Not necessarily. While this compound is known to induce apoptosis in cancer cells, the cell death mechanism in control cells could be different and might include necrosis, particularly at higher concentrations. In some cancer cell lines, this compound-induced apoptosis is reported to be caspase-independent.[1][2]

Troubleshooting Guide

If you are observing significant cytotoxicity in your control cells, follow these steps to troubleshoot the issue.

1. Confirm Reagent Integrity and Concentration

  • Problem: The this compound compound may have degraded, or the stock solution concentration may be inaccurate.

  • Solution:

    • Ensure your this compound is of high purity and has been stored correctly.

    • Verify the concentration of your stock solution.

    • Prepare fresh dilutions for each experiment.

2. Optimize this compound Concentration and Exposure Time

  • Problem: The concentration of this compound may be too high, or the incubation time too long for your specific control cell line.

  • Solution:

    • Perform a dose-response curve with a wide range of this compound concentrations on your control cells to determine the IC50 value (see Table 1 for an example).

    • Conduct a time-course experiment to find the optimal exposure duration that minimizes cytotoxicity in control cells while still eliciting the desired effect in your experimental cells (see Table 2 for an example).

3. Evaluate the Mechanism of Cell Death

  • Problem: Understanding the pathway leading to cell death can help in devising mitigation strategies.

  • Solution:

    • Use an Annexin V/PI apoptosis assay to distinguish between apoptosis and necrosis.

    • Measure markers of oxidative stress, such as intracellular reactive oxygen species (ROS).

    • Investigate markers of endoplasmic reticulum (ER) stress, as this compound can affect calcium homeostasis.

4. Select an Appropriate Control Cell Line

  • Problem: The chosen control cell line may be particularly sensitive to this compound.

  • Solution:

    • If possible, test this compound on a panel of non-cancerous cell lines to identify one with lower sensitivity.

    • Consider using primary cells, although they can be more challenging to culture, as they may provide a more physiologically relevant baseline.

Data Presentation

The following tables provide examples of how to present quantitative data from cytotoxicity experiments.

Table 1: Dose-Response of this compound on a Control Cell Line (e.g., Normal Human Fibroblasts) after 48-hour exposure

This compound Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%) (Cytotoxicity)
0 (Vehicle Control)100 ± 4.55 ± 1.2
198 ± 5.16 ± 1.5
592 ± 6.210 ± 2.1
1085 ± 5.818 ± 2.5
2560 ± 7.142 ± 3.8
5035 ± 6.568 ± 4.2
10015 ± 4.385 ± 5.0

Table 2: Time-Course of Cytotoxicity with 25 µM this compound on a Control Cell Line

Exposure Time (hours)Cell Viability (%) (MTT Assay)LDH Release (%) (Cytotoxicity)
0100 ± 3.84 ± 0.9
695 ± 4.28 ± 1.3
1288 ± 5.015 ± 2.0
2475 ± 6.130 ± 3.1
4860 ± 7.142 ± 3.8
7245 ± 6.858 ± 4.5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • 96-well culture plates

    • Control cells

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Materials:

    • 96-well culture plates

    • Control cells

    • Complete culture medium

    • This compound stock solution

    • Commercially available LDH cytotoxicity assay kit

    • Microplate reader

  • Procedure:

    • Seed and treat cells with this compound as described in the MTT assay protocol (steps 1-4). Include wells for a "maximum LDH release" control (treat with lysis buffer from the kit).

    • After incubation, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions to measure the LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well culture plates

    • Control cells

    • Complete culture medium

    • This compound stock solution

    • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with the desired concentrations of this compound for the chosen duration.

    • Harvest the cells (including any floating cells) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

Mandatory Visualizations

PB28_Cytotoxicity_Pathway cluster_cell Control Cell This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R ER Endoplasmic Reticulum Sigma2R->ER ? Ca_Release ↑ Intracellular Ca²⁺ ER->Ca_Release Mitochondrion Mitochondrion Ca_Release->Mitochondrion ER_Stress ER Stress Ca_Release->ER_Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS ROS->ER_Stress Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis

Caption: Putative signaling pathway for this compound-induced cytotoxicity in control cells.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for this compound Cytotoxicity Start Cytotoxicity Observed in Control Cells Step1 Step 1: Verify Reagent and Concentration Start->Step1 Step2 Step 2: Optimize Dose and Exposure Time Step1->Step2 Step3 Step 3: Quantify Cytotoxicity (MTT, LDH, Annexin V) Step2->Step3 Step4 Step 4: Investigate Mechanism (ROS, ER Stress) Step3->Step4 Decision Is Cytotoxicity Still Unacceptably High? Step4->Decision Step5 Step 5: Test Alternative Control Cell Lines Decision->Step5 Yes End Optimized Experimental Protocol Decision->End No Step5->Step2

Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity in control cells.

References

Technical Support Center: PB28 Experimental Protocols and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PB28 in experimental settings. Our goal is to help you minimize variability in your results by providing detailed protocols, troubleshooting guides, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity ligand for both sigma-1 and sigma-2 receptors.[1][2] It acts as a sigma-1 receptor antagonist and a sigma-2 receptor agonist.[1][2] This dual activity allows this compound to modulate various cellular processes, including cell proliferation, apoptosis, and calcium signaling.[1] Its effects are often studied in the context of cancer and neurodegenerative diseases.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term use, a stock solution can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated activity in a variety of cell lines, including but not limited to:

  • Cancer Cell Lines:

    • MCF7 and MCF7/ADR (Breast Adenocarcinoma)[3]

    • C6 (Rat Glioma)[2]

    • SK-N-SH (Human Neuroblastoma)[2]

    • PC3 (Prostate Cancer)

    • Panc-1 (Pancreatic Cancer)

  • Other Cell Lines:

    • Vero E6 (for antiviral studies)

The efficacy of this compound can be cell-line dependent, influenced by the expression levels of sigma-1 and sigma-2 receptors.

Q4: How does this compound influence cellular signaling pathways?

A4: this compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway.[4] As a sigma-2 receptor agonist, it can inhibit this pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and survival.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: High Variability in IC50 Values Across Experiments

  • Possible Cause 1: Cell Passage Number.

    • Explanation: Continuous passaging of cell lines can lead to phenotypic and genotypic drift, altering their response to drugs. This can include changes in the expression levels of sigma receptors.

    • Solution: Use cells within a consistent and low passage number range for all experiments. It is recommended to establish a master cell bank and working cell banks to ensure a consistent cell source. Regularly authenticate your cell lines.

  • Possible Cause 2: Inconsistent Cell Seeding Density.

    • Explanation: The initial number of cells seeded can significantly impact the final assay readout, leading to variable IC50 values.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between plating to prevent settling. Consider using an automated cell counter for accuracy.

  • Possible Cause 3: Serum Variability.

    • Explanation: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity.

    • Solution: Test new batches of FBS before use in critical experiments. Once a suitable batch is identified, purchase a large quantity to ensure consistency across a series of experiments.

  • Possible Cause 4: Edge Effects in Microplates.

    • Explanation: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

Issue 2: Low or No Drug Effect Observed

  • Possible Cause 1: Incorrect Drug Concentration.

    • Explanation: Errors in calculating dilutions or preparing stock solutions can lead to lower-than-expected drug concentrations.

    • Solution: Double-check all calculations for dilutions. Prepare fresh stock solutions and serial dilutions for each experiment.

  • Possible Cause 2: Drug Degradation.

    • Explanation: Improper storage or handling of this compound can lead to its degradation.

    • Solution: Follow the recommended storage conditions strictly. Aliquot stock solutions to minimize freeze-thaw cycles.

  • Possible Cause 3: Low Sigma Receptor Expression.

    • Explanation: The target cell line may not express sufficient levels of sigma-1 or sigma-2 receptors for this compound to elicit a significant response.

    • Solution: Verify the expression of sigma receptors in your cell line using techniques like qPCR or Western blotting. Choose a cell line known to have adequate receptor expression for your studies.

Issue 3: Inconsistent Results in Radioligand Binding Assays

  • Possible Cause 1: Inadequate Membrane Preparation.

    • Explanation: The quality of the cell membrane preparation is critical for accurate binding assay results.

    • Solution: Follow a standardized and validated protocol for membrane preparation. Ensure complete cell lysis and adequate washing to remove cytosolic components.

  • Possible Cause 2: High Non-Specific Binding.

    • Explanation: The radioligand may be binding to non-receptor components, obscuring the specific binding signal.

    • Solution: Optimize the concentration of the blocking agent (e.g., bovine serum albumin). Use a competing non-labeled ligand to determine non-specific binding accurately.

  • Possible Cause 3: Suboptimal Incubation Time and Temperature.

    • Explanation: Binding reactions need to reach equilibrium for accurate measurement.

    • Solution: Perform time-course and temperature-dependence experiments to determine the optimal incubation conditions for your specific receptor and radioligand.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Binding Affinity of this compound for Sigma Receptors

Receptor SubtypeTissue/Cell LineRadioligandKᵢ (nM)Reference
Sigma-1Guinea Pig Brain--INVALID-LINK---Pentazocine3.9[2]
Sigma-2Rat Liver[³H]DTG0.24[2]
Sigma-1MCF7 Cells--INVALID-LINK---Pentazocine13.0[3]
Sigma-2MCF7 Cells[³H]DTG0.28[3]
Sigma-1MCF7/ADR Cells--INVALID-LINK---Pentazocine10.0[3]
Sigma-2MCF7/ADR Cells[³H]DTG0.17[3]

Table 2: In Vitro Efficacy of this compound (IC50 Values)

Cell LineAssayIncubation TimeIC50 (nM)Reference
C6 (Rat Glioma)MTT Assay48 hours25[2]
SK-N-SH (Neuroblastoma)MTT Assay48 hours15[2]
MCF7 (Breast Cancer)MTT Assay48 hours25[3]
MCF7/ADR (Breast Cancer)MTT Assay48 hours15[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Protocol 2: Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for sigma receptors.

Materials:

  • Cell membranes expressing sigma receptors

  • Radioligand (e.g., --INVALID-LINK---Pentazocine for sigma-1, [³H]DTG for sigma-2)

  • This compound (unlabeled)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • 50 µL of binding buffer

      • 50 µL of this compound at various concentrations (or vehicle for total binding, or excess non-labeled ligand for non-specific binding).

      • 50 µL of radioligand at a fixed concentration (typically at or below its Kd).

      • 50 µL of cell membrane preparation (protein concentration optimized for the assay).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Pre-soak the filter plate with binding buffer.

    • Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., Tris-HCl).

  • Scintillation Counting:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

PB28_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sigma2_Receptor Sigma-2 Receptor (TMEM97) PI3K PI3K Sigma2_Receptor->PI3K Inhibits Sigma1_Receptor Sigma-1 Receptor PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits PB28_agonist This compound (Agonist) PB28_agonist->Sigma2_Receptor Activates PB28_antagonist This compound (Antagonist) PB28_antagonist->Sigma1_Receptor Inhibits

Caption: this compound's dual-action signaling pathway.

Experimental_Workflow Start Start Experiment Cell_Culture 1. Cell Culture (Low Passage, Consistent Density) Start->Cell_Culture Treatment 3. Cell Treatment (Include Controls) Cell_Culture->Treatment Drug_Prep 2. This compound Preparation (Fresh Dilutions) Drug_Prep->Treatment Assay 4. Perform Assay (e.g., MTT, Binding) Treatment->Assay Data_Acquisition 5. Data Acquisition (Plate Reader, Scintillation Counter) Assay->Data_Acquisition Data_Analysis 6. Data Analysis (Non-linear Regression, IC50/Ki Calculation) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: A generalized experimental workflow for this compound studies.

Troubleshooting_Logic High_Variability High Variability in Results? Check_Cells Check Cell Health & Passage Number High_Variability->Check_Cells Yes Consistent_Results Consistent Results High_Variability->Consistent_Results No Check_Reagents Check Reagent Preparation & Storage Check_Cells->Check_Reagents Check_Protocol Review Assay Protocol & Technique Check_Reagents->Check_Protocol Optimize_Assay Re-optimize Assay Parameters Check_Protocol->Optimize_Assay Inconsistent_Results Inconsistent Results Optimize_Assay->Inconsistent_Results

Caption: A logical approach to troubleshooting experimental variability.

References

Common pitfalls to avoid when working with PB28

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PB28, a high-affinity sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the IUPAC name 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, is a potent and selective sigma receptor modulator.[1] It functions as a high-affinity agonist for the σ2 receptor and an antagonist for the σ1 receptor.[2] Its primary applications are in pre-clinical research, particularly in oncology, where it has been studied for its anti-proliferative and cytotoxic effects in various cancer cell lines, including breast, pancreatic, and renal cancer.[2][3] It has also been investigated for its potential antiviral properties.[4][5][6]

Q2: What is the mechanism of action of this compound?

This compound exerts its effects primarily through the modulation of sigma receptors. As a σ2 receptor agonist, it can induce apoptosis (programmed cell death) in cancer cells.[2] Studies have shown that this compound can regulate the PI3K-AKT-mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] By inhibiting this pathway, this compound can suppress tumor cell proliferation and invasion. Additionally, this compound has been shown to modulate the function of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer, potentially enhancing the efficacy of other chemotherapeutic agents.[2][7]

Q3: How should I prepare and store stock solutions of this compound?

This compound is typically supplied as a dihydrochloride salt, which is a crystalline solid.

  • Solvent Selection : For stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[8] While some suppliers note solubility in water and methanol for the hydrochloride salt, DMSO offers better stability for long-term storage.

  • Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in DMSO. This allows for small volumes to be used in experiments, minimizing the final DMSO concentration in your cell culture media.

  • Storage : Aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -20°C for up to 3 months.[8] For short-term use, a solution stored at 4°C should be used within a few days. Always protect solutions from light.

Q4: What are the known off-target effects of this compound?

While this compound shows high affinity for sigma receptors, researchers should be aware of potential off-target effects. One study has reported that this compound can inhibit the Kv2.1 potassium channel in a receptor-independent manner.[10] This could be relevant in electrophysiological studies or when working with excitable cells like neurons. When interpreting results, especially those related to ion channel function or membrane potential, it is important to consider this potential off-target activity. Using a structurally unrelated sigma-2 agonist as a control can help differentiate on-target from off-target effects.

Troubleshooting Guide

This guide addresses common pitfalls that may be encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Compound Precipitation in Media The DMSO stock solution was not properly dissolved before further dilution. The final concentration of this compound in the aqueous cell culture medium exceeds its solubility limit.Ensure the DMSO stock is at room temperature and fully dissolved before diluting. Briefly vortexing or sonicating the stock vial can help.[8] When diluting into your final medium, add the this compound stock drop-wise while vortexing the medium to facilitate mixing and prevent localized high concentrations. If precipitation persists, consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in media, ensuring the final solvent concentration is non-toxic to your cells.[11]
Inconsistent or Not Reproducible Results Degradation of this compound in stock or working solutions. Variability in cell health, passage number, or seeding density. Inconsistent incubation times.Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid repeated freeze-thaw cycles of the stock.[8] Standardize your cell culture practice: use cells within a consistent range of passage numbers, ensure consistent seeding density, and monitor cell health. Maintain precise and consistent incubation times for drug treatment across all experiments.
High Background Cytotoxicity in Vehicle Control The final concentration of the solvent (e.g., DMSO) is too high and is toxic to the cells.Keep the final DMSO concentration in the cell culture medium as low as possible, ideally ≤ 0.1%.[12] Always include a vehicle control (media with the same final concentration of DMSO as the treated wells) in every experiment to accurately assess solvent-induced toxicity.[12]
No Observable Effect at Expected Concentrations The cell line used is resistant to this compound or expresses low levels of the σ2 receptor. The compound has degraded due to improper storage or handling. The experimental endpoint is not sensitive to the effects of this compound.Confirm the expression of the σ2 receptor in your cell line via methods like Western Blot or qPCR. Test a broad range of concentrations (e.g., from nanomolar to low micromolar) to determine the IC50 for your specific cell line.[13] Use a fresh aliquot of this compound to rule out degradation. Consider using alternative assays; for example, if a proliferation assay (MTT) shows no effect, an apoptosis assay (e.g., Caspase-3 activity) might reveal a response.

Quantitative Data Summary

The following table summarizes key quantitative values for this compound from published literature. Note that these values can be cell-line dependent and should be used as a guide for designing experiments.

Parameter Cell Line Value Reference
Ki (σ1 Receptor) Guinea Pig Brain15.2 nM
Ki (σ2 Receptor) MCF-7 Cell Membranes0.28 nMNot found in provided search results
Ki (σ2 Receptor) Rat Liver0.8 nM
IC50 (48h exposure) MCF7 (Breast Cancer)25 nM[2]
IC50 (48h exposure) MCF7 ADR (Doxorubicin-Resistant)15 nM[2]
Antiproliferative EC50 C6 Glioma / SK-N-SH Neuroblastoma~0.4 µMNot found in provided search results
Cytotoxic EC50 C6 Glioma / SK-N-SH Neuroblastoma~12 µMNot found in provided search results

Key Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for determining the effect of this compound on the viability of adherent cancer cells.

1. Materials:

  • This compound stock solution (10 mM in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14][15]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your 10 mM stock. A typical final concentration range to test would be 1 nM to 10 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%) and "no-cell control" (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[2]

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16][17]

  • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16][18]

  • Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[18]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[14]

3. Data Analysis:

  • Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

PB28_Signaling_Pathway This compound This compound Sigma1 σ1 Receptor This compound->Sigma1 Antagonist Sigma2 σ2 Receptor (TMEM97) This compound->Sigma2 Agonist PI3K PI3K Sigma2->PI3K Apoptosis Apoptosis Sigma2->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified signaling pathway of this compound action in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis PrepStock Prepare 10 mM This compound Stock in DMSO Dilute Prepare Serial Dilutions of this compound in Media PrepStock->Dilute SeedCells Seed Cells in 96-well Plate Treat Treat Cells (e.g., 48h) SeedCells->Treat Dilute->Treat AddMTT Add MTT Reagent (Incubate 3-4h) Treat->AddMTT Solubilize Solubilize Formazan (e.g., with DMSO) AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Standard workflow for a cell viability (MTT) assay with this compound.

References

Navigating PB28 Treatment Protocols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing PB28, a sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist, in cancer cell line studies. This compound has demonstrated significant anti-tumor activity by inducing caspase-independent apoptosis, cell cycle arrest, and inhibiting P-glycoprotein (P-gp) function. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual-ligand that acts as an agonist for the σ2 receptor and an antagonist for the σ1 receptor. Its anti-cancer effects are primarily mediated through the σ2 receptor, leading to the induction of caspase-independent apoptosis and cell cycle arrest at the G0/G1 phase.[1][2] Additionally, this compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (generally below 0.1% v/v) to avoid solvent-induced cytotoxicity. For example, to prepare a 10 mM stock solution, dissolve the appropriate weight of this compound powder in DMSO. Store the stock solution in aliquots at -20°C to prevent repeated freeze-thaw cycles.

Q3: What is the stability of this compound in cell culture medium?

A3: While specific stability data for this compound in various cell culture media is not extensively published, it is best practice to prepare fresh dilutions of this compound from your frozen stock for each experiment. The stability of compounds in media can be affected by factors such as pH, temperature, and the presence of serum.

Q4: Are there known off-target effects of this compound?

A4: As a sigma receptor ligand, this compound may have off-target effects. It is important to include appropriate controls in your experiments to distinguish between σ2 receptor-mediated effects and other potential interactions. Comparing results with cell lines that have varying levels of σ1 and σ2 receptor expression can help elucidate the specificity of the observed effects.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or "saw-tooth" dose-response in MTT assays 1. Pipetting error: Inaccurate dispensing of cells or compound. 2. Incomplete formazan solubilization: Crystals not fully dissolved before reading. 3. Cell clumping: Uneven distribution of cells in the wells. 4. This compound precipitation: Compound coming out of solution at higher concentrations. 5. Direct reduction of MTT by this compound: Compound interferes with the assay chemistry.1. Ensure proper mixing of cell suspension before and during plating. Use calibrated pipettes. 2. After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes. Visually confirm dissolution. 3. Ensure a single-cell suspension is created before seeding. 4. Visually inspect the wells for any precipitate after adding this compound. If observed, consider using a lower concentration range or a different solvent for initial stock preparation. 5. Perform a cell-free control by adding this compound to media with MTT to check for direct reduction. If this occurs, consider an alternative viability assay (e.g., CellTiter-Glo®).
High background or weak signal in flow cytometry 1. Incorrect compensation: Spectral overlap between fluorochromes. 2. Cell debris: Dead cells and fragments can interfere with analysis. 3. Insufficient staining: Inadequate concentration of DNA-binding dye or incubation time. 4. Cell clumping: Aggregates of cells being analyzed as single events.1. Use single-stain controls to set up proper compensation. 2. Use a viability dye to exclude dead cells from the analysis. Gate on the single-cell population to exclude debris. 3. Titrate the DNA-binding dye and optimize the incubation time. 4. Ensure a single-cell suspension is prepared before staining. Filter the cell suspension if necessary.
Variability in P-glycoprotein efflux assay results 1. Inconsistent dye loading: Cells not uniformly taking up the fluorescent substrate. 2. Sub-optimal inhibitor concentration: this compound concentration may be too high or too low to see a clear effect. 3. Cell health: Unhealthy cells may have compromised membrane integrity, affecting dye retention. 4. High P-gp expression: Very high levels of P-gp may require higher concentrations of this compound to observe inhibition.1. Ensure consistent incubation times and temperatures during dye loading. 2. Perform a dose-response experiment with this compound to determine the optimal concentration for P-gp inhibition in your specific cell line. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the assay. 4. Characterize the P-gp expression level in your cell line. You may need to adjust the this compound concentration accordingly.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 48hReference(s)
MCF7Breast Adenocarcinoma25[2]
MCF7 ADR (Doxorubicin-resistant)Breast Adenocarcinoma15[2]
C6GliomaNot specified (cytotoxic effects observed)[1]
SK-N-SHNeuroblastomaNot specified (cytotoxic effects observed)[1]
Panc-1Pancreatic> 100,000[1]
KP02Pancreatic> 100,000[1]
AsPC1Pancreatic> 100,000[1]
MIAPaCa-2PancreaticModerate cytotoxicity[1]
BxPC3PancreaticModerate cytotoxicity[1]
Panc02PancreaticModerate cytotoxicity[1]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux)
  • Cell Seeding: Seed cells in a 24-well plate and allow them to reach approximately 80% confluency.

  • This compound Pre-incubation: Pre-incubate the cells with a non-toxic, P-gp inhibitory concentration of this compound for 1-2 hours. Include a positive control (e.g., verapamil) and a negative control (vehicle).

  • Rhodamine 123 Loading: Add Rhodamine 123 (a P-gp substrate) to all wells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

  • Efflux: After incubation, wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Add fresh medium (with or without this compound/verapamil) and incubate for another 30-60 minutes to allow for efflux.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or analyze the cells by flow cytometry. Reduced efflux (i.e., higher intracellular fluorescence) in the presence of this compound indicates P-gp inhibition.

Visualizations

PB28_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R (Agonist) PI3K PI3K Sigma2R->PI3K Inhibition Apoptosis Caspase-Independent Apoptosis Sigma2R->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest Sigma2R->CellCycleArrest AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis CellCulture 1. Cell Line Culture PB28_Prep 2. This compound Stock Solution Preparation Treatment 3. Cell Treatment with this compound PB28_Prep->Treatment Assay 4. Perform Assay (MTT, Flow Cytometry, etc.) Treatment->Assay DataCollection 5. Data Collection Assay->DataCollection Interpretation 6. Interpretation of Results DataCollection->Interpretation

Caption: General Experimental Workflow

References

Technical Support Center: Interpreting Unexpected Results from PB28 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PB28. The information is designed to help interpret unexpected results and refine experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity sigma receptor ligand. It acts as a sigma-1 (σ1) receptor antagonist and a sigma-2 (σ2) receptor agonist.[1] Its dual activity allows it to modulate various cellular processes, including calcium signaling, cell proliferation, and apoptosis.[1] It has been investigated for its potential as an anticancer and antiviral agent.

Q2: Why am I seeing potent in vitro antiviral activity with this compound against SARS-CoV-2, but literature suggests poor in vivo efficacy?

This is a critical and documented "unexpected result." The potent in vitro antiviral effect of this compound has been linked to its ability to induce phospholipidosis, a disorder characterized by the accumulation of phospholipids in cells.[2][3][4][5] This effect can be an artifact of in vitro cell culture conditions and may not translate to in vivo efficacy.[2][5] Studies in a murine model of COVID-19 did not show a reduction in viral titers with this compound treatment.[2][5] However, more recent studies have shown that in vivo administration of this compound in mouse models of SARS-CoV-2 and other coronaviruses led to reduced viral loads and improved survival, suggesting its therapeutic potential is still under investigation.[6][7]

Q3: The cytotoxic effect of this compound varies significantly between my cancer cell lines. Why is this happening?

The variability in the cytotoxic effects of this compound across different cancer cell lines is likely due to the differential expression levels of sigma-1 and sigma-2 receptors.[8][9][10][11] Cell lines with high expression of the sigma-2 receptor and low expression of the sigma-1 receptor may be more sensitive to the pro-apoptotic effects of this compound, which is a sigma-2 agonist and a sigma-1 antagonist.[1] It is recommended to characterize the sigma receptor expression levels in your cell lines of interest.[8][9]

Q4: What are the known off-target effects of this compound?

The most well-documented off-target effect of this compound is the induction of phospholipidosis, as mentioned in Q2.[2][3][4] While this compound has high affinity for sigma receptors, like any small molecule, it may have other off-target interactions. It is important to consider that some of the observed cellular effects may be independent of sigma receptor activity.

Q5: How does this compound affect autophagy?

This compound's interaction with the endoplasmic reticulum (ER) and its effect on calcium signaling can influence autophagy.[1] For SARS-CoV-2, it has been hypothesized that this compound's binding to the inositol trisphosphate (InsP3) receptor in the ER interferes with the virus's modulation of autophagosome production.[1][12] In the context of cancer, the induction of autophagy can have pro-survival or pro-death effects depending on the cellular context and other signaling pathways.[13][14][15]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent IC50 values for cytotoxicity across experiments. 1. Variability in cell passage number and health.2. Differential expression of sigma receptors with continuous passaging.3. Instability of this compound in cell culture medium.1. Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology.2. Periodically verify sigma-1 and sigma-2 receptor expression levels via Western blot or qPCR.3. Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the incubator by designing shorter assays if possible.
High background or non-specific effects in cell-based assays. 1. this compound precipitation in aqueous media.2. Off-target effects unrelated to sigma receptors.3. Phospholipidosis induction leading to general cellular stress.1. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is low and consistent across all wells. Visually inspect for precipitates after dilution in media.2. Include a negative control cell line with low or no expression of sigma receptors. Use a structurally different sigma receptor ligand to see if the effect is reproducible.3. Assess for phospholipidosis using a fluorescent dye like NBD-PE. Consider if the observed phenotype could be a result of this effect.
Discrepancy between results from binding assays and functional assays. 1. Use of inappropriate masking agents in binding assays.2. The functional effect is downstream and complex, not directly correlated with binding affinity.1. For sigma-2 receptor binding assays using the non-selective ligand [³H]DTG, ensure complete masking of sigma-1 receptors with an appropriate concentration of a selective sigma-1 ligand like (+)-pentazocine.[16][17] Consider using a cell line that does not express sigma-1 receptors for these assays.[16]2. Investigate downstream signaling pathways to understand the link between receptor binding and the observed cellular response.
This compound shows no effect in a specific cell line. 1. Low or absent expression of the target sigma receptor subtype.2. The cell line may have intrinsic resistance mechanisms.1. Characterize the expression levels of both sigma-1 and sigma-2 receptors in the cell line.[8][9]2. Consider the expression of drug efflux pumps or the activity of signaling pathways that may counteract the effects of this compound.

Data Presentation

Table 1: this compound Binding Affinities and In Vitro Efficacy

ParameterValueCell Line/SystemReference
Sigma-1 Ki 13 nMMCF-7 cell membranes-
Sigma-2 Ki 0.28 nMMCF-7 cell membranes-
hERG Ki >1,000 nM--
MCF-7 IC50 25 nMMCF-7-
MCF-7/adr IC50 15 nMMCF-7/adr-
SARS-CoV-2 IC90 278 nMVero E6-
SARS-CoV-2 EC50 1.4 - 5.62 µMVero E6[7]

Table 2: Sigma Receptor Expression in Common Cancer Cell Lines

Cell LineCancer TypeSigma-1 ExpressionSigma-2/TMEM97 ExpressionPGRMC1 ExpressionReference
NCI-H460 Lung-High-[8]
HCT-15 Colorectal-HighLow[8]
MCF7 Breast-HighHigh[8]
MDA-MB-435 Melanoma-Low-[8]
SF268 CNS-Low-[8]
MDA-MB-231 BreastLowLowLow[8]
BxPC-3 Pancreatic--High[8]
NCI-H23 Lung--Low[8]
HCT116 Colon--Low[8]
T-47D Breast--Low[8]
A549 LungHighHigh-
Caco-2 ColorectalHighLow-
HT-29 ColorectalHighHigh-

Experimental Protocols

Detailed Methodology: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count and adjust the cell density.

    • Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value.

Mandatory Visualizations

PB28_Signaling_Pathway This compound This compound Sigma1 Sigma-1 Receptor This compound->Sigma1 Antagonist Sigma2 Sigma-2 Receptor (TMEM97) This compound->Sigma2 Agonist Proliferation Cell Proliferation Sigma1->Proliferation Inhibition ER Endoplasmic Reticulum Sigma2->ER Apoptosis Apoptosis Sigma2->Apoptosis Induction Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Apoptosis Troubleshooting_Workflow Start Unexpected Result (e.g., high variability, low efficacy) Check_Receptors Verify Sigma Receptor Expression Levels Start->Check_Receptors Check_Compound Assess Compound Stability & Solubility Start->Check_Compound Check_Phospholipidosis Test for Phospholipidosis Start->Check_Phospholipidosis Review_Protocol Review Experimental Protocol Start->Review_Protocol Hypothesis1 Hypothesis: Cell Line Variability Check_Receptors->Hypothesis1 Hypothesis2 Hypothesis: Compound Degradation Check_Compound->Hypothesis2 Hypothesis3 Hypothesis: In Vitro Artifact Check_Phospholipidosis->Hypothesis3 Hypothesis4 Hypothesis: Assay Conditions Review_Protocol->Hypothesis4

References

Validation & Comparative

Validating the Anti-proliferative Efficacy of PB28: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-proliferative effects of PB28, a potent sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist. The information presented herein is intended to offer an objective comparison of this compound's performance against other anti-proliferative agents, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.

Comparative Analysis of Anti-proliferative Activity

This compound has demonstrated significant anti-proliferative effects across various cancer cell lines. Its efficacy is particularly pronounced in breast cancer, including in cell lines resistant to conventional chemotherapeutics like doxorubicin.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to doxorubicin in human breast cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineDrug SensitivityIC50 (48h exposure)Reference
This compound MCF7Sensitive25 nM[Azzariti et al., 2006](cite:1, 2)
MCF7 ADRDoxorubicin-Resistant15 nM[Azzariti et al., 2006](cite:1, 2)
DoxorubicinMCF7Sensitive4.1 µM--INVALID-LINK--
MCF7 ADRDoxorubicin-Resistant62.6 µM--INVALID-LINK--

Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

This compound exerts its anti-proliferative effects through a dual mechanism involving the modulation of sigma receptors and the inhibition of critical cell signaling pathways. As a σ2 receptor agonist and σ1 receptor antagonist, this compound has been shown to induce a cell cycle block in the G0-G1 phase and trigger caspase-independent apoptosis.[1]

Furthermore, in renal cancer cells, this compound has been demonstrated to suppress cell proliferation and invasion by downregulating the phosphorylation of key components of the PI3K-AKT-mTOR signaling pathway.[2][3] This pathway is a crucial regulator of cell growth, survival, and metabolism, and its inhibition is a key strategy in cancer therapy.

Synergistic Effects with Conventional Chemotherapy

A significant finding is the synergistic anti-cancer effect observed when this compound is used in combination with doxorubicin.[1] In both doxorubicin-sensitive (MCF7) and resistant (MCF7 ADR) breast cancer cells, the co-administration of this compound and doxorubicin resulted in a substantial increase in cytotoxicity compared to doxorubicin alone.[4] This suggests that this compound may have the potential to overcome drug resistance in cancer cells.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed protocols for the key experimental assays are provided below.

MTT Assay for Cell Proliferation

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or other test compounds for the desired duration (e.g., 48 hours). Include untreated cells as a control.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Annexin V Apoptosis Assay

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Mechanisms of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

PB28_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor (Agonist) This compound->Sigma2R Sigma1R Sigma-1 Receptor (Antagonist) This compound->Sigma1R PI3K PI3K Sigma2R->PI3K Inhibition Apoptosis Caspase-Independent Apoptosis Sigma2R->Apoptosis CellCycleArrest G0/G1 Phase Cell Cycle Arrest Sigma2R->CellCycleArrest AKT AKT PI3K->AKT Inhibition mTOR mTOR AKT->mTOR Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition

Caption: Proposed signaling pathway of this compound's anti-proliferative effects.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound & Control Compounds start->treatment proliferation_assay Cell Proliferation Assay (MTT) treatment->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Cell Cycle Distribution, Apoptotic Population) proliferation_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis end End: Evaluate Anti-proliferative Effects data_analysis->end

Caption: General experimental workflow for assessing anti-proliferative effects.

Synergistic_Effect cluster_0 This compound Action cluster_1 Doxorubicin Action This compound This compound Sigma2R Sigma-2 Receptor Activation This compound->Sigma2R Pgp P-glycoprotein Downregulation Sigma2R->Pgp Doxorubicin Doxorubicin Pgp->Doxorubicin Increases Intracellular Concentration Synergy Synergistic Cytotoxicity Pgp->Synergy DNA_Damage DNA Damage & Apoptosis Doxorubicin->DNA_Damage DNA_Damage->Synergy

Caption: Logical relationship of the synergistic effect of this compound and Doxorubicin.

References

A Comparative Analysis of PB28 and Other Sigma-2 Receptor Agonists in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sigma-2 receptor agonist PB28 with other notable agonists—Siramesine, SV119, and WC-26. This report synthesizes experimental data on their binding affinities, cytotoxic efficacy, and modulation of key signaling pathways, offering a comprehensive overview to inform future research and therapeutic development.

The sigma-2 receptor, overexpressed in a variety of tumor cells, has emerged as a promising target for cancer therapeutics. Agonists of this receptor have been shown to induce apoptosis and inhibit proliferation in cancer cells. Among these, this compound has garnered significant attention. This guide delves into a comparative analysis of this compound's efficacy against other well-known sigma-2 receptor agonists.

Comparative Efficacy: A Quantitative Overview

To facilitate a direct comparison of the pharmacological profiles of this compound, Siramesine, SV119, and WC-26, the following table summarizes their binding affinities for sigma-1 and sigma-2 receptors, as well as their cytotoxic effects in representative cancer cell lines.

CompoundSigma-2 Ki (nM)Sigma-1 Ki (nM)Cell LineIC50 (µM)
This compound 0.17 - 0.68[1]10.0 - 13.0[1]MCF-7~0.025[1]
786-ODose-dependent inhibition
ACHNDose-dependent inhibition
Siramesine 1.9>1000Panc02-
--EMT-611.4
--MDA-MB-43515.2
SV119 7.8>1000Panc02-
--DU-145-
--PC-3-
--A549-
--MCF-7-
WC-26 --HeLaInduces caspase-3 activation

Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison is best made when data is generated from the same study.

This compound exhibits a high affinity for the sigma-2 receptor, with Ki values in the sub-nanomolar to low nanomolar range.[1] Notably, it also demonstrates significant affinity for the sigma-1 receptor, acting as an antagonist at this site.[1] In contrast, Siramesine and SV119 show high selectivity for the sigma-2 receptor. In terms of cytotoxicity, this compound demonstrates potent growth inhibition in the nanomolar range in MCF-7 breast cancer cells.[1] Siramesine also shows micromolar cytotoxicity in EMT-6 and MDA-MB-435 cell lines.

Mechanism of Action: Modulation of the PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence indicates that the anti-proliferative and pro-apoptotic effects of sigma-2 receptor agonists are, at least in part, mediated through the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.

Studies have shown that this compound can suppress the proliferation and invasion of renal cancer cells by decreasing the phosphorylation of key components of the PI3K/Akt/mTOR pathway.[2][3][4] This suggests that this compound's mechanism of action involves the downregulation of this pro-survival signaling cascade, ultimately leading to cancer cell death. The precise molecular interactions and the extent to which other sigma-2 agonists like Siramesine, SV119, and WC-26 engage this pathway are areas of active investigation.

Figure 1. Proposed signaling pathway of this compound via the PI3K/Akt/mTOR axis.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in this guide.

Sigma-2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the sigma-2 receptor.

Materials:

  • Rat liver membrane homogenates (source of sigma-2 receptors)

  • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine)

  • Sigma-1 receptor masking agent: (+)-Pentazocine

  • Test compounds (e.g., this compound, Siramesine) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Scintillation fluid and counter

Procedure:

  • Incubate rat liver membrane homogenates with a fixed concentration of [³H]DTG and varying concentrations of the test compound.

  • Include (+)-pentazocine in the incubation mixture to block the binding of [³H]DTG to sigma-1 receptors.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]DTG (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Sigma-2 Receptor Binding Assay Workflow prep Prepare membrane homogenates, radioligand, and test compounds incubate Incubate mixture prep->incubate filter Separate bound and free radioligand via filtration incubate->filter wash Wash filters filter->wash count Measure radioactivity wash->count analyze Calculate IC50 and Ki count->analyze

Figure 2. Workflow for a sigma-2 receptor binding assay.

Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB Assay)

Objective: To determine the cytotoxic effect (IC50) of a sigma-2 receptor agonist on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagent

  • Solubilization solution (for MTT) or Tris base (for SRB)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add the MTT or SRB reagent to the wells.

  • Incubate for a period to allow for the conversion of MTT to formazan by viable cells or for the binding of SRB to cellular proteins.

  • If using MTT, add a solubilization solution to dissolve the formazan crystals. If using SRB, fix the cells and then stain with SRB, followed by washing and solubilization of the bound dye.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

Objective: To assess the effect of a sigma-2 receptor agonist on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for total and phosphorylated forms of Akt, mTOR, etc.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative changes in protein phosphorylation.

G cluster_workflow Western Blot Workflow lysis Cell Lysis & Protein Quantification sds SDS-PAGE lysis->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Analysis secondary_ab->detection

Figure 3. General workflow for Western blot analysis.

Conclusion

This compound stands out as a potent sigma-2 receptor agonist with significant anti-cancer properties, demonstrating high binding affinity and nanomolar cytotoxicity in breast cancer cells. Its dual activity as a sigma-1 antagonist may contribute to its unique pharmacological profile. The modulation of the PI3K/Akt/mTOR pathway appears to be a key mechanism underlying its efficacy. While Siramesine, SV119, and WC-26 also show promise as sigma-2 targeted agents, a comprehensive head-to-head comparison in standardized assays is warranted to definitively establish their relative potencies and therapeutic potential. Further elucidation of their differential effects on downstream signaling pathways will be crucial for the rational design of next-generation sigma-2 receptor-targeted cancer therapies.

References

A Comparative Guide to PB28 and Siramesine in Inducing Cancer Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent sigma-2 receptor ligands, PB28 and siramesine, and their efficacy in inducing cancer cell death. The information presented is based on published experimental data to facilitate an objective evaluation for research and drug development purposes.

Introduction

This compound and siramesine are small molecules that have garnered significant interest in oncology research due to their potent cytotoxic effects on a wide range of cancer cell lines. Both compounds are known to interact with sigma-2 receptors, which are overexpressed in many types of tumors, making them attractive targets for cancer therapy. While they share a common target, their mechanisms of action and cellular effects exhibit notable differences. This guide will delve into their mechanisms, comparative cytotoxicity, and the signaling pathways they modulate, supported by experimental data and detailed protocols.

Mechanism of Action

Both this compound and siramesine function as sigma-2 receptor ligands, but their downstream effects diverge, leading to cancer cell death through distinct, yet sometimes overlapping, pathways.

This compound is characterized as a mixed sigma-2 receptor agonist and sigma-1 receptor antagonist.[1] Its primary mechanism involves inducing a caspase-independent apoptosis.[1][2] Studies have shown that this compound treatment leads to an accumulation of cells in the G0-G1 phase of the cell cycle.[1][3] A key aspect of this compound's action is its ability to induce lysosomal membrane permeabilization (LMP), an early event in the cell death cascade it triggers.[4][5] Furthermore, this compound has been shown to regulate the PI3K-AKT-mTOR signaling pathway, which is crucial for cell proliferation and survival.[6][7] By inhibiting this pathway, this compound suppresses cancer cell proliferation and invasion.[6][7]

Siramesine is a potent and selective sigma-2 receptor agonist.[8] It is known to induce a caspase-independent form of programmed cell death.[9][10] A hallmark of siramesine's mechanism is the induction of lysosomal leakage and oxidative stress.[9][10] It acts as a lysosomotropic detergent, accumulating in lysosomes and causing an increase in their pH, which leads to lysosomal dysfunction and the release of cathepsins into the cytosol.[11][12][13] While some studies emphasize its role in lysosomal destabilization, others suggest that it can also trigger cell death through the destabilization of mitochondria, independent of lysosomal membrane permeabilization.[14][15] This can lead to the loss of mitochondrial membrane potential and the release of cytochrome c.[14][15] Siramesine has also been shown to induce the accumulation of autophagosomes.[11][12]

Comparative Cytotoxicity

The cytotoxic efficacy of this compound and siramesine has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from different studies are summarized below. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.

CompoundCell LineIC50 / EC50 (µM)Incubation TimeReference
This compound MCF7 (Breast Cancer)~0.02548 hours[3]
MCF7 ADR (Breast Cancer)~0.01548 hours[3]
786-O (Renal Cancer)Not specifiedNot specified[6]
ACHN (Renal Cancer)Not specifiedNot specified[6]
Siramesine U87-MG (Glioblastoma)8.87548 hours[16]
U251-MG (Glioblastoma)9.65448 hours[16]
T98G (Glioblastoma)7.23648 hours[16]
MDA-MB-231 (Breast Cancer)5.1448 hours[17]
MCF-7 (Breast Cancer)2.8148 hours[17]
WEHI-S (Fibrosarcoma)Not specified24 hours[10]

Signaling Pathways

The induction of cell death by this compound and siramesine involves the modulation of specific signaling pathways. Understanding these pathways is crucial for identifying potential biomarkers and combination therapy strategies.

This compound has been demonstrated to inhibit the PI3K-AKT-mTOR signaling pathway.[6][7] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. By binding to the sigma-2 receptor (TMEM97), this compound leads to a decrease in the phosphorylation of key components of this pathway, ultimately suppressing tumorigenic activities.[6][7]

PB28_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Inhibition Inhibition Sigma2R->Inhibition PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Invasion mTOR->Proliferation Inhibition->PI3K

This compound inhibits the PI3K-AKT-mTOR pathway.

Siramesine's primary mechanism involves the induction of lysosomal membrane permeabilization (LMP) and subsequent cell death. As a lysosomotropic agent, it accumulates in lysosomes, leading to their destabilization and the release of cathepsins into the cytosol.[11][12] This is often accompanied by an increase in reactive oxygen species (ROS), contributing to oxidative stress and mitochondrial-mediated cell death pathways.[9][10]

Siramesine_Signaling_Pathway Siramesine Siramesine Lysosome Lysosome Siramesine->Lysosome LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Cathepsins Cathepsin Release LMP->Cathepsins ROS Reactive Oxygen Species (ROS) LMP->ROS CellDeath Cell Death Cathepsins->CellDeath Mitochondria Mitochondria ROS->Mitochondria Mitochondria->CellDeath

Siramesine induces cell death via LMP and ROS.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the effects of this compound and siramesine.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or siramesine for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound or siramesine as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western blotting is used to detect specific proteins in a cell lysate.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18][19][20]

LMP can be assessed by measuring the release of lysosomal enzymes into the cytosol or by using fluorescent dyes.[21]

  • Acridine Orange Staining: Acridine orange is a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates an increase in lysosomal pH and membrane permeabilization.[22][23]

    • Load cells with acridine orange (1-5 µg/mL) for 15-30 minutes.

    • Treat cells with the compound of interest.

    • Monitor the change in red and green fluorescence using a fluorescence microscope or a plate reader.

  • Cathepsin Release Assay: This method involves the detection of lysosomal cathepsins in the cytosolic fraction.[21][24]

    • Treat cells and then selectively permeabilize the plasma membrane using a low concentration of digitonin.

    • Separate the cytosolic fraction from the remaining cellular components by centrifugation.

    • Measure the activity of a specific cathepsin (e.g., cathepsin B or D) in the cytosolic fraction using a fluorogenic substrate.

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and siramesine on cancer cells.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with this compound or Siramesine (Dose- and Time-response) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Mechanism Mechanism of Action Studies Treatment->Mechanism Data Data Analysis & Comparison Viability->Data Apoptosis->Data LMP LMP Assay (Acridine Orange) Mechanism->LMP Western Western Blot (Signaling Proteins) Mechanism->Western LMP->Data Western->Data Conclusion Conclusion Data->Conclusion

References

Cross-reactivity Profile of the Sigma-2 Receptor Ligand PB28

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the binding affinity of the widely used sigma receptor modulator, PB28, with its primary target, the sigma-2 receptor (σ2R), and a range of other cellular receptors. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity and potential off-target effects of this compound in their experimental designs. The information is compiled from published experimental data and includes detailed methodologies for the key binding assays.

Comparative Binding Affinity of this compound

This compound is recognized as a high-affinity ligand for both sigma-1 (σ1R) and sigma-2 (σ2R) receptors, exhibiting subnanomolar affinity for both subtypes.[1][2] Its cross-reactivity with other receptors has been evaluated to establish its selectivity profile. The following table summarizes the equilibrium dissociation constants (Ki) of this compound for various receptors, providing a quantitative comparison of its binding affinity. Lower Ki values indicate higher binding affinity.

Receptor SubtypeTissue SourceRadioligandKi (nM)
Sigma-2 (σ2) Rat Liver[³H]DTG0.49
Sigma-1 (σ1) Guinea Pig Brain--INVALID-LINK---Pentazocine0.15
Adrenergic α1Rat Cortex[³H]Prazosin>10,000
Adrenergic α2Rat Cortex[³H]Clonidine>10,000
Dopamine D1Rat Striatum[³H]SCH 23390>10,000
Dopamine D2Rat Striatum[³H]Spiperone1,600
Serotonin 5-HT1ARat Cortex[³H]8-OH-DPAT>10,000
Serotonin 5-HT2Rat Cortex[³H]Ketanserin2,000
Muscarinic (non-selective)Rat Cortex[³H]QNB>10,000
Opioid (non-selective)Rat Brain[³H]Naloxone>10,000
PCPRat Cortex[³H]TCP1,900
In the presence of (+)-pentazocine to mask σ1 sites.
Data sourced from Berardi et al., as cited in Frontiers in Pharmacology, 2020.[1][3]

Experimental Protocols

The binding affinities listed above are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand that is specifically bound to the target receptor.

Protocol: Competitive Radioligand Binding Assay for σ1 and σ2 Receptors

This protocol is a representative example based on methodologies described in the literature.[1][3][4][5][6]

1. Membrane Preparation:

  • For σ1 Receptors: Homogenize guinea pig brains in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[1][7]

  • For σ2 Receptors: Homogenize rat livers in a similar cold buffer.[1][7]

  • Centrifuge the homogenate at a low speed to remove large debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[4]

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an assay buffer, and determine the protein concentration using a standard method like the BCA assay.[4]

2. Binding Assay:

  • The assay is typically performed in 96-well plates with a final volume of 250 µL per well.[4]

  • To each well, add:

    • The membrane preparation (containing a specific amount of protein, e.g., 50-120 µg).[4]

    • The radioligand at a fixed concentration (e.g., 6 nM (+)-[³H]pentazocine for σ1 receptors).[5]

    • Varying concentrations of the unlabeled competitor compound (this compound).

  • For σ2 Assays: Add a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to the incubation mixture to saturate the σ1 receptors, ensuring the radioligand only binds to σ2 sites.[7]

  • Non-specific Binding Control: Prepare wells containing the membrane preparation, radioligand, and a high concentration of a known, non-radioactive ligand for the target receptor to determine the amount of non-specific binding.[5]

  • Incubate the plates at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[4]

3. Separation and Counting:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[4][6]

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filters, and measure the radioactivity retained on them using a scintillation counter.[4]

4. Data Analysis:

  • Subtract the non-specific binding counts from the total binding counts to obtain specific binding.

  • Plot the specific binding as a function of the competitor (this compound) concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of this compound's action, the following diagrams illustrate the binding assay workflow and the known signaling pathways of the sigma-2 receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., Rat Liver) Centrifuge1 Low-Speed Centrifugation (Remove Debris) Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Wash Wash & Resuspend Pellet Centrifuge2->Wash ProteinAssay Determine Protein Conc. Wash->ProteinAssay Incubate Incubate Components: - Membranes - Radioligand ([³H]L) - Competitor (this compound) ProteinAssay->Incubate Filtration Rapid Vacuum Filtration Incubate->Filtration WashFilter Wash Filters Filtration->WashFilter Count Scintillation Counting WashFilter->Count Calc Calculate Specific Binding Count->Calc CurveFit Non-linear Regression (Determine IC50) Calc->CurveFit ChengPrusoff Cheng-Prusoff Equation (Calculate Ki) CurveFit->ChengPrusoff

Caption: Workflow for a competitive radioligand binding assay.

G This compound This compound (σ2R Ligand) S2R σ2 Receptor (TMEM97) This compound->S2R Binds PGRMC1 PGRMC1 S2R->PGRMC1 Interacts with EGFR EGFR S2R->EGFR Interacts with CaSignal Calcium Signaling S2R->CaSignal Modulates Cholesterol Cholesterol Homeostasis (via NPC1) S2R->Cholesterol Regulates Apoptosis Apoptosis S2R->Apoptosis Induces (Agonists) MAPK MAPK Pathway EGFR->MAPK Activates PKC PKC EGFR->PKC Activates Proliferation Cell Proliferation & Survival MAPK->Proliferation PKC->Proliferation

Caption: Key signaling pathways associated with the sigma-2 receptor.

Conclusion

The data confirms that this compound is a high-affinity ligand for both sigma-1 and sigma-2 receptors. While it demonstrates potent binding to these primary targets, its affinity for other screened receptors, including adrenergic, dopaminergic, serotonergic, and muscarinic receptors, is significantly lower (Ki values are several orders of magnitude higher), indicating a favorable selectivity profile.[1][3] Researchers using this compound as a pharmacological tool should, however, remain aware of its dual activity at both sigma receptor subtypes and consider the expression levels of these receptors in their model systems. The provided protocols and diagrams serve as a foundational resource for designing and interpreting experiments involving this compound.

References

Validating the Synergistic Effects of PB28 with Doxorubicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic anti-cancer effects observed when combining the sigma-2 (σ2) receptor agonist PB28 with the conventional chemotherapeutic agent doxorubicin. The data presented is derived from preclinical studies and is intended to inform further research and development in combination cancer therapies. The evidence suggests that this compound enhances doxorubicin's efficacy, particularly in drug-resistant cancer models, by modulating P-glycoprotein (P-gp) expression and promoting a distinct apoptotic pathway.

Quantitative Data Summary

The synergistic interaction between this compound and doxorubicin has been quantified in human breast cancer cell lines: the doxorubicin-sensitive MCF7 line and its doxorubicin-resistant counterpart, MCF7 ADR, which overexpresses P-gp. The data below summarizes the half-maximal inhibitory concentrations (IC50) for each compound and the Combination Index (CI) values for their combined application. A CI value of less than 1 indicates a synergistic effect.

Table 1: IC50 Values of this compound and Doxorubicin in Breast Cancer Cell Lines

Cell LineCompoundIC50 (48-hour exposure)
MCF7 This compound25 nM
Doxorubicin4.1 µM
MCF7 ADR This compound15 nM
Doxorubicin62.6 µM

Data sourced from a study on the biological activity of this compound in breast cancer cells[1][2].

Table 2: Combination Index (CI) for this compound and Doxorubicin

Cell LineTreatment ScheduleCombination Index (CI)Interpretation
MCF7 Sequential (this compound then Doxorubicin)0.089Very Strong Synergism
Simultaneous0.189Strong Synergism
MCF7 ADR Sequential (this compound then Doxorubicin)0.624Synergism
Simultaneous0.688Synergism

The Chou-Talalay method was used to determine the Combination Index (CI), where CI < 1 indicates synergism[1][3][4][5].

Signaling Pathways and Mechanisms of Synergy

The primary mechanism for the observed synergy involves the modulation of drug resistance pathways by this compound, which enhances the cytotoxic effects of doxorubicin. Doxorubicin primarily acts by intercalating with DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis[6][7][8][]. However, its efficacy can be limited by efflux pumps like P-glycoprotein (P-gp).

This compound, a σ2 receptor agonist, contributes to synergy through two main actions:

  • Downregulation of P-glycoprotein (P-gp): this compound has been shown to reduce the expression of P-gp in a concentration- and time-dependent manner.[1][2] This inhibition of the P-gp efflux pump leads to increased intracellular accumulation of doxorubicin, thereby enhancing its cytotoxic potential, especially in resistant cells like MCF7 ADR.[1][2][10]

  • Induction of Apoptosis: this compound induces a caspase-independent apoptotic pathway, which complements the caspase-dependent apoptosis typically initiated by doxorubicin-induced DNA damage.[1][2]

The following diagram illustrates the proposed synergistic mechanism.

Synergy_Pathway cluster_this compound This compound Action cluster_Dox Doxorubicin Action cluster_Cell Cancer Cell This compound This compound Sigma2 Sigma-2 Receptor (TMEM97) This compound->Sigma2 Pgp_Inhibit P-gp Expression Inhibition Sigma2->Pgp_Inhibit Apoptosis_this compound Caspase-Independent Apoptosis Sigma2->Apoptosis_this compound Dox_intra Intracellular Doxorubicin Pgp_Inhibit->Dox_intra Increases Accumulation Pgp_Pump P-gp Efflux Pump Pgp_Inhibit->Pgp_Pump Reduces Cell_Death Enhanced Cell Death Apoptosis_this compound->Cell_Death Dox Doxorubicin Dox->Dox_intra Dox->Dox_intra Enters Cell Top2 Topoisomerase II Inhibition Dox_intra->Top2 DNA_Damage DNA Damage & ROS Production Dox_intra->DNA_Damage Dox_intra->Pgp_Pump Efflux Apoptosis_Dox Caspase-Dependent Apoptosis DNA_Damage->Apoptosis_Dox Apoptosis_Dox->Cell_Death Pgp_Pump->Dox Reduces Accumulation

Proposed synergistic mechanism of this compound and doxorubicin.

Experimental Protocols

The following protocols are based on methodologies reported in the key reference study[1] and supplemented with standard laboratory procedures.

Cell Growth Inhibition Assay (MTT Assay)

This assay determines the viability of cells after treatment with this compound and/or doxorubicin.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11][12][13] The amount of formazan produced is proportional to the number of living cells.[14]

  • Procedure:

    • Cell Plating: Seed MCF7 and MCF7 ADR cells in 96-well plates at a density of 10,000 cells per well and incubate for 24 hours.

    • Drug Treatment: Expose cells to a range of concentrations of this compound (0.01-100 nM) for 48 hours or doxorubicin (0.01-100 µM) for 72 hours. For combination studies, cells are treated with both drugs simultaneously or sequentially (e.g., 48h this compound followed by 72h doxorubicin).

    • MTT Incubation: After treatment, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][15]

    • Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[13]

    • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

    • Data Analysis: Calculate the IC50 values using dose-response curve analysis. For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method.[4][5]

Apoptosis Determination (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Procedure:

    • Cell Treatment: Treat cells with the desired concentrations of this compound and/or doxorubicin for a specified period (e.g., 24 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold 1X PBS.[17]

    • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 2 µL of PI staining solution.[17]

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]

    • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

P-glycoprotein (P-gp) Expression Analysis (Western Blot)

This technique is used to quantify the levels of P-gp protein in cell lysates.

  • Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing for a specific protein of interest using antibodies.

  • Procedure:

    • Cell Lysate Preparation: After drug treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[18] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant.

    • SDS-PAGE: Denature 15-30 µg of protein from each sample by boiling in Laemmli sample buffer.[19] Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with a solution like 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]

    • Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Detection: After further washes, add a chemiluminescent substrate and detect the signal using an imaging system.[19] Use a loading control (e.g., β-actin) to normalize protein levels.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for validating the synergistic effects of this compound and doxorubicin.

Workflow cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion A1 Culture MCF7 & MCF7 ADR Cells A2 Prepare Drug Solutions (this compound, Doxorubicin) B1 Cell Viability (MTT Assay) - Single Agent IC50 - Combination Treatment A2->B1 B2 Apoptosis Assay (Annexin V/PI) B1->B2 B3 Mechanism Validation: P-gp Western Blot B1->B3 B4 Mechanism Validation: Doxorubicin Accumulation (Flow Cytometry) B1->B4 C1 Calculate IC50 Values B1->C1 C3 Quantify Apoptosis Rates B2->C3 C4 Quantify P-gp Expression & Doxorubicin Levels B3->C4 B4->C4 C2 Calculate Combination Index (CI) (Chou-Talalay Method) C1->C2 D1 Determine Synergy (CI < 1) C2->D1 C3->D1 C4->D1

Workflow for assessing this compound and doxorubicin synergy.

References

Independent Verification of PB28's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sigma-2 receptor agonist PB28 with other relevant compounds. It includes a summary of their mechanisms of action, comparative experimental data, and detailed experimental protocols for key assays.

This compound has emerged as a promising compound in cancer research, primarily classified as a mixed sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist.[1][2] The sigma-2 receptor is increasingly recognized as a biomarker for proliferating cancer cells, making its ligands potential candidates for both therapeutic and diagnostic applications. This guide aims to provide an independent verification of this compound's mechanism of action by comparing its performance with other sigma-2 receptor ligands and outlining the experimental procedures necessary for such validation.

Comparative Analysis of this compound and Alternative Compounds

To provide a comprehensive overview, this compound is compared with other sigma-2 receptor ligands, including siramesine, SV119, and WC-26. These compounds also exhibit antiproliferative effects, and their inclusion allows for a clearer understanding of the therapeutic potential of targeting the sigma-2 receptor.

Mechanism of Action
CompoundPrimary Target(s)Key Mechanism of Action
This compound σ2 Receptor (Agonist), σ1 Receptor (Antagonist)Induces caspase-independent apoptosis, causes G0/G1 cell cycle arrest, and modulates P-glycoprotein (P-gp) expression to overcome multidrug resistance.[2][3] It is also suggested to regulate the PI3K-AKT-mTOR pathway and interact with histone proteins and inositol 1,4,5-trisphosphate (InsP3) receptors.
Siramesine σ2 Receptor (Agonist)Induces caspase-independent apoptosis primarily through lysosomal membrane permeabilization and the generation of reactive oxygen species (ROS).
SV119 σ2 Receptor (Ligand)Induces apoptosis and has been shown to potentiate the effects of chemotherapy agents like gemcitabine.
WC-26 σ2 Receptor (Ligand)Induces cell death, and its effects can be synergistically enhanced with PARP inhibitors in breast cancer cells.[4]
In Vitro Anticancer Activity: A Quantitative Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and siramesine in various cancer cell lines, providing a quantitative measure of their cytotoxic effects. Data for SV119 and WC-26 is less consistently reported across multiple cell lines in a comparative format.

Cell LineCancer TypeThis compound IC50 (nM)Siramesine IC50 (µM)
MCF-7Breast Cancer25 (48h exposure)[3]~5-10
MCF-7/ADR (doxorubicin-resistant)Breast Cancer15 (48h exposure)[3]Not widely reported
C6GliomaData not consistently reportedNot widely reported
SK-N-SHNeuroblastomaData not consistently reportedNot widely reported

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Key Experimental Protocols for Verification

To facilitate independent verification of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, siramesine) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

P-glycoprotein Expression Analysis: Western Blotting

Western blotting is used to detect the expression levels of specific proteins, such as P-glycoprotein (P-gp).

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

PB28_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Sigma2 σ2 Receptor This compound->Sigma2 Agonist Sigma1 σ1 Receptor This compound->Sigma1 Antagonist PGP P-glycoprotein This compound->PGP Inhibits Expression Apoptosis Caspase-Independent Apoptosis Sigma2->Apoptosis CellCycle G0/G1 Arrest Sigma2->CellCycle Doxorubicin_in Doxorubicin (intracellular) Doxorubicin_out Doxorubicin (extracellular) Doxorubicin_in->Doxorubicin_out Efflux

Caption: Proposed mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment viability MTT Assay (IC50 Determination) treatment->viability apoptosis Annexin V / PI Staining (Flow Cytometry) treatment->apoptosis cell_cycle Propidium Iodide Staining (Flow Cytometry) treatment->cell_cycle pgp Western Blot (P-gp Expression) treatment->pgp analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis pgp->analysis

Caption: Experimental workflow for characterizing this compound's anticancer effects.

References

Evaluating the Specificity of PB28 for the Sigma-2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the binding specificity of PB28, a widely used tool compound for studying the sigma-2 (σ2) receptor. As the understanding of σ2 receptor biology evolves, a critical assessment of the ligands used to probe its function is imperative. This document compares this compound's binding profile with other relevant ligands, presents supporting experimental data, and outlines the methodologies used for these assessments.

Introduction to the Sigma-2 Receptor and this compound

The sigma-2 (σ2) receptor, identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[1][2] It is a four-pass transmembrane protein primarily located in the endoplasmic reticulum.[2] Historically, the σ2 receptor was often conflated with the progesterone receptor membrane component 1 (PGRMC1); however, it is now established that they are distinct proteins, though they may exist in a functional complex.

This compound is a cyclohexylpiperazine derivative that has been characterized as a high-affinity σ2 receptor ligand.[3] It is often described as a σ2 receptor agonist and a σ1 receptor antagonist.[4] Its utility as a research tool hinges on its specificity for the σ2 receptor over other potential binding sites. This guide aims to provide a comprehensive overview of the available data to assess this specificity.

Comparative Binding Affinity of this compound and Other Sigma Ligands

The binding affinity of a ligand, typically expressed as the inhibition constant (Ki), is a critical measure of its potency at a specific receptor. The following tables summarize the Ki values for this compound and other common sigma receptor ligands at the σ2 and σ1 receptors. A lower Ki value indicates a higher binding affinity.

LigandReceptorCell Line/TissueKi (nM)Reference
This compound σ2Rat Liver0.68[5]
σ1Guinea Pig Brain0.38[5]
Siramesine σ2Rat Liver0.12[6]
σ1-16.8[6]
SV119 σ2---
σ1---
DTG σ2Rat Liver39.9-
σ1-35.5-

Off-Target Binding Profile of this compound

Experimental Protocols

Radioligand Competition Binding Assay for Sigma-2 Receptor

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the σ2 receptor.

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the specific binding of a radiolabeled ligand to the σ2 receptor (IC50), from which the Ki can be calculated.

Materials:

  • Radioligand: Typically [³H]DTG.

  • Masking Ligand: (+)-pentazocine, a selective σ1 receptor ligand, is used to prevent the radioligand from binding to σ1 receptors.

  • Membrane Preparation: Homogenates from tissues or cells expressing the σ2 receptor (e.g., rat liver).

  • Test Compound: this compound or other ligands of interest.

  • Assay Buffer: Tris-HCl buffer.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from the chosen tissue or cells by homogenization and centrifugation.

  • Assay Setup: In a series of tubes, combine the membrane preparation, the radioligand ([³H]DTG) at a fixed concentration, and the masking ligand ((+)-pentazocine) at a concentration sufficient to saturate σ1 receptors.

  • Competition: Add increasing concentrations of the test compound (this compound) to the tubes.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The IC50 value is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Sigma-2 Receptor (TMEM97) Signaling Pathway

The precise signaling pathway of the σ2 receptor is still under active investigation. However, current evidence suggests its involvement in cholesterol homeostasis and the mTOR signaling pathway.

sigma2_signaling cluster_membrane Plasma Membrane / ER cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound S2R σ2 Receptor (TMEM97) This compound->S2R Binds PGRMC1 PGRMC1 S2R->PGRMC1 Forms Complex LDLR LDLR S2R->LDLR Forms Complex NPC1 NPC1 S2R->NPC1 Interacts with mTORC1 mTORC1 S2R->mTORC1 Influences Cholesterol_Homeostasis Cholesterol Homeostasis S2R->Cholesterol_Homeostasis Regulates S6K1 S6K1 mTORC1->S6K1 Activates ER_alpha Estrogen Receptor α S6K1->ER_alpha Phosphorylates Gene_Expression Gene Expression (Cell Growth, Proliferation) ER_alpha->Gene_Expression Regulates

Caption: Hypothesized signaling pathways of the sigma-2 receptor (TMEM97).

Experimental Workflow for Competition Binding Assay

The following diagram illustrates the key steps in a typical competition binding assay to determine the binding affinity of a test compound.

competition_assay_workflow A 1. Prepare Membrane Homogenate (Source of σ2 Receptors) B 2. Incubate Membranes with: - Radioligand ([³H]DTG) - Masking Ligand ((+)-pentazocine) - Varying concentrations of Test Compound (this compound) A->B C 3. Separate Bound and Free Radioligand (Rapid Filtration) B->C D 4. Quantify Bound Radioactivity (Scintillation Counting) C->D E 5. Data Analysis: - Plot % Inhibition vs. [Test Compound] - Determine IC50 D->E F 6. Calculate Ki using Cheng-Prusoff Equation E->F

Caption: Workflow of a radioligand competition binding assay.

Conclusion

This compound exhibits high affinity for the σ2 receptor, with Ki values in the sub-nanomolar to low nanomolar range. However, it also demonstrates significant affinity for the σ1 receptor, indicating a degree of non-selectivity between the two sigma receptor subtypes. For experiments where distinguishing between σ1 and σ2 receptor effects is critical, the use of this compound should be carefully considered, and potentially combined with selective σ1 antagonists or in systems with low σ1 receptor expression.

The most significant gap in the current understanding of this compound's specificity is the lack of a comprehensive, publicly available off-target binding profile against a standard safety panel of receptors, ion channels, and enzymes. Without this data, the potential for off-target effects remains an important caveat. Researchers are encouraged to exercise caution when interpreting data generated using this compound and to consider the use of multiple tool compounds with different chemical scaffolds to validate findings attributed to the σ2 receptor. Further investigation into the broader pharmacological profile of this compound is warranted to solidify its role as a truly specific σ2 receptor ligand.

References

A literature review comparing in vitro and in vivo data for PB28

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of In Vitro and In Vivo Data for the Sigma Receptor Modulator PB28

Introduction

This compound, a cyclohexylpiperazine derivative, is a versatile pharmacological agent primarily characterized as a sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist.[1][2] Its high affinity for these receptors, which are often overexpressed in tumor cells, has positioned it as a compound of interest for oncology.[3][4] More recently, this compound has demonstrated potent broad-spectrum antiviral activity, particularly against coronaviruses, making it a promising candidate for further therapeutic development.[3][5] This guide provides a comparative literature review of the key in vitro and in vivo data for this compound, presenting quantitative findings, experimental methodologies, and visual summaries of its mechanisms and applications.

In Vitro Data

The in vitro characterization of this compound has established its receptor binding profile, functional activity, and efficacy in various cell-based models.

Quantitative In Vitro Data Summary
ParameterTarget/ModelValue(s)Reference(s)
Binding Affinity Sigma-1 (σ1) ReceptorLow Affinity[1]
Sigma-2 (σ2) ReceptorHigh Affinity[1]
Sigma-1 & Sigma-2 ReceptorsSubnanomolar Affinity[3]
H2A/H2B Histone DimerIC₅₀ = 0.50 nM[6]
Anticancer Activity Breast Cancer (MCF7, MCF7 ADR)IC₅₀ in nM range (48h)[1]
Antiprion Activity (ScN2a-RML cells)EC₅₀ = 5.1 µM[7]
Antiviral Activity SARS-CoV-2~20-fold more active than hydroxychloroquine[3]
Various CoronavirusesEC₅₀ values determined[5]
Key In Vitro Mechanisms of Action

In vitro studies have revealed that this compound exerts its effects through multiple mechanisms:

  • Antiproliferative Effects : this compound inhibits the growth of various cancer cell lines, including breast, pancreatic, and renal cancer.[1][3][4] This is achieved by inducing a cell cycle block in the G0-G1 phase and promoting a caspase-independent apoptotic pathway.[1][2]

  • Modulation of Drug Resistance : In doxorubicin-resistant breast cancer cells (MCF7 ADR), this compound reduces the expression of P-glycoprotein (P-gp) in a concentration- and time-dependent manner. This suggests it could be used to reverse multidrug resistance.[1]

  • Nuclear Interaction : this compound has been shown to enter the cell nucleus and bind to the H2A/H2B histone dimer with high affinity.[6] This interaction may modulate nucleosomal assembly or chromatin compaction, thereby influencing gene expression and contributing to its cytotoxic effects.[6]

  • Induction of Oxidative Stress : In pancreatic cancer cells, this compound administration leads to an increase in Reactive Oxygen Species (ROS) and mitochondrial superoxide generation, contributing to its cytotoxic effects.[3]

  • Antiviral Action : The antiviral mechanism of this compound is likely mediated through its interaction with sigma receptors, which are hijacked by some viruses for their replication.[5] For instance, the SARS-CoV-2 non-structural protein 6 (NSP6) interacts with the sigma-1 receptor to disrupt autophagy; this compound may counteract this.[5]

PB28_In_Vitro_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / ER cluster_nucleus Nucleus This compound This compound Sigma2_R Sigma-2 Receptor This compound->Sigma2_R Agonist Sigma1_R Sigma-1 Receptor This compound->Sigma1_R Antagonist ROS ROS Production This compound->ROS Induces Pgp P-glycoprotein (P-gp) This compound->Pgp Downregulates Histones Histone Dimer (H2A/H2B) This compound->Histones Binds Apoptosis_Pathway Caspase-Independent Apoptosis Pathway Sigma2_R->Apoptosis_Pathway Activates CellCycle G0/G1 Cell Cycle Arrest Apoptosis_Pathway->CellCycle Leads to Histones->CellCycle Influences

Caption: Proposed in vitro mechanisms of action for this compound.
Experimental Protocols: In Vitro Assays

  • Receptor Binding Assays : Affinity of this compound for sigma receptors is typically determined using competitive binding assays with a radioligand (e.g., [³H]this compound) on reconstituted proteins, cell line homogenates, or tissue preparations. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.[6]

  • Cell Viability and Proliferation Assays : The antiproliferative effects of this compound are commonly measured using MTT or Sulforhodamine B (SRB) assays. Cancer cells are exposed to various concentrations of this compound for a set period (e.g., 48 hours), and cell viability is measured spectrophotometrically to calculate IC₅₀ or EC₅₀ values.[1][8]

  • Cell Cycle Analysis : To determine the effect on the cell cycle, cells treated with this compound are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is then quantified.[1]

In Vivo Data

In vivo studies have been crucial in validating the therapeutic potential of this compound observed in cell cultures, demonstrating its efficacy in complex biological systems.

Quantitative In Vivo Data Summary
ParameterAnimal ModelKey Outcome(s)Reference(s)
Antiviral Efficacy K18-hACE2 Mice (SARS-CoV-2 Delta)Reduced viral loads, attenuated pathology, improved survival.[5]
BALB/c Mice (HCoV-OC43)Significantly reduced viral loads and pathology.[5]
IBV-Infected Chicken EmbryosEnhanced survival, reduced tissue damage.[5]
Anticancer Efficacy Pancreatic Cancer Xenograft ModelsReduced tumor growth.[9]
Key In Vivo Findings

The primary strength of this compound in in vivo models lies in its potent antiviral activity. In multiple animal models of coronavirus infection, including those for SARS-CoV-2 and other common coronaviruses, administration of this compound consistently leads to better outcomes.[5] Treatment reduces viral replication in target organs, lessens the severity of tissue damage, and ultimately improves survival rates.[5] These findings strongly support the in vitro data and highlight this compound as a promising lead compound for developing pan-coronavirus therapeutics.[5]

In oncology, in vivo studies have confirmed that this compound can reduce tumor growth in animal models, corroborating the antiproliferative effects seen in vitro.[9] Furthermore, some studies indicate that this compound can cross the blood-brain barrier, making it a candidate for treating brain tumors or neurological conditions.[10]

PB28_In_Vivo_Workflow cluster_prep Phase 1: Model Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis Model Select Animal Model (e.g., BALB/c Mice) Infection Induce Disease State (e.g., Intranasal Viral Inoculation) Model->Infection Grouping Randomize into Groups (Vehicle, this compound, Positive Control) Infection->Grouping Admin Administer this compound (Define Dose & Route) Grouping->Admin Monitor Monitor Health (Body Weight, Survival) Admin->Monitor Endpoint Endpoint Analysis (Viral Load, Histopathology) Monitor->Endpoint Result Compare Outcomes vs Control Groups Endpoint->Result

References

Safety Operating Guide

Proper Disposal and Safe Handling of PB28: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the sigma-2 receptor agonist, PB28, including operational and disposal plans.

This compound, a potent and selective sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist, is a valuable tool in cancer and neuroscience research. Its ability to induce caspase-independent apoptosis and modulate P-glycoprotein expression makes it a compound of interest in drug development.[1] However, its bioactive nature necessitates careful handling and adherence to specific disposal procedures to mitigate potential risks.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling. The following table summarizes key data for this compound hydrochloride.

PropertyValueReference
Chemical Name 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine dihydrochloride[2]
CAS Number 172907-03-8[3][4]
Molecular Formula C₂₄H₃₈N₂O · 2HCl
Molecular Weight 443.5 g/mol [2]
Appearance Crystalline solid
Solubility Soluble in methanol and water.

Safety and Handling

According to the Safety Data Sheet (SDS) for this compound hydrochloride, the compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)
PPESpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Proper Disposal Procedures

The disposal of this compound and contaminated materials must be handled in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram outlines the step-by-step procedure for the proper disposal of this compound waste.

PB28_Disposal_Workflow This compound Disposal Workflow cluster_preparation Waste Preparation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound Waste Generated (Unused compound, contaminated labware, PPE) segregate Segregate Waste - Solid Waste (gloves, tubes) - Liquid Waste (solutions) - Sharps (needles) start->segregate label_waste Label Waste Containers - 'Hazardous Waste - this compound' - Chemical Name & CAS Number - Hazard Symbols (Irritant) segregate->label_waste store Store in Designated Satellite Accumulation Area - Secure, well-ventilated - Away from incompatible materials label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) - Schedule waste pickup store->contact_ehs pickup Waste Collection by Licensed Hazardous Waste Contractor contact_ehs->pickup end End: Proper Disposal pickup->end

Figure 1. Step-by-step workflow for the proper disposal of this compound waste.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.

  • Initial Cleaning: Remove gross contamination by wiping surfaces with a disposable towel.

  • Chemical Decontamination: Wipe all surfaces with a suitable solvent in which this compound is soluble (e.g., methanol), followed by a thorough cleaning with soap and water. For sensitive equipment, consult the manufacturer's guidelines.

  • Rinsing: Rinse the equipment with distilled water to remove any cleaning agent residue.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

All materials used for decontamination (e.g., wipes, gloves) should be disposed of as hazardous waste.

Mechanism of Action: Sigma-2 Receptor Signaling

This compound exerts its biological effects primarily through its interaction with the sigma-2 receptor, which is often overexpressed in proliferating tumor cells. The binding of this compound to the sigma-2 receptor can trigger a cascade of downstream signaling events leading to cell death.

Sigma2_Signaling_Pathway Simplified Sigma-2 Receptor Signaling Pathway This compound This compound (Sigma-2 Agonist) Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Downstream Downstream Signaling Cascades Sigma2R->Downstream Apoptosis Caspase-Independent Apoptosis Downstream->Apoptosis CellGrowth Inhibition of Cell Growth Downstream->CellGrowth

Figure 2. Simplified signaling pathway of this compound via the sigma-2 receptor.

By adhering to these safety and disposal protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a safe and productive research setting.

References

Essential Safety and Operational Guide for Handling PB28

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with PB28 (hydrochloride). The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.

Compound Identification: The information herein pertains to the sigma receptor ligand this compound (hydrochloride), a chemical used in research, and not the pigment Cobalt Blue (also known as this compound).

Chemical and Physical Properties

A summary of the key properties of this compound (hydrochloride) is provided in the table below for easy reference.

PropertyData
Formal Name 1-cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]-piperazine, dihydrochloride
CAS Number 172907-03-8
Molecular Formula C24H38N2O • 2HCl
Formula Weight 443.5
Appearance A crystalline solid
Purity ≥98%
Solubility Soluble in Methanol and Water
Biological Activity A sigma (σ) receptor ligand that binds to σ1 and σ2 receptors, exhibiting anticancer and antiviral properties.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound (hydrochloride) is a hazardous substance that requires careful handling to prevent exposure. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2] Adherence to the following PPE guidelines is mandatory.

Hazard RouteRequired PPE
Inhalation A dust mask (type N95 or equivalent) should be worn when handling the solid compound to avoid inhaling dust particles. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]
Skin Contact Chemical-resistant gloves (e.g., nitrile) must be worn at all times.[2] A lab coat is also required to protect from accidental skin contact.[3][4]
Eye Contact Safety glasses with side shields or goggles are mandatory to protect against dust particles and splashes.[2]
Ingestion Eating, drinking, and smoking are strictly prohibited in laboratory areas where this compound is handled.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound (hydrochloride) in a laboratory setting. Adherence to this workflow is crucial to minimize exposure and ensure a safe working environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles, Dust Mask) prep_workspace Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_workspace Ensure safety measures are in place weigh Weigh Solid this compound prep_workspace->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent (e.g., Methanol, Water) weigh->dissolve Prepare for experiment decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate After experiment completion dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Standard operating procedure for handling this compound (hydrochloride).

Emergency Procedures

In the event of exposure, the following immediate actions should be taken:

  • If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If ingested: Seek immediate medical attention.

Contaminated clothing should be removed and washed before reuse.[2]

Disposal Plan

All waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[5][6] Do not allow the substance to enter drains or watercourses.[7][8]

Signaling Pathway Interaction

This compound is a high-affinity ligand for sigma-2 (σ2) receptors and also binds to sigma-1 (σ1) receptors. Its interaction with these receptors is linked to its anticancer and antiviral effects. The diagram below provides a simplified representation of this interaction.

This compound This compound sigma1 Sigma-1 Receptor This compound->sigma1 Binds to sigma2 Sigma-2 Receptor This compound->sigma2 High-affinity binding to cellular_effects Downstream Cellular Effects (e.g., Inhibition of Cancer Cell Growth, Antiviral Activity) sigma1->cellular_effects sigma2->cellular_effects

Caption: Simplified interaction of this compound with sigma receptors.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。